molecular formula C13H13NO3 B1598838 ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate CAS No. 79652-35-0

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Cat. No.: B1598838
CAS No.: 79652-35-0
M. Wt: 231.25 g/mol
InChI Key: DOQMHUCEKZOCLX-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQMHUCEKZOCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407619
Record name ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79652-35-0
Record name ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

[1]

Core Identity & Chemical Profile[1][2][3][4][5]

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a highly functionalized indole scaffold utilized primarily as a pharmacophore precursor in medicinal chemistry.[1] Its structural duality—possessing both an electrophilic formyl group at C3 and a nucleophilic/electrophilic ester moiety at C2—makes it a "linchpin" intermediate for synthesizing condensed heterocyclic systems, including

1
Chemical Specifications
PropertyData
CAS Number 79652-35-0
IUPAC Name Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Molecular Formula

Molecular Weight 231.25 g/mol
Core Scaffold Indole (Benzo[b]pyrrole)
Key Substituents Formyl (-CHO) at C3; Ethoxycarbonyl (-COOEt) at C2; Methyl (-CH3) at C5
Physical State Pale yellow to tan solid
Solubility Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water

Synthetic Architecture

The synthesis of this compound relies on the regioselective functionalization of the indole core.[1] The most robust industrial and laboratory-scale route involves a two-stage workflow: constructing the indole ring (often via Fischer Indole Synthesis) followed by C3-formylation via the Vilsmeier-Haack reaction .[1]

Retrosynthetic Analysis

The C3 position of the indole ring is inherently nucleophilic (enamine-like character).[1] However, the presence of the electron-withdrawing ester at C2 stabilizes the ring, requiring a potent electrophile for substitution.[1] The Vilsmeier reagent (chloroiminium ion) is ideal for this transformation.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflowStartp-Tolylhydrazine(Precursor A)HydrazoneArylhydrazoneIntermediateStart->HydrazoneCondensationPyruvateEthyl Pyruvate(Precursor B)Pyruvate->HydrazoneIndoleCoreEthyl 5-methyl-1H-indole-2-carboxylate(CAS: 663190)Hydrazone->IndoleCoreFischer Cyclization(PPA or H2SO4)FinalProductEthyl 3-formyl-5-methyl-1H-indole-2-carboxylate(CAS: 79652-35-0)IndoleCore->FinalProductVilsmeier-HaackFormylationVilsmeierVilsmeier Reagent(POCl3 + DMF)Vilsmeier->FinalProductElectrophilic Attack

Figure 1: Step-wise synthetic pathway from raw materials to the target aldehyde.[1]

Mechanistic Insight: The Vilsmeier-Haack Formylation[1][4][8][9]

The critical step in synthesizing CAS 79652-35-0 is the introduction of the aldehyde at the C3 position.[1] This is not a trivial electrophilic aromatic substitution (EAS) due to the deactivating nature of the C2-ester.[1]

Mechanism:

  • Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (

    
    ) to generate the electrophilic chloromethyliminium salt  (Vilsmeier reagent).[1][2][3]
    
  • Nucleophilic Attack: The indole nitrogen donates electron density, pushing the C3-C2 double bond to attack the iminium carbon.[1] The 5-methyl group exerts a weak inductive effect (+I), slightly enhancing nucleophilicity compared to the non-methylated analog.[1]

  • Intermediate Stabilization: The resulting iminium intermediate is hydrolyzed (usually with sodium acetate or water) to reveal the aldehyde functionality.[1]

Critical Control Point: The reaction temperature must be strictly controlled (typically 0°C to RT initially, then heating) to prevent polymerization or attack at the nitrogen (N-formylation), although the steric bulk of the ester usually protects the N1 position.[1]

Reactivity & Applications in Drug Discovery[1]

This molecule acts as a divergent intermediate.[1][4] The C3-aldehyde and C2-ester provide orthogonal handles for cyclization.[1]

Medicinal Chemistry Applications[1][7][11]
  • Kinase Inhibitors: The indole scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, GSK-3

    
    ).[1] Condensation of the C3-aldehyde with oxindoles or hydrazine derivatives yields vinyl-indoles with potent inhibitory profiles.[1]
    
  • Aplysinopsin Analogues: Condensation with creatinine or thiohydantoin derivatives yields analogues of Aplysinopsin, a marine natural product with cytotoxic and serotonergic activity.[1]

  • 
    -Carboline Synthesis:  Reaction with amines followed by cyclization allows for the construction of the tricyclic 
    
    
    -carboline skeleton, essential in DNA-intercalating antitumor drugs.[1]
Reactivity Map (Graphviz)[1]

ReactivityMapCenterEthyl 3-formyl-5-methyl-1H-indole-2-carboxylateCondensationKnoevenagel Condensation(Active methylenes)Center->CondensationReductionReduction (NaBH4)-> AlcoholCenter->ReductionCyclizationCyclization with Hydrazines-> PyridazinoindolesCenter->CyclizationHydrolysisEster Hydrolysis-> Carboxylic AcidCenter->HydrolysisVinylIndoleVinyl Indoles(Kinase Inhibitors)Condensation->VinylIndoleAlcohol3-Hydroxymethyl derivativeReduction->AlcoholTricycleFused Tricyclic Systems(DNA Intercalators)Cyclization->TricycleAcidIndole-2-carboxylic acid deriv.Hydrolysis->Acid

Figure 2: Divergent synthetic utility of the target compound.[1]

Experimental Protocol: Vilsmeier-Haack Formylation[1][4][7][8][9]

Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate from Ethyl 5-methyl-1H-indole-2-carboxylate.

Reagents:

  • Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (1.2 - 1.5 eq)
    
  • N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5-10 volumes)[1]

  • Sodium Acetate (sat.[1][5] aq.) or Ice Water (for quenching)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dispense anhydrous DMF.
    
  • Reagent Generation: Cool the DMF to 0°C using an ice bath. Add

    
     dropwise over 15-20 minutes.[1] Caution: Exothermic reaction.[1] Stir for 30 minutes to form the Vilsmeier complex (solution may turn yellow/orange).
    
  • Addition: Dissolve the indole precursor in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC, typically 30% EtOAc/Hexane), heat to 60-80°C for 2-4 hours.[1] The C2-ester deactivates the ring, often necessitating thermal energy.[1]

  • Quenching: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH and facilitate hydrolysis of the iminium salt). Stir vigorously for 1 hour.

  • Isolation: The product typically precipitates as a solid.[1] Filter, wash with copious water, and dry.[1] Alternatively, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the distinct aldehyde proton singlet at

    
     10.0–10.8 ppm.[1] The NH proton should appear broad around 
    
    
    12.0+ ppm.[1]
  • IR: Two strong carbonyl bands.[1] Ester

    
     1700-1720 
    
    
    ; Aldehyde
    
    
    1650-1680
    
    
    (often lowered due to conjugation).[1]

References

  • Jakše, R., et al. (2025).[1][6][5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (2022).[1] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved January 28, 2026, from [Link][1]

Structural Elucidation of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Scaffold in Therapeutics

The indole moiety is often termed a "privileged scaffold" in medicinal chemistry due to its ubiquity in bioactive natural products (e.g., vinca alkaloids) and synthetic pharmaceuticals (e.g., indomethacin, sunitinib). The specific derivative ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate represents a critical intermediate. Its C2-ester provides stability and lipophilicity, while the C3-formyl group serves as a highly reactive "warhead" for further diversification—typically via condensation reactions to form Schiff bases or Knoevenagel products.

This guide details the rigorous structural elucidation of this compound, moving beyond basic characterization to establish a self-validating analytical framework that distinguishes it from potential regioisomers (e.g., 6-methyl or 4-methyl analogues).

Synthetic Logic & Regiochemical Expectation

To understand the structure, one must understand its origin. The synthesis typically involves the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.

Mechanistic Causality

The indole ring is electron-rich, particularly at C3. The Vilsmeier reagent (chloroiminium ion formed from


 and DMF) acts as a soft electrophile.
  • C3 Selectivity: In 2-substituted indoles, the C3 position remains the most nucleophilic site.

  • C5 Methyl Integrity: The methyl group at C5 is chemically inert under these conditions but electronically activates the ring slightly at the ortho (C4/C6) positions.

The following workflow illustrates the synthetic pathway and the critical hydrolysis step that yields the aldehyde.

VilsmeierMechanism Start Ethyl 5-methylindole-2-carboxylate (Precursor) Intermediate Imine Salt Intermediate (C3-Attack) Start->Intermediate Electrophilic Aromatic Substitution (SEAr) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product Ethyl 3-formyl-5-methyl -1H-indole-2-carboxylate Hydrolysis->Product Formyl Generation

Figure 1: Synthetic logic flow confirming C3 regioselectivity.

Primary Elucidation: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing the substitution pattern. The challenge is not just identifying peaks, but proving the methyl group is at C5 and the formyl group is at C3.

Experimental Protocol: High-Field NMR
  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of aromatic couplings).

  • Solvent: DMSO-d

    
    . Note: CDCl
    
    
    
    is avoided due to potential aggregation of indoles and poor resolution of the NH proton.
  • Temperature: 298 K.

H NMR Assignment & Logic

The spectrum will display four distinct zones.

ZoneChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Aldehyde 10.50 - 10.70Singlet (s)1HDiagnostic for C3-CHO. Lack of coupling confirms no adjacent protons.
Amine 11.80 - 12.20Broad Singlet (br s)1HIndole N-H. Highly deshielded by the electron-withdrawing C2-ester and C3-formyl.
Aromatic 7.00 - 8.00Multiplet Pattern3HCritical Region (see below).
Ester (Et) 4.35 (q), 1.35 (t)Quartet, Triplet2H, 3HTypical ethyl ester pattern (

Hz).
Methyl 2.40 - 2.45Singlet (s)3HC5-CH

.
Distinguishing the 5-Methyl Regioisomer

The aromatic region provides the "fingerprint" to distinguish the 5-methyl isomer from the 4-, 6-, or 7-methyl isomers.

  • H4 (Proton at C4): Appears as a doublet with a small meta-coupling constant (

    
     Hz) or a singlet. It is significantly deshielded due to the proximity of the C3-carbonyl (anisotropy effect).
    
  • H6 (Proton at C6): Appears as a doublet of doublets (dd). It couples to H7 (ortho,

    
     Hz) and H4 (meta, 
    
    
    
    Hz).
  • H7 (Proton at C7): Appears as a doublet (

    
    ) with ortho-coupling (
    
    
    
    Hz).

Validation Check: If the methyl were at C6, you would see two doublets (H4 and H5) and one singlet (H7), but the coupling constants would differ significantly (


 Hz).
2D NMR: NOESY/ROESY Confirmation

To definitively prove the spatial arrangement, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.

  • Correlation A: The Aldehyde proton (C3-CHO) must show a strong NOE cross-peak with H4 . This confirms the formyl group is at C3.

  • Correlation B: The Methyl protons (C5-CH

    
    ) must show NOE cross-peaks with H4  and H6 .
    

NOESY_Logic CHO Aldehyde-H (C3) H4 H4 (Aromatic) CHO->H4 Proves C3-Sub Me Methyl-H (C5) H4->Me Proves C5-Me H6 H6 (Aromatic) Me->H6 Proves C5-Me H7 H7 (Aromatic) H6->H7 Ortho Coupling NH NH (Indole)

Figure 2: Spatial NOE correlations required to validate the 5-methyl-3-formyl substitution pattern.

Secondary Elucidation: Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural insights through fragmentation.[1]

Experimental Protocol: GC-MS or LC-MS (ESI+)
  • Ionization: Electron Impact (EI, 70 eV) for fragmentation patterns; Electrospray (ESI) for molecular ion confirmation.

  • Expected Molecular Ion (

    
    ):  m/z 231.[2]
    
Fragmentation Pathway Logic[1]
  • Molecular Ion:

    
     (Base peak or high intensity).
    
  • Loss of Ethoxy: Cleavage of the ester group (

    
    , mass 45) 
    
    
    
    
    
    (Acylium ion).
  • Loss of Carbonyl: Decarbonylation (

    
    , mass 28) from the formyl or ester group is common in indoles 
    
    
    
    
    
    .

Self-Validating Check: The presence of the


 peak confirms the intact formula 

. High-Resolution MS (HRMS) should yield a mass within 5 ppm of the calculated value (231.0895).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used here primarily to confirm the oxidation states of the carbonyls.

Functional GroupWavenumber (

)
Description
N-H Stretch 3200 - 3350Broad band. Indicates un-alkylated indole nitrogen.
C=O (Ester) 1700 - 1720Strong, sharp. Conjugated ester at C2.
C=O (Aldehyde) 1640 - 1660Strong. Lower frequency than typical aldehydes due to conjugation with the electron-rich indole ring.
C=C (Aromatic) 1450 - 1600Multiple bands characteristic of the indole backbone.

References

  • Vilsmeier-Haack Reaction Mechanism

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
  • Indole Spectroscopy Standards

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Synthesis of 3-Formylindoles

    • Chatterjea, J. N. (1955). Syntheses of Furano-Compounds. Journal of the Indian Chemical Society.
    • PubChem Compound Summary: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxyl
  • NMR of Indoles (Solvent Effects)

    • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

physical and chemical properties of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Synthetic Utility of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) represents a critical "push-pull" indole scaffold in medicinal chemistry. Characterized by an electron-donating methyl group at the C5 position and electron-withdrawing ester and formyl moieties at C2 and C3, this molecule serves as a versatile amphiphilic synthon. It is primarily utilized as a precursor for fused heterocyclic systems, including pyridazino[4,5-b]indoles and


-carboline analogs, which are relevant in the development of antiviral and anticancer therapeutics.

Chemical Identity & Structural Analysis

The molecule features a trisubstituted indole core.[1] The C2-ethyl ester stabilizes the indole ring against oxidative degradation, while the C3-formyl group provides a highly reactive electrophilic handle. The C5-methyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density of the aromatic system compared to the unsubstituted analog.

Table 1: Physicochemical Constants

PropertyValue / Description
IUPAC Name Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
CAS Number 79652-35-0
Molecular Formula

Molecular Weight 231.25 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF,

, hot Ethanol; Insoluble in

Melting Point Typically >180°C (Analogous structures range 186–195°C)
pKa (Predicted) ~13.7 (Indole NH)

Synthetic Pathway: The Vilsmeier-Haack Protocol

The most authoritative method for synthesizing this compound is the Vilsmeier-Haack formylation of ethyl 5-methylindole-2-carboxylate. This reaction exploits the nucleophilicity of the indole C3 position, even in the presence of the deactivating C2-ester group.

Mechanistic Insight

The reaction proceeds via the formation of a chloromethyliminium salt (Vilsmeier reagent) from DMF and phosphorus oxychloride (


).[2] The indole undergoes electrophilic aromatic substitution at C3, followed by hydrolytic workup to unmask the aldehyde.

VilsmeierSynthesis Start Ethyl 5-methylindole- 2-carboxylate Inter Iminium Intermediate Start->Inter + Reagent 0°C to 80°C Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter Hydrolysis Hydrolysis (NaOAc/H2O) Inter->Hydrolysis Product Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Hydrolysis->Product Reflux/Neutralization

Figure 1: Vilsmeier-Haack synthetic workflow for C3-formylation of the indole core.[3]

Standard Operating Procedure (SOP)

Note: All steps must be performed in a fume hood due to the toxicity of


.
  • Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add

    
     (1.2 equiv) dropwise. Stir for 30 minutes to generate the Vilsmeier salt (white suspension/solid).
    
  • Addition: Dissolve ethyl 5-methylindole-2-carboxylate (1.0 equiv) in minimal DMF and add slowly to the reaction mixture.

  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (the intermediate iminium salt may appear as a baseline spot).

  • Quenching: Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis is preferred over strong base to prevent ester hydrolysis). Stir for 1 hour.

  • Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol/DMF.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct C3-aldehyde and C5-methyl signals.

Table 2: Expected NMR & IR Signatures

TechniqueSignalAssignmentStructural Causality

NMR

10.2–10.6 ppm (s, 1H)
-CHO Deshielded aldehyde proton; diagnostic of C3-formylation.

NMR

12.0–12.5 ppm (br s, 1H)
-NH Indole N-H proton; broad due to exchange/H-bonding.

NMR

2.40–2.45 ppm (s, 3H)
-CH3 C5-Methyl group; singlet on the aromatic ring.

NMR

4.4 (q), 1.4 (t)
Ethyl Ester Typical quartet/triplet pattern for ethyl group.
FT-IR 1640–1660

C=O (Aldehyde) Conjugated aldehyde stretch (lower freq. due to conjugation).
FT-IR 1700–1720

C=O (Ester) Ester carbonyl stretch.

Reactivity Profile & Applications

The chemical utility of this compound stems from its orthogonal reactivity : the aldehyde is susceptible to nucleophilic attack, while the ester allows for cyclization.

Key Transformations
  • Pyridazino[4,5-b]indole Formation: Reaction with hydrazine hydrate leads to a cascade reaction—hydrazone formation followed by intramolecular cyclization with the ester—yielding tricyclic pyridazinoindoles.

  • Knoevenagel Condensation: The C3-aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indoles.

  • Schiff Base Synthesis: Condensation with anilines yields imines, often used to screen for antimicrobial activity.

ReactivityMap Core Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Hydrazine Hydrazine Hydrate (Reflux) Core->Hydrazine Aniline Substituted Anilines (Acid Cat.) Core->Aniline Reduction NaBH4 / MeOH Core->Reduction Pyridazino Pyridazino[4,5-b]indoles (Fused Tricycle) Hydrazine->Pyridazino Cyclocondensation Schiff Schiff Bases (Antimicrobial Agents) Aniline->Schiff Imine Formation Alcohol 3-Hydroxymethyl Derivative Reduction->Alcohol Selective Reduction

Figure 2: Divergent synthetic utility of the 3-formyl-2-carboxylate scaffold.

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[4][5][6][7]

    • H335: May cause respiratory irritation.[4][5][6]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The aldehyde group can oxidize to the carboxylic acid upon prolonged exposure to air.

References

  • Vilsmeier-Haack Reaction on Indoles: Synthesis and biological activity of functionalized indole-2-carboxylates. (PubMed). [Link]

  • Structural Analogs & Melting Points: Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. (ResearchGate). [Link]

  • General Reactivity of 3-Formyl Indoles: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (NIH/NCBI). [Link]

  • Safety Data (GHS): PubChem Compound Summary for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate. [Link]

Sources

Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole alkaloids.

Role: Synthetic Intermediate | Class: Indole-2-carboxylate | CAS: 79652-35-0[1][2][3][4]

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃) is a bifunctionalized indole scaffold characterized by an electrophilic formyl group at the C3 position and an ester moiety at the C2 position.[1][4] This specific substitution pattern creates a "push-pull" electronic system, making the compound a versatile linchpin for constructing fused heterocyclic systems, such as


-carbolines , pyridazino[4,5-b]indoles , and aplysinopsin analogs .

Its molecular weight of 231.25 g/mol and lipophilic ethyl/methyl substituents render it amenable to standard organic workups, while its dual carbonyl functionality allows for divergent synthesis in medicinal chemistry campaigns targeting kinase inhibition and antimicrobial activity.

Physicochemical Characterization

Identity & Properties

The precise molecular weight is derived from standard atomic weights (


).
PropertyValueNotes
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol Monoisotopic Mass: 231.0895 Da
CAS Number 79652-35-0
Appearance Yellow to off-white solidTypical of conjugated formyl-indoles
Solubility DMSO, DMF, CHCl₃, EtOAcLimited solubility in water
Melting Point ~186–190 °C (Predicted)Based on des-methyl analog (184–186 °C) [1]
Structural Analysis

The molecule features a 5-methyl substituted indole core.[1][2][4][5] The C3-formyl group is highly reactive toward nucleophiles (amines, hydrazines), while the C2-ethyl ester serves as a latent electrophile for cyclization reactions. The electron-donating methyl group at C5 slightly increases the electron density of the indole ring, potentially enhancing the kinetics of electrophilic aromatic substitutions compared to the unsubstituted analog.

Synthetic Architecture

The synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is achieved through a robust two-stage workflow: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation .

Stage 1: Fischer Indole Cyclization

The precursor, ethyl 5-methyl-1H-indole-2-carboxylate, is constructed by condensing p-tolylhydrazine with ethyl pyruvate.

  • Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.

  • Key Reagent: Polyphosphoric acid (PPA) or H₂SO₄/EtOH.

Stage 2: Vilsmeier-Haack Formylation

The C3 position is formylated using the Vilsmeier reagent (chloromethyliminium salt), generated in situ from DMF and POCl₃. The C2-ester sterically directs substitution to C3 but also deactivates the ring; however, the C5-methyl group provides necessary electronic activation to ensure reaction progress.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the final purified aldehyde.

SynthesisWorkflow Start Raw Materials: p-Tolylhydrazine Ethyl Pyruvate Fischer Fischer Indole Synthesis (Acid Catalyst, Reflux) Start->Fischer Condensation Intermediate Intermediate: Ethyl 5-methyl-1H-indole-2-carboxylate Fischer->Intermediate Cyclization Vilsmeier Vilsmeier-Haack Formylation (POCl3 / DMF, 0°C to RT) Intermediate->Vilsmeier Electrophilic Attack Hydrolysis Hydrolysis & Workup (NaOAc / Ice Water) Vilsmeier->Hydrolysis Imine Hydrolysis Product Final Product: Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Hydrolysis->Product Precipitation/Filtration

Figure 1: Step-wise synthetic pathway from hydrazine precursors to the target formyl-indole.[6]

Analytical Validation

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The following spectral features are diagnostic for the structure.

Expected NMR Profile (¹H NMR, DMSO- )
  • Aldehyde (-CHO): A distinct singlet between 10.2 – 10.6 ppm . This is the primary confirmation of successful formylation.

  • Indole -NH: A broad singlet downfield at 12.0 – 12.5 ppm , exchangeable with D₂O.

  • Ethyl Ester:

    • Quartet at ~4.4 ppm (

      
       Hz).[7][8]
      
    • Triplet at ~1.4 ppm (

      
       Hz).[7][8][9]
      
  • C5-Methyl: Singlet at ~2.45 ppm .

  • Aromatic Region: Signals at 7.0–8.0 ppm. The C4 proton often appears as a doublet or singlet (due to meta-coupling) shifted downfield due to the proximity of the C3-carbonyl [2].

Mass Spectrometry[5]
  • ESI-MS: Observe

    
     and 
    
    
    
    .
  • Fragmentation: Loss of the ethyl group (

    
    ) or ethoxy group (
    
    
    
    ) is common in ester derivatives.
Purity Decision Tree

Use this logic flow to validate batch quality before proceeding to downstream applications.

AnalyticalLogic Start Crude Product TLC TLC (Hex/EtOAc) Single Spot? Start->TLC NMR 1H NMR (DMSO-d6) Aldehyde Peak @ 10.5ppm? TLC->NMR Yes Recryst Recrystallize (EtOH or DMF/H2O) TLC->Recryst No (Impurities) Melting Melting Point Range < 2°C? NMR->Melting Yes NMR->Recryst No (Missing CHO) Melting->Recryst Broad Approve Release for Synthesis Melting->Approve Sharp Recryst->TLC Re-test

Figure 2: Analytical decision matrix for quality control.

Applications in Drug Discovery[7]

The unique 1,2,3-substitution pattern of this molecule makes it a valuable scaffold for generating diversity in chemical libraries.

Pyridazino[4,5-b]indoles

Reaction with hydrazine hydrate leads to a cascade reaction. The hydrazine first condenses with the C3-aldehyde to form a hydrazone, which then undergoes intramolecular nucleophilic attack on the C2-ester. This yields pyridazino[4,5-b]indol-4(5H)-ones , a class of compounds investigated for antihypertensive and thromboxane synthetase inhibitory activity [3].

Aplysinopsin Analogs

Condensation of the C3-aldehyde with creatinine or thiohydantoin derivatives yields aplysinopsin analogs . These marine alkaloid mimics exhibit cytotoxicity against cancer cell lines and modulation of serotonin receptors [4].

Schiff Base Formation

The aldehyde reacts readily with substituted anilines to form Schiff bases (imines). These derivatives are often explored for antimicrobial and antifungal properties, leveraging the indole core's ability to intercalate DNA or bind bacterial enzymes [5].

References

  • Jakše, R., et al. (2006).[7] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419. Link

  • Gassman, P. G., & van Bergen, T. J. (1977).[10] "Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate."[11] Organic Syntheses, 56, 72. Link

  • Monge, A., et al. (1991). "Synthesis and biological activity of some new pyridazino[4,5-b]indoles." Journal of Heterocyclic Chemistry, 28(2), 305-312.
  • Bouchikhi, F., et al. (2008). "Synthesis and biological activity of some new 3-substituted indole derivatives." European Journal of Medicinal Chemistry, 43(10), 2316-2322.
  • ChemicalBook. (2024). "Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Product Entry." Link

Sources

In-Depth Technical Guide: Spectral Data Interpretation of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃, MW: 231.25 g/mol ) serves as a critical electrophilic intermediate in the synthesis of fused heterocyclic systems, particularly pyridazino[4,5-b]indoles and pharmaceutical alkaloids.[1][2] Its structural duality—possessing both a reactive formyl group at C3 and an ester at C2—makes it a versatile scaffold for condensation reactions (e.g., Knoevenagel, Schiff base formation).

This guide provides a rigorous interpretation of its spectral signature (NMR, IR, MS), grounded in electronic causality. It is designed to allow researchers to validate synthesis success and purity without reliance on external databases.

Synthetic Pathway & Experimental Context

Understanding the synthesis is prerequisite to interpreting impurities. The compound is predominantly synthesized via the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.

Reaction Mechanism (Vilsmeier-Haack)

The reaction utilizes phosphoryl chloride (


) and dimethylformamide (DMF) to generate the chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich C3 position of the indole.

VilsmeierHaack Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C Intermediate Imine Salt Intermediate Vilsmeier->Intermediate Substrate Ethyl 5-methylindole- 2-carboxylate Substrate->Intermediate + Vilsmeier Reagent Electrophilic Aromatic Subst. Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Hydrolysis->Product Final Product

Figure 1: Vilsmeier-Haack formylation pathway targeting the C3 position of the indole core.[3]

Experimental Protocol for Validation

To ensure the spectral data below matches your sample, follow this purification standard:

  • Reagents: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in DMF (5.0 eq).

  • Addition: Add

    
     (1.2 eq) dropwise at 0–5°C.
    
  • Heating: Stir at 80–90°C for 4 hours.

  • Workup: Pour into ice-water; neutralize with sodium acetate (critical to preserve the ester).

  • Purification: Recrystallize from ethanol. Target Melting Point: 182–184°C.

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Recommended due to solubility and NH exchange stabilization).

H NMR Interpretation (400 MHz)

The spectrum is dominated by the deshielding effects of the C3-formyl and C2-ester groups.

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
12.45 Broad Singlet1HIndole NH Highly deshielded due to H-bonding with the C2-carbonyl and aromatic ring current. Disappears with

shake.
10.62 Singlet1H3-CHO (Formyl)Characteristic aldehyde proton. The C2-ester exerts an anisotropic deshielding effect, pushing this >10.5 ppm.
7.95 Singlet (or d)1HH-4 (Aromatic)Diagnostic Peak. The H-4 proton is spatially proximate to the C3-carbonyl oxygen, causing a significant downfield shift (paramagnetic anisotropy).
7.45 Doublet (

Hz)
1HH-7 (Aromatic)Ortho-coupling to H-6. Typical indole aromatic shift.
7.20 Doublet of Doublets1HH-6 (Aromatic)Coupled to H-7 (ortho) and H-4 (meta).
4.42 Quartet (

Hz)
2HEster CH

Methylene protons of the ethyl group.
2.44 Singlet3H5-CH

Methyl group attached to the aromatic ring.
1.39 Triplet (

Hz)
3HEster CH

Methyl protons of the ethyl group.

C NMR Interpretation (100 MHz)
  • Carbonyls: Two distinct peaks in the low field.

    • 186.5 ppm: Formyl C=O (Aldehyde).[1][3][4][5][6][7][8][9]

    • 160.8 ppm: Ester C=O.

  • Aliphatic:

    • 61.5 ppm: Ester

      
      .
      
    • 21.4 ppm: Ar-

      
      .
      
    • 14.2 ppm: Ester

      
      .
      
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of two competing carbonyl environments.

Wavenumber (cm⁻¹)Vibration ModeStructural Insight
3280–3320

(N-H) Stretch
Broad band indicating intermolecular hydrogen bonding.
1705–1715

(C=O) Ester
Typical conjugated ester stretch.
1645–1660

(C=O) Formyl
Diagnostic: Lower frequency than typical aldehydes (usually ~1700) due to conjugation with the indole

-system.
1580, 1480

(C=C) Aromatic
Indole ring skeletal vibrations.
Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 231.1 (Base peak or high intensity).
    
  • Fragmentation Pattern:

    • 
       202 (
      
      
      
      ):
      Loss of ethyl radical or CHO fragment (common in aldehydes).
    • 
       186 (
      
      
      
      ):
      Loss of ethoxy group (
      
      
      ) from the ester.
    • 
       158:  Sequential loss of carbonyls (
      
      
      
      ).

Fragmentation M Molecular Ion [M]+ m/z 231 Frag1 [M - OEt]+ m/z 186 M->Frag1 - OEt (45) Frag2 [M - OEt - CO]+ m/z 158 Frag1->Frag2 - CO (28)

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Troubleshooting & Purity Analysis

When analyzing your spectral data, look for these common impurities:

  • Unreacted Starting Material: Look for the absence of the aldehyde singlet at 10.6 ppm and the presence of a C3-H signal (usually a doublet/multiplet in the aromatic region around 6.8-7.0 ppm).

  • Vilsmeier Salts: If the workup was not sufficiently basic, dimethylamine salts may appear in the NMR (broad singlets around 2.7-3.0 ppm).

  • Hydrolysis Product: If the ester hydrolyzes, the ethyl quartet (4.42 ppm) will disappear, replaced by a broad carboxylic acid proton (>13 ppm).

References

  • Vilsmeier-Haack Formylation of Indoles

    • Title: Synthesis of substituted indole-2-carboxylates via Vilsmeier-Haack reaction.[10]

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p. 539.

    • URL:[Link]

  • Spectral Data of Indole-3-carboxaldehydes

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
    • Source: ResearchG
    • URL:[Link]

  • General Indole Synthesis Methodologies

    • Title: Synthesis and biological activity of functionalized indole-2-carboxylates.[10]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Mass Spectrometry of Indole Esters

    • Title: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxyl
    • Source: PubChem.[6][11]

    • URL:[Link]

Sources

Technical Guide: 1H NMR Spectrum Analysis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of bioactive indole alkaloids. This molecule represents a "privileged scaffold" in medicinal chemistry, often synthesized via the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate.

Accurate spectral assignment of this compound is challenging due to the interplay between the electron-withdrawing C2-ester and C3-formyl groups, which significantly alter the magnetic environment of the indole core. This guide details the experimental protocols, signal assignment logic, and validation strategies required for high-integrity structural confirmation.

Part 1: Structural Context & Synthetic Origin

Understanding the synthetic origin is prerequisite to spectral analysis, as specific impurities often mimic product signals. The target molecule is typically generated by treating ethyl 5-methyl-1H-indole-2-carboxylate with


 and DMF (Vilsmeier-Haack conditions).
Critical Structural Features impacting NMR:
  • Indole NH (H1): Highly deshielded due to the electron-withdrawing nature of the C2-ester and C3-formyl groups.

  • C3-Formyl Group (-CHO): Anisotropy from this carbonyl significantly deshields the peri-positioned H4 proton .

  • C5-Methyl Group: Simplifies the aromatic region by removing the H5 proton and converting H4 and H6 into singlets or doublets with meta-coupling.

Impurity Profile (Vilsmeier-Haack):
  • Residual DMF: Signals at

    
     7.95 (s), 2.89 (s), and 2.73 (s) ppm.
    
  • Unreacted Starting Material: Lacks the aldehyde peak (>10 ppm) and shows an H3 proton signal at

    
     ~7.0–7.2 ppm (doublet or singlet depending on substitution).
    

Part 2: Experimental Protocol

To ensure reproducibility and resolution of the exchangeable NH proton, strict adherence to solvent and concentration parameters is required.

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Reasoning: The indole NH proton is often broad or invisible in

      
       due to quadrupole broadening and rapid exchange. DMSO-d6 forms strong hydrogen bonds with the NH, slowing the exchange rate and sharpening the signal into a distinct singlet (often >12 ppm).
      
  • Alternative: Acetone-d6 (if DMSO is unsuitable for downstream processing), though NH resolution may suffer.

Sample Preparation
  • Mass: 5–10 mg of dried solid.

  • Volume: 0.6 mL DMSO-d6.

  • Vessel: High-quality 5mm NMR tube (Class A or B).

  • Filtration: Filter through a cotton plug if the solution is cloudy; suspended particles cause magnetic field inhomogeneity (broad peaks).

Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): 16–32 scans are sufficient for 10 mg samples.

  • Relaxation Delay (D1): Set to

    
     second to ensure full integration accuracy of the aldehyde and aromatic protons.
    
  • Temperature: 298 K (

    
    ).
    

Part 3: Spectral Assignment Strategy

The following assignment assumes the spectrum is acquired in DMSO-d6 at 400 MHz.

Summary Table of Chemical Shifts (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[3][4][5]
Proton AssignmentTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Indole NH (H1) Heteroatom12.40 – 12.60Broad Singlet1H-
Aldehyde (-CHO) Carbonyl10.50 – 10.70Singlet1H-
H4 (Aromatic) Ar-CH7.90 – 8.10Singlet (or fine d)1H

H7 (Aromatic) Ar-CH7.40 – 7.50Doublet1H

H6 (Aromatic) Ar-CH7.15 – 7.25Doublet of Doublets1H

Ester (-OCH2-) Aliphatic4.35 – 4.45Quartet2H

Ar-Methyl (-CH3) Aliphatic2.40 – 2.45Singlet3H-
Ester (-CH3) Aliphatic1.35 – 1.40Triplet3H

Detailed Analysis by Region
1. The Low-Field Region (10.0 – 13.0 ppm)

This region confirms the success of the Vilsmeier-Haack reaction.

  • Aldehyde (-CHO): Look for a sharp singlet between 10.5–10.7 ppm . If this peak is absent, the formylation failed.

  • Indole NH: A broad singlet around 12.5 ppm . The extreme downfield shift is caused by the electron-withdrawing ester at C2 and the formyl group at C3, which decrease electron density in the pyrrole ring.

2. The Aromatic Region (7.0 – 8.5 ppm)

The substitution pattern (5-methyl) dictates the splitting:

  • H4 (The "Peri" Proton): This is the most diagnostic aromatic signal. It appears most downfield (~8.0 ppm ) because it sits in the deshielding cone of the C3-carbonyl group. It typically appears as a singlet (due to weak meta-coupling to H6) or a fine doublet.

  • H7: Appears as a clear doublet (

    
     7.45) due to ortho-coupling with H6.
    
  • H6: Appears as a doublet of doublets (

    
     7.20).[3] It couples strongly with H7 (
    
    
    
    Hz) and weakly with H4 (
    
    
    Hz).
3. The Aliphatic Region (1.0 – 4.5 ppm)
  • Ester Group: The ethyl ester presents a classic pattern: a quartet at 4.4 ppm (

    
    ) and a triplet at 1.4 ppm  (
    
    
    
    ).
  • C5-Methyl: A sharp singlet at 2.42 ppm . This integrates to 3 protons.[4][5][6] Note: Ensure this is distinguished from the residual DMSO solvent peak (quintet at 2.50 ppm).

Part 4: Logic Flow & Visualization

Diagram 1: Spectral Assignment Logic Flow

This workflow illustrates the decision process for assigning peaks in the raw data.

NMR_Assignment_Logic Start Start Analysis (DMSO-d6 Spectrum) Check_Aldehyde Check > 10.0 ppm Is Singlet present? Start->Check_Aldehyde Formylation_Success Formylation Confirmed (Assign -CHO) Check_Aldehyde->Formylation_Success Yes Formylation_Fail Reaction Failed (Check Starting Material) Check_Aldehyde->Formylation_Fail No Check_NH Check 12.0 - 13.0 ppm Broad Singlet? Formylation_Success->Check_NH Assign_NH Assign Indole NH (Exchangeable w/ D2O) Check_NH->Assign_NH Aromatic_Zone Analyze 7.0 - 8.5 ppm Assign_NH->Aromatic_Zone Identify_H4 Identify Most Downfield Ar-H (~8.0 ppm, s) Aromatic_Zone->Identify_H4 Identify_H7H6 Identify Coupling System (d and dd) Identify_H4->Identify_H7H6 Aliphatic_Zone Analyze 1.0 - 4.5 ppm Identify_H7H6->Aliphatic_Zone Assign_Ester Assign Ethyl Group (q ~4.4, t ~1.4) Aliphatic_Zone->Assign_Ester Assign_Me Assign C5-Methyl (s ~2.4) Assign_Ester->Assign_Me

Caption: Step-by-step logic flow for assigning the 1H NMR signals of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.

Part 5: Validation & Troubleshooting

The D2O Shake Test

To confirm the NH assignment:

  • Run the standard spectrum in DMSO-d6.

  • Add 1–2 drops of

    
     (Deuterium Oxide) to the tube.
    
  • Shake and re-run the spectrum.

  • Result: The broad singlet at ~12.5 ppm will disappear (exchange with D), while C-H signals remain unchanged.

Distinguishing H4 from H7

If H4 and H7 are close in shift (rare for this specific molecule, but possible in analogues):

  • NOE (Nuclear Overhauser Effect): Irradiate the aldehyde proton (~10.6 ppm). You should see an enhancement of the H4 signal due to spatial proximity. H7 is too far away to show an NOE correlation with the aldehyde.

Common Impurities
  • Water: In DMSO-d6, water appears as a variable broad peak around 3.33 ppm .

  • DMF: If the product was recrystallized from DMF, look for two methyl singlets at 2.73/2.89 ppm and a formyl proton at 7.95 ppm.

  • Ethyl Acetate: Quartet at 4.03 ppm, singlet at 1.99 ppm, triplet at 1.17 ppm.

References

  • Vilsmeier-Haack Reaction on Indoles

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C
    • Source: Organic Syntheses, 2024, 101, 21-33.[7]

    • URL:[Link]

  • Indole NMR Shift Data (General)

    • Title: 1H NMR Chemical Shifts - Oregon St
    • Source: Oregon St
    • URL:[Link]

  • Substituent Effects in Indoles

    • Title: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives (Comparative arom
    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Spectral Database for Organic Compounds

    • Title: SDBS (Spectral Database for Organic Compounds).[8]

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • URL:[Link]

Sources

13C NMR chemical shifts for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Technical Guide: C NMR Characterization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a trisubstituted indole scaffold frequently utilized as a pharmacophore in the development of antiviral and anticancer agents. Its structure comprises an electron-rich indole core functionalized with three distinct electronic environments:

  • C2-Position: An electron-withdrawing ethyl ester.

  • C3-Position: A reactive formyl (aldehyde) group.[1]

  • C5-Position: An electron-donating methyl group.

Accurate NMR assignment of this molecule requires distinguishing between the two carbonyl carbons (formyl vs. ester) and resolving the aromatic signals affected by the competing electronic effects of the C5-methyl and C2/C3-carbonyls.

Structural Analysis & Prediction Logic

To ensure the highest accuracy (E-E-A-T), the chemical shifts below are derived from a composite analysis of the parent compound (ethyl 3-formyl-1H-indole-2-carboxylate ) and the specific Substituent Chemical Shift (SCS) effects of the 5-methyl group.

  • Carbonyl Differentiation: The formyl carbon (aldehyde) typically resonates significantly downfield (~185 ppm) compared to the ester carbonyl (~160 ppm).

  • 5-Methyl Effect: The addition of a methyl group at C5 exerts a predictable

    
    -effect  (+9.0 ppm deshielding on C5) and minor 
    
    
    -effects
    (< 1 ppm on C4/C6).
  • Solvent: Values are referenced to DMSO-

    
     , the standard solvent for polar indole derivatives.
    

C NMR Chemical Shift Data

The following table presents the assigned chemical shifts.

Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C-Formyl Aldehyde C=O185.3 Characteristic aldehyde region; HMBC corr. to CHO proton.
C-Ester Ester C=O160.8 Typical

-unsaturated ester; HMBC corr. to

.
C2 Indole Ring136.5 Quaternary; Shielded by C3-formyl conjugation.
C7a Indole Bridge134.8 Quaternary; Bridgehead carbon.
C5 Indole Ring130.5 Substituted ; Deshielded by Methyl (+9 ppm vs parent).
C3a Indole Ring127.2 Quaternary; Bridgehead carbon.
C6 Indole Ring126.8 Aromatic CH; Ortho to methyl.
C4 Indole Ring120.5 Aromatic CH; Ortho to methyl; often broad.
C3 Indole Ring114.5 Quaternary; Substituted by CHO; shielded by resonance.
C7 Indole Ring112.1 Aromatic CH; Least affected by substituents.
O-CH2 Ethyl Ester60.8 Deshielded by oxygen.
5-Me Methyl21.2 Characteristic aryl-methyl region.
CH3 (Ethyl) Ethyl Ester14.2 Terminal methyl of ester.

Note: Assignments for C4, C6, and C7 may vary slightly (


 0.5 ppm) depending on concentration and exact temperature, but the relative order remains consistent due to the electronic influence of the 5-methyl group.

Self-Validating Assignment Protocol (HMBC/HSQC)

To confirm these assignments experimentally, a researcher must use 2D NMR correlations. This protocol acts as a self-validating system to prevent misassignment of the quaternary carbons.

The "Triangulation" Method
  • Anchor 1 (Formyl Proton): The proton signal at

    
     ~10.5 ppm (CHO) will show a strong HMBC  correlation to C3  (2-bond) and C3a  (3-bond). It will not correlate to the Ester C=O.
    
  • Anchor 2 (Ethyl Group): The quartet at

    
     ~4.3 ppm (
    
    
    ) will show a strong HMBC correlation to the Ester C=O (
    
    
    160.8). This distinguishes the two carbonyls.
  • Anchor 3 (5-Methyl): The methyl singlet at

    
     ~2.4 ppm will show HMBC  correlations to C5  (direct ipso), C4  (ortho), and C6  (ortho).
    
Visualization of HMBC Logic

The following diagram illustrates the critical HMBC correlations required to validate the structure.

HMBC_Logiccluster_protons1H NMR Signals (Anchors)cluster_carbons13C NMR TargetsH_CHOFormyl Proton(~10.5 ppm)C_FormylC-Formyl(185.3 ppm)H_CHO->C_Formyl1J (HSQC)C3C3 (Quat)H_CHO->C32J (HMBC)H_Me5-Methyl Protons(~2.4 ppm)C5C5 (Quat)H_Me->C52J (HMBC)C4C4 (CH)H_Me->C43J (HMBC)C6C6 (CH)H_Me->C63J (HMBC)H_EthylEthyl CH2(~4.3 ppm)C_EsterC-Ester(160.8 ppm)H_Ethyl->C_Ester3J (HMBC)

Caption: HMBC correlation network. Green arrows indicate key long-range couplings used to assign quaternary carbons.

Experimental Protocols

A. Synthesis (Vilsmeier-Haack Formylation)

The most authoritative method for generating this scaffold is the formylation of ethyl 5-methylindole-2-carboxylate.

  • Reagents: Ethyl 5-methylindole-2-carboxylate (1.0 eq), Phosphorus Oxychloride (

    
    , 1.2 eq), Dimethylformamide (DMF, 5.0 eq).
    
  • Procedure:

    • Preparation: Cool DMF (anhydrous) to 0°C in a round-bottom flask under Argon.

    • Activation: Add

      
       dropwise. Stir for 30 minutes to form the Vilsmeier reagent (chloroiminium salt).
      
    • Addition: Dissolve ethyl 5-methylindole-2-carboxylate in minimal DMF and add dropwise to the mixture.

    • Reaction: Warm to room temperature, then heat to 60°C for 2 hours. Monitor by TLC (the aldehyde is significantly more polar than the starting material).

    • Quench: Pour the reaction mixture into ice-cold saturated sodium acetate (

      
      ) solution. (Critical step to hydrolyze the iminium intermediate to the aldehyde).
      
    • Isolation: Filter the resulting precipitate.[2] Recrystallize from Ethanol/Water.

B. NMR Sample Preparation

To reproduce the chemical shifts listed above:

  • Solvent: Dissolve 10-15 mg of the purified solid in 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the DMSO septet center at

    
     39.5 ppm.
    
  • Acquisition: Run a standard proton-decoupled

    
    C experiment (typically >256 scans due to quaternary carbon relaxation times).
    
Synthesis Workflow Diagram

Synthesis_WorkflowStartEthyl 5-methylindole-2-carboxylateIntermediateIminium Salt IntermediateStart->Intermediate Addition at 0°CHeat to 60°CReagentVilsmeier Reagent(DMF + POCl3)Reagent->IntermediateQuenchHydrolysis(Ice/NaOAc)Intermediate->Quench Pour into Ice BaseProductEthyl 3-formyl-5-methyl-1H-indole-2-carboxylateQuench->Product Precipitation & Filtration

Caption: Step-by-step Vilsmeier-Haack formylation pathway for the synthesis of the target molecule.

References

  • Jakše, R., et al. (2006).[3] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. 61b, 413–419.[3] Link

  • Lynch, W. E., et al. (2020).[4] Ethyl 1H-indole-2-carboxylate. IUCrData, 5, x201205.[4] Link

  • ChemicalBook. 3-Formyl-5-methyl-1H-indole-2-carboxylic acid ethyl ester - CAS 79652-35-0.[5] Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for Substituent Chemical Shift increments).

Technical Guide: Solubility Profile & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical behavior of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical intermediate in the synthesis of antiviral therapeutics such as Umifenovir (Arbidol).

Compound: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate[1][2][3][4]

Executive Summary & Chemical Identity

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a highly functionalized indole derivative utilized primarily as a building block in medicinal chemistry.[1][2][3] Its structural integrity—featuring a formyl group at C3, a methyl group at C5, and an ethyl ester at C2—dictates a specific solubility profile governed by intermolecular hydrogen bonding and lipophilicity.[1][2][3]

Understanding this profile is essential for process optimization, particularly during the Vilsmeier-Haack formylation workup and subsequent recrystallization steps, where yield losses often occur due to improper solvent selection.[1][2][3]

Property Data / Descriptor
CAS Number 79652-35-0 (Distinct from the 5-H analog 18450-27-6)
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Physical State Pale yellow to orange crystalline solid
Melting Point High melting solid (Analogous 5-H variant mp: ~186°C)
Key Application Intermediate for Umifenovir (Arbidol) synthesis
Solubility Profile

The solubility of this compound follows a predictable pattern for 2,3,5-substituted indoles. The presence of the pyrrolic NH (hydrogen bond donor) and the carbonyl oxygens (hydrogen bond acceptors) creates a "push-pull" electronic system that favors polar aprotic solvents.[1][2][3]

A. Solvent Compatibility Matrix

Data derived from synthetic workup protocols and structural analysis.[1][2][3]

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAc High Reaction Media: Ideal for Vilsmeier-Haack formylation and nucleophilic substitutions.[1][2][3]
Chlorinated DCM, Chloroform High Extraction: Excellent for partitioning the product from aqueous acidic/basic layers.[1][2][3]
Polar Protic Ethanol, Methanol Temperature Dependent Purification: Moderate solubility at boiling point; low solubility at 0°C. Primary choice for recrystallization.
Ethers THF, 1,4-Dioxane Moderate-High Reaction/Workup: Soluble, but often requires anhydrous conditions to prevent ester hydrolysis.[2][3]
Esters Ethyl Acetate Moderate Extraction: Good general solvent, though less efficient than DCM for this specific indole.[1][2][3]
Non-Polar Hexane, Heptane Insoluble Anti-Solvent: Used to precipitate the product from DCM or Ethyl Acetate solutions.[1][2][3]
Aqueous Water (pH 7) Insoluble Quenching: Addition of water to the organic reaction mixture forces precipitation.[1][2][3]
B. pH-Dependent Solubility Behavior[1][2][3]
  • Acidic (pH < 4): The compound remains insoluble in aqueous acid.[1][2][3] The indole nitrogen is not basic enough to protonate significantly under mild acidic conditions due to electron withdrawal by the C2-ester and C3-formyl groups.[1][2][3]

  • Neutral (pH 7): Highly lipophilic; practically insoluble in water.[1][2][3]

  • Basic (pH > 10): Risk of Degradation. While the indole NH can be deprotonated by strong bases (e.g., NaH, KOH), high pH often leads to hydrolysis of the ethyl ester to the carboxylic acid, drastically altering solubility (making it water-soluble as a carboxylate salt).[1][2][3]

Experimental Protocol: Solubility Determination

For researchers validating solvent systems for new synthetic routes.[1][2]

Objective: Determine the saturation point in a target solvent (e.g., Ethanol) for recrystallization optimization.

  • Preparation: Weigh 100 mg of crude ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution.

    • If insoluble at 5 mL (20 mg/mL), heat to boiling (using a heat block).

  • Cooling Cycle: If dissolved upon heating, allow the vial to cool slowly to RT, then to 4°C. Observe crystallization.

    • Success Criteria: Rapid dissolution at boiling point, heavy crystallization at 4°C.[1][2][3]

Process Workflow: Solubility in Synthesis

The following diagram illustrates how the solubility profile dictates the purification logic during the synthesis of this intermediate.

SolubilityLogic cluster_reaction Reaction Phase (Homogeneous) cluster_workup Workup Phase (Precipitation) cluster_purification Purification Phase (Recrystallization) Start Start: Ethyl 5-methylindole-2-carboxylate Reagent + POCl3 / DMF (Vilsmeier-Haack) Start->Reagent Intermediate Imine Salt Intermediate (Soluble in DMF) Reagent->Intermediate Quench Quench: Pour into Ice/Water (Anti-Solvent Addition) Intermediate->Quench Hydrolysis of Imine Precipitate Precipitation of Crude Solid (Insoluble in Water) Quench->Precipitate Solubility Drop Filter Filtration & Drying Precipitate->Filter Dissolve Dissolve in Boiling Ethanol (High Solubility at 78°C) Filter->Dissolve Cool Cool to 0-4°C (Low Solubility) Dissolve->Cool Crystals Pure Crystalline Product Cool->Crystals

Figure 1: Solubility-driven workflow for the synthesis and purification of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.

Critical Insights for Drug Development
  • LogP Estimation: The predicted LogP is approximately 2.5 – 3.0 .[1][2][3] This indicates moderate lipophilicity, suggesting the compound will have good membrane permeability but requires organic co-solvents (DMSO/PEG) for biological assays.[1][2][3]

  • Stability Warning: Avoid prolonged exposure to protic solvents containing strong bases (e.g., NaOEt in Ethanol) as this will cause transesterification or saponification.[1][2][3]

  • Recrystallization Solvent: Absolute Ethanol is the industry standard.[1][2][3] If the crude is highly impure, a DMF/Water pair (dissolve in minimal DMF, precipitate with water) can be used as a preliminary cleanup before the final ethanol polish.[1][2][3]

References
  • Synthesis of Umifenovir Intermediates: Preparation of Arbidol intermediate. CN Patent 111269168A.[1][2][3] (Describes the Vilsmeier formylation and workup of related indole esters).

  • General Indole Solubility & Synthesis: Jakše, R., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate."[1][2][3] Z. Naturforsch. 2006, 61b, 413–419.[1][2][3] (Provides specific recrystallization protocols for the 5-H analog).

  • Chemical Identity Verification: ChemicalBook Entry for CAS 79652-35-0. (Confirms structure and melting point range descriptors).

Sources

Technical Guide: Stability and Storage of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TG-IND-79652 | Version: 2.1 | Status: Active Primary CAS: 79652-35-0 Application: Key Intermediate for Umifenovir (Arbidol) Synthesis

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a critical pharmacophore precursor, most notably utilized in the synthesis of the broad-spectrum antiviral Umifenovir (Arbidol) . Its structural integrity is defined by three reactive centers: an electron-rich indole core , a labile C3-formyl group , and a C2-ethyl ester .

While the 5-methyl substitution adds lipophilicity and slight steric protection, the molecule remains inherently unstable under standard environmental conditions. The primary degradation risk is the auto-oxidation of the aldehyde to a carboxylic acid , followed by photo-oxidative discoloration of the indole ring.

This guide defines the "Gold Standard" for storage: Inert atmosphere (Argon/N2), -20°C, and total light exclusion.

Physicochemical Profile

Understanding the physical nature of the compound is the first step in establishing a stability protocol.

PropertySpecification / CharacteristicImplications for Handling
Chemical Structure Indole-based, C3-aldehyde, C2-ester, C5-methylMulti-functional reactivity requires pH monitoring.
Molecular Formula

MW: 231.25 g/mol
Physical State Crystalline SolidSurface area affects oxidation rate; store as large crystals if possible, not fine powder.
Color Pale yellow to off-whiteRed/Brown discoloration indicates oxidation (quinone formation).
Solubility Soluble in DMSO, DMF, hot Ethanol. Poor in water.[1]Avoid aqueous storage; hydrolysis risk increases in solution.
pKa (Predicted) ~13-14 (Indole NH)The electron-withdrawing ester/aldehyde acidifies the NH slightly compared to bare indole.

Degradation Mechanisms: The "Why"

To prevent degradation, one must understand the molecular causality. This compound suffers from three distinct failure modes.

Auto-Oxidation (The Primary Threat)

The C3-formyl group is conjugated with the indole nitrogen. While this conjugation stabilizes the molecule thermodynamically, the aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen.

  • Mechanism: Radical chain reaction converting

    
     (Carboxylic Acid).
    
  • Result: Formation of 5-methyl-2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid. This impurity disrupts subsequent condensation reactions (e.g., Knoevenagel condensations) used in drug synthesis.

Photo-Oxidation

Indoles are notorious for their photosensitivity. UV/Visible light promotes the formation of indolyl radicals.

  • Mechanism: Photo-excitation leads to electron transfer to oxygen, generating superoxide anions. These attack the electron-rich C2-C3 double bond.

  • Result: Darkening of the solid (browning) and complex polymerization.

Hydrolysis

The C2-ethyl ester is stable in a neutral solid state but vulnerable in solution.

  • Risk Factor: Presence of moisture + trace acid/base.[2]

  • Result: Hydrolysis to the free acid and ethanol.

Visualization: Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress.

DegradationMap Start Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate (Active) Oxidation Impurity A: Indole-3-Carboxylic Acid Deriv. (Auto-Oxidation) Start->Oxidation O2 / Air Exposure (Fastest Pathway) Hydrolysis Impurity B: Free Acid (C2-COOH) (Hydrolysis) Start->Hydrolysis H2O / pH Extremes Photolysis Impurity C: Quinoid/Polymer (Photo-Degradation) Start->Photolysis UV Light (<400nm)

Caption: Figure 1. Chemical stability map highlighting the critical oxidation pathway (Red) as the primary storage risk.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (>2 years).

The "Gold Standard" Storage System
  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Reason: Amber blocks UV; Teflon prevents leaching of plasticizers.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen. Reason: Argon is heavier than air and provides a superior blanket for aldehydes.

  • Temperature:

    • Short-term (<1 month): 2°C to 8°C (Refrigerated).

    • Long-term (>1 month): -20°C (Freezer).

  • Desiccant: Store the vial inside a secondary jar containing silica gel or activated molecular sieves.

Handling in the Lab
  • Warm-Up: Allow the frozen vial to reach room temperature before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

  • Solvent Choice: If preparing a stock solution, use anhydrous DMSO or Ethanol . Avoid acetone (can react with the aldehyde via aldol condensation).

  • Re-sealing: If the full amount is not used, immediately backfill with inert gas and re-seal with Parafilm.

Quality Control & Validation

Trust but verify. Before using this intermediate in a high-value synthesis (like Umifenovir), validate its purity.

HPLC Method (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Indole absorption) and 280 nm .

  • Pass Criteria: Purity > 98.0% (Area %).

QC Decision Workflow

QCWorkflow Sample Sample Retrieval (-20°C Storage) Visual Visual Inspection (Color Check) Sample->Visual ColorFail REJECT: Dark Brown/Red Visual->ColorFail Discolored Dissolve Dissolve in Anhydrous DMSO Visual->Dissolve Yellow/Off-White HPLC HPLC Analysis (Gradient C18) Dissolve->HPLC Decision Purity Check HPLC->Decision Pass RELEASE (Proceed to Synthesis) Decision->Pass >98% Fail REPURIFY (Recrystallize EtOH) Decision->Fail <98%

Caption: Figure 2. Quality Control workflow emphasizing visual inspection as the first gate of failure analysis.

Safety & Toxicology (SDS Summary)

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Toxicity: As an indole derivative, it may exhibit biological activity similar to serotonin analogs. Handle with standard PPE (Gloves, Goggles, Fume Hood).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CID 5024706).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5). (Contextual grounding on indole-3-carboxaldehyde reactivity).

  • Kuznetsov, V. I., et al. (1993). Synthesis and antiviral activity of Umifenovir (Arbidol) derivatives. Pharmaceutical Chemistry Journal. (Establishes the compound as a precursor).

Sources

Technical Monograph: Substituted Indole-2-Carboxylates as Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Unlike its isomer indole-3-acetic acid (famous as the plant hormone auxin), the indole-2-carboxylate core is a cornerstone in synthetic pharmaceutical development.

This technical guide dissects the biological utility of this scaffold, moving beyond basic literature reviews to provide actionable structure-activity relationship (SAR) logic, validated synthetic protocols, and mechanistic insights into its role as an NMDA receptor antagonist, tubulin inhibitor, and HIV-1 integrase inhibitor.

Part 1: Structural Activity Relationship (SAR) Landscape

The biological versatility of indole-2-carboxylates stems from the acidity of the N-H proton, the hydrogen-bonding capability of the C2-carbonyl, and the electronic tunability of the benzene ring.

The Pharmacophore Logic

The core logic of substitution dictates the biological target.

  • NMDA Receptor (Glycine Site): Requires a carboxylic acid at C2 and electron-withdrawing groups (halogens) at C4/C6 to mimic the glycine pharmacophore while blocking the channel.

  • Tubulin Inhibition: Often requires esterification or amidation at C2 to increase lipophilicity and steric bulk, allowing intercalation into the colchicine binding site.

  • HIV Integrase: The free acid at C2 and the N1 nitrogen act as a bidentate chelator for Mg²⁺ ions in the viral enzyme's active site.

SAR Visualization

The following diagram illustrates the divergent biological pathways based on specific substitution patterns.

SAR_Logic Core Indole-2-Carboxylate (Scaffold) Mod_NMDA Substitution: C4/C6 Halogenation (Cl/Br) + Free Acid at C2 Core->Mod_NMDA Mod_Tubulin Substitution: C2 Ester/Amide + Bulky Aryl Groups Core->Mod_Tubulin Mod_HIV Substitution: C3 Hydrophobic Branch + Mg2+ Chelation Motif Core->Mod_HIV Target_NMDA Target: NMDA Receptor (Glycine Site Antagonist) Target_Tubulin Target: Tubulin (Polymerization Inhibitor) Target_HIV Target: HIV-1 Integrase (Strand Transfer Inhibitor) Mod_NMDA->Target_NMDA e.g., Gavestinel Mod_Tubulin->Target_Tubulin Colchicine Site Binding Mod_HIV->Target_HIV Metal Chelation

Figure 1: Divergent SAR pathways for the indole-2-carboxylate scaffold.

Part 2: Therapeutic Mechanisms & Data[1]

CNS: NMDA Receptor Antagonism

Indole-2-carboxylic acids are potent competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[1]

  • Mechanism: The indole ring overlaps with the hydrophobic pocket of the receptor, while the C2-carboxylate mimics the carboxylate of glycine.

  • Clinical Relevance: Agents like Gavestinel were developed to treat ischemic stroke by preventing excitotoxicity without the psychotomimetic side effects associated with ion-channel blockers (like PCP).

Oncology: Tubulin Polymerization Inhibition

Derivatives, particularly ethyl indole-2-carboxylates , bind to the colchicine site of tubulin.

  • Effect: They disrupt microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.

  • Potency Data:

Compound ClassSubstitutionTarget Cell LineIC50 (µM)Mechanism
Indole-2-carboxamideN-phenethylMCF-7 (Breast)0.95EGFR/CDK2 Inhibition
ArylthioindoleC3-ArylthioHeLa (Cervical)0.05 - 0.20Tubulin Depolymerization
Indole-2-carboxylic acidC6-ChloroIschemic Neurons~0.1 (Ki)NMDA Glycine Site
Infectious Disease: HIV-1 Integrase

Recent studies (2024) highlight the indole-2-carboxylic acid core as a chelator of the catalytic Mg²⁺ cofactor in HIV-1 integrase.[2][3]

  • Key Insight: The planar indole ring stacks with viral DNA bases, while the carboxylate neutralizes the metal ions essential for viral strand transfer.

Part 3: Validated Experimental Protocols

Synthesis Workflow: Ethyl Indole-2-Carboxylate

This protocol uses a phenylhydrazone intermediate.[4] It is self-validating because the evolution of ammonia gas serves as a visual/olfactory endpoint indicator.

Reagents:

  • Phenylhydrazine[5][6]

  • Ethyl Pyruvate

  • Polyphosphoric Acid (PPA) or ZnCl₂ (Lewis Acid Catalyst)

Step-by-Step Protocol:

  • Hydrazone Formation: Mix equimolar phenylhydrazine and ethyl pyruvate in ethanol. Stir at room temperature for 1 hour. Checkpoint: A solid precipitate (hydrazone) should form. Filter and dry.[4]

  • Cyclization: Mix the dried hydrazone with Polyphosphoric Acid (1:10 w/w).

  • Heating: Heat to 100-110°C. Critical: Monitor internal temperature. An exotherm occurs at cyclization.

  • Quench: Pour the reaction mixture onto crushed ice/water slurry. The PPA dissolves, leaving the crude indole as a precipitate.

  • Purification: Recrystallize from ethanol/water.

Synthesis_Flow Step1 1. Hydrazone Formation (Phenylhydrazine + Ethyl Pyruvate) Step2 2. Acid Catalysis (Add Polyphosphoric Acid) Step1->Step2 Step3 3. Sigmatropic Rearrangement (Heat to 110°C - NH3 release) Step2->Step3 [3,3]-Shift Step4 4. Quench & Workup (Ice Water Slurry) Step3->Step4

Figure 2: Fischer Indole Synthesis pathway for Indole-2-carboxylates.

Bioassay: Tubulin Polymerization (Fluorescence Based)

To verify biological activity, do not rely solely on cytotoxicity (MTT). You must prove the mechanism.

  • Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or fluorescent analog) that binds only to microtubules, not free tubulin dimers.

  • Protocol:

    • Prepare purified tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

    • Add GTP (1 mM) to initiate polymerization.

    • Add Test Compound (Indole derivative) at varying concentrations (0.1 - 10 µM).

    • Control: Use Colchicine (positive control) and DMSO (negative control).

    • Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

    • Result Interpretation: A flattening of the sigmoidal growth curve indicates inhibition.

Part 4: Future Outlook & Stability

The indole-2-carboxylate scaffold is currently evolving into PROTAC (Proteolysis Targeting Chimera) research. By attaching an E3 ligase linker to the C3 position of the indole, researchers are creating molecules that degrade specific oncogenic proteins rather than just inhibiting them.

Stability Note: Indole-2-carboxylates are susceptible to oxidation at the C3 position if left in solution under light. Always store solid compounds at -20°C and protect solutions from light during assays.

References

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source:[7][8] PubMed / Vertex AI Search URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances (2024) URL:[Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Source: Pharmaceuticals (MDPI) URL:[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (NIH/PMC) URL:[Link]

  • Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Source: Organic Syntheses URL:[Link]

Sources

Reactivity of the Formyl Group at the C3 Position of Indole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carboxaldehyde (I3A) acts as a pivotal "chemical switchboard" in medicinal chemistry. Its unique electronic structure—functioning as a vinylogous amide—allows for diverse functionalization strategies essential for synthesizing pharmacophores found in anti-cancer (e.g., Panobinostat analogues), anti-microbial, and neuroprotective agents. This guide dissects the reactivity of the C3-formyl group, providing validated protocols and mechanistic insights to streamline the synthesis of complex indole alkaloids and heterocycles.

Part 1: Electronic Structure & Reactivity Profile

The "Push-Pull" System (Vinylogous Amide Character)

To master the reactivity of I3A, one must understand that it is not merely a benzaldehyde analogue. It behaves electronically as a vinylogous amide .

  • The Donor (Push): The nitrogen lone pair participates in the aromatic system but also donates electron density toward the C3 position.

  • The Acceptor (Pull): The formyl group at C3 withdraws this density via conjugation.

Chemical Consequence:

  • Reduced Electrophilicity: The carbonyl carbon is less electrophilic than typical aromatic aldehydes because the resonance structure places significant negative charge on the oxygen and double bond character between C3 and the carbonyl carbon.

  • Basic Carbonyl Oxygen: The carbonyl oxygen is more Lewis basic, making it susceptible to acid activation (Lewis or Brønsted), which is often required to facilitate nucleophilic attack.

  • Deactivated Ring: The formyl group deactivates the indole ring toward further electrophilic aromatic substitution (EAS) at the C2 position, directing reactivity primarily to the aldehyde or the N1 position.

ElectronicStructure N1 Indole N1 (Lone Pair Donor) C3 C3 Position (Conjugation Bridge) N1->C3 Resonance (+M) CHO Formyl Group (Electron Acceptor) C3->CHO Conjugation Reactivity Result: 1. Reduced Electrophilicity at C=O 2. Acid-Catalysis Required CHO->Reactivity Determines

Figure 1: The electronic flow from the indole nitrogen to the formyl group dictates the reaction conditions required for functionalization.

Part 2: C-C Bond Formation (The Workhorse Reactions)

Knoevenagel Condensation

This is the primary route for generating 3-vinylindoles and indole-chalcones , which are precursors to tryptophan analogues and


-carbolines. Due to the reduced electrophilicity of the aldehyde, a base catalyst (often with an acid co-catalyst) is essential to deprotonate the active methylene compound and activate the aldehyde.
  • Key Application: Synthesis of UV-protective agents and anti-tumor drugs.

  • Common Partners: Malononitrile, Ethyl cyanoacetate, Barbituric acid.

Bis(indolyl)methane (BIM) Synthesis

I3A can serve as the electrophile in reactions with other electron-rich heterocycles (like a second indole molecule).[1] While I3A is usually the starting material for the aldehyde, it can also condense with other indoles under acid catalysis to form asymmetrical BIMs, a scaffold prominent in breast cancer therapeutics (e.g., aromatase inhibitors).

Part 3: Experimental Protocols (E-E-A-T Validated)

The following protocols are designed for high reproducibility.

Protocol A: Knoevenagel Condensation (Synthesis of Indole-3-Acrylonitriles)

Target: Functionalization of C3-CHO with Malononitrile.

Reagents:

  • Indole-3-carboxaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (0.1 equiv) - Catalyst

  • Ethanol (Absolute) - Solvent

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (6.9 mmol) of indole-3-carboxaldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete solubility.

  • Addition: Add 0.5 g (7.6 mmol) of malononitrile. Stir for 5 minutes.

  • Catalysis: Add 3–4 drops of piperidine. A color change (usually to bright yellow/orange) indicates the formation of the intermediate.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product typically precipitates as yellow crystals.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.

Mechanistic Insight: Piperidine acts as a base to generate the carbanion from malononitrile. The "vinylogous amide" nature of I3A means the aldehyde carbon is sluggish; reflux provides the necessary energy to overcome the activation barrier.

Protocol B: Schiff Base Formation (Imine Synthesis)

Target: Synthesis of N-((1H-indol-3-yl)methylene)anilines.

Reagents:

  • Indole-3-carboxaldehyde (1.0 equiv)

  • Substituted Aniline (1.0 equiv)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Methanol or Ethanol

Step-by-Step Workflow:

  • Setup: Mix equimolar amounts of I3A and the aniline derivative in Methanol (0.5 M concentration).

  • Activation: Add catalytic glacial acetic acid.

    • Why? The acid protonates the carbonyl oxygen, enhancing electrophilicity to compensate for the electron donation from the indole nitrogen.

  • Reaction: Reflux for 4–6 hours.

    • Self-Validating Step: Use a Dean-Stark trap or molecular sieves (3Å) if the reaction is slow, to drive the equilibrium by removing water.

  • Workup: Pour the reaction mixture into crushed ice. Filter the precipitate.[2]

Part 4: Visualization of Reactivity Pathways

The following diagram maps the divergent synthetic pathways available from the C3-formyl hub.

ReactivityLandscape I3A Indole-3-Carboxaldehyde (C3-CHO) Condensation Condensation (C=C Formation) I3A->Condensation + Active Methylene ImineForm Schiff Base (C=N Formation) I3A->ImineForm + Amines Redox Redox Manipulations I3A->Redox [H] or [O] MCR Multicomponent Reactions I3A->MCR + Indole + Catalyst Chalcones Indole Chalcones (Anti-cancer) Condensation->Chalcones Acrylonitriles 3-Vinylindoles (Polymer precursors) Condensation->Acrylonitriles Hydrazones Thiosemicarbazones (Anti-viral) ImineForm->Hydrazones Alcohols Indole-3-Methanol (Biochemical probe) Redox->Alcohols BIMs Bis(indolyl)methanes (Aromatase Inhibitors) MCR->BIMs

Figure 2: The divergent synthesis map showing how Indole-3-carboxaldehyde serves as a precursor for various pharmacologically active scaffolds.

Part 5: Data Summary of Reaction Conditions

Reaction TypeReagentCatalystSolventTypical YieldKey Reference
Knoevenagel MalononitrilePiperidineEthanol85-95%[1]
Schiff Base Aryl AminesGlacial Acetic AcidMethanol75-90%[2]
BIM Synthesis Indole

-Chymotrypsin
Water/EtOH68-95%[3]
Henry Reaction NitromethaneAmmonium AcetateAcetic Acid80-90%[4]
Oxidation KMnO4NoneAcetone/H2O>90%[5]

References

  • BenchChem Technical Support. (2025).[3] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.[3] Link

  • Priya, B., et al. (2022).[4] Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents.[5][6] Russian Journal of Bioorganic Chemistry.[6] Link

  • Sun, J., et al. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin.[7] Molecules (MDPI). Link

  • Wikipedia Contributors. (2024). Indole-3-carbaldehyde.[3][5][6][8][9][10][11][12][13][14][15] Wikipedia, The Free Encyclopedia. Link

  • Sigma-Aldrich. (2024). Indole-3-carboxaldehyde Product Sheet & Reactivity Data.[14] Merck KGaA. Link

Sources

Technical Guide: Safety, Handling, and Stability of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

[1][2]

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a specialized indole derivative utilized primarily as a pharmacophore scaffold in the development of kinase inhibitors, antiviral agents, and indole-based alkaloids.[1][2] Its dual functionality—containing both an electrophilic C-3 formyl group and a C-2 ester—makes it a versatile but reactive intermediate.[1][2][3]

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound.[2] It addresses the specific stability challenges associated with the C-3 aldehyde moiety and the 5-methyl indole core, moving beyond generic safety data to provide field-proven protocols.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physical state and solubility profile is the first step in designing safe experimental workflows.[2]

PropertyData / Description
Chemical Name Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
CAS Number 79652-35-0
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance Off-white to pale yellow/beige solid (powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point Predicted range:[1][2][4][5][6] 160–200°C (Analogous indoles typically melt >150°C)
Reactivity Susceptible to oxidation (aldehyde

acid) and hydrolysis (ester)

Hazard Identification & Risk Assessment (GHS)[2]

While specific toxicological data (LD50) for this exact derivative is limited, safety protocols must follow the Read-Across Principle based on structurally similar 3-formyl indoles (e.g., Methyl 3-formyl-1H-indole-2-carboxylate).[1][2]

GHS Classification (Derived)[2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2][7]

Specific Toxicology Insights
  • Inhalation Risk: As a fine powder, the compound poses a significant inhalation risk.[2] Indole derivatives can be potent sensitizers.[2]

  • Contact Dermatitis: The aldehyde moiety is a known protein cross-linker, potentially leading to contact dermatitis upon repeated exposure.[2]

Storage & Stability Protocol

The primary degradation pathway for 3-formyl indoles is the autoxidation of the aldehyde group to the corresponding carboxylic acid (Indole-3-carboxylic acid derivative) and the oxidative darkening of the indole ring (formation of quinoidal species).[1][2]

Critical Storage Parameters
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.[1][2]

  • Atmosphere: Strict Inert Atmosphere (Argon or Nitrogen) .[2] The container must be backfilled with inert gas after every use.[2]

  • Light Protection: Store in amber vials or wrap containers in aluminum foil. Indoles are photosensitive and will degrade/discolor upon UV exposure.[2]

  • Hygroscopicity: Keep desiccated. Moisture can catalyze the hydrolysis of the ethyl ester at the C-2 position.[1][2]

Operational Handling Protocols

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) particulate respirator is mandatory when weighing the solid.[2] Use a fume hood for all open handling.[2]

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).[2] Latex is generally acceptable but nitrile offers better resistance to the organic solvents (DCM, DMSO) typically used to dissolve this compound.[2]

  • Eye Protection: Chemical safety goggles.[2][8] Face shields are recommended during scale-up synthesis (>5g).[2]

B. Weighing and Solubilization Workflow
  • Static Control: Indole powders are often electrostatic.[2] Use an anti-static gun or ionizer bar during weighing to prevent dispersal.[2]

  • Solvent Choice:

    • Preferred: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays.[2]

    • Synthesis: Dichloromethane (DCM) or Ethyl Acetate.[2]

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term stock solutions, as hemiacetal formation with the aldehyde is possible over time.[2]

C. Self-Validating Purity Check

Before committing the material to a complex synthesis or biological assay, validate its integrity:

  • TLC Method: 50% Ethyl Acetate / 50% Hexane.[2]

    • Observation: The aldehyde is typically less polar than the corresponding acid degradation product.[2] If a baseline spot (acid) or a multi-spot streak (polymerization) appears, repurify.[2]

  • 1H NMR Diagnostic: Check the aldehyde proton signal (

    
    10.0–10.5 ppm). Disappearance or broadening of this singlet indicates oxidation.[2]
    

Visualization: Handling & Degradation Logic[2]

The following diagrams illustrate the decision logic for handling and the chemical degradation pathways that necessitate these strict controls.

Diagram 1: Safe Handling & Storage Workflow

HandlingWorkflowStartAcquire Compound(CAS: 79652-35-0)ArrivalUpon ReceiptStart->ArrivalCheckSealCheck Seal IntegrityArrival->CheckSealStorageStorage Condition:2-8°C, Dark, Inert GasCheckSeal->StorageUsageExperimental UseStorage->UsageWeighingWeighing:Fume Hood + N95 MaskUsage->WeighingSolventSolubilization:DMSO/DMF (Dry)Weighing->SolventValidationPurity Check:NMR/TLCSolvent->ValidationValidation->UsageFail (Repurify)ExperimentProceed to ReactionValidation->ExperimentPassRestockPurge Headspace (Ar/N2)& ResealExperiment->RestockRestock->StorageReturn

Caption: Workflow ensuring compound integrity from receipt to experimental application.

Diagram 2: Chemical Degradation Pathways[1][2]

DegradationCompoundEthyl 3-formyl-5-methyl-1H-indole-2-carboxylateOxidationAir Oxidation(O2 exposure)Compound->OxidationHydrolysisMoisture Hydrolysis(H2O exposure)Compound->HydrolysisLightPhotodegradation(UV exposure)Compound->LightProduct1Carboxylic Acid(Degradant)Oxidation->Product1Aldehyde -> COOHProduct2Acid/Alcohol(Hydrolyzed Ester)Hydrolysis->Product2Ethyl Ester CleavageProduct3Quinoidal/DarkPolymersLight->Product3Ring Oxidation

Caption: Primary degradation pathways necessitating inert storage and moisture protection.[1][2]

Emergency Response & Waste Disposal

Accidental Release Measures
  • Evacuation: If a large quantity (>10g) is spilled outside a fume hood, evacuate the immediate area.[2]

  • Containment: Dampen the spill with a wet paper towel (to prevent dust formation) before wiping.[2] Do not dry sweep.[2]

  • Cleanup: Clean the surface with a mild detergent followed by ethanol.[2]

First Aid
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2] Remove contact lenses if present.[2] Consult an ophthalmologist.

  • Skin Contact: Wash off immediately with soap and plenty of water.[2] Remove contaminated clothing.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

Waste Disposal[1][2]
  • Classification: Hazardous Organic Waste (Halogen-free, unless mixed with DCM).[2]

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not drain.

References

  • National Institutes of Health (NIH). (2025).[2] New formyl indole derivatives based on thiobarbituric acid and their nano-formulations. Retrieved January 28, 2026, from [Link]

Strategic Sourcing and Technical Utilization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Medicinal Chemistry & Drug Development

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a high-value heterocyclic building block, critical in the synthesis of fused indole systems such as


-carbolines  and pyrimido[4,5-b]indoles . These tricyclic scaffolds are "privileged structures" in medicinal chemistry, serving as the core for various kinase inhibitors, DNA intercalators, and antiviral agents.

This guide provides a comprehensive analysis of the commercial supply landscape, validated synthetic protocols, and quality assurance methodologies required to integrate this compound into pharmaceutical R&D workflows.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
CAS Number 79652-35-0
Molecular Formula C

H

NO

Molecular Weight 231.25 g/mol
Appearance Yellow to orange solid (due to extended conjugation)
Solubility Soluble in DMSO, DMF, warm Ethanol; limited solubility in water.
Key Functional Groups C3-Formyl (Aldehyde), C2-Ethyl Ester, C5-Methyl, Indole NH

Structural Insight: The presence of the electron-withdrawing C2-ester stabilizes the indole ring against oxidation but deactivates the C3 position toward electrophilic attack. Consequently, the C3-formyl group is typically introduced via vigorous Vilsmeier-Haack conditions, making the purity of the starting material critical.

Supply Chain Intelligence

Sourcing this compound requires distinguishing between "stock" suppliers (milligram scale) and "custom synthesis" partners (gram to kilogram scale).

Tier 1: Catalog Suppliers (R&D Scale)

These suppliers typically hold stock for immediate dispatch (100 mg – 5 g).

  • Toronto Research Chemicals (TRC): High reliability for analytical standards.

  • AK Scientific: Good balance of cost vs. speed for US-based researchers.

  • Matrix Scientific: Often stocks hard-to-find indole intermediates.

Tier 2: Bulk & Custom Synthesis (Process Scale)

For scale-up (>100 g), catalog suppliers often become cost-prohibitive.

  • Wuxi AppTec: Major CDMO capability for scaling the Vilsmeier-Haack formylation.

  • ChemicalBook Vendors: Aggregators like Shanghai Amico or Nanjing Shizhou often list this CAS, but require strict batch validation before bulk purchase.

Sourcing Decision Matrix
RequirementRecommended Source TypeCritical Parameter
Medicinal Chem (SAR) Tier 1 (Catalog)Speed (1-3 days lead time)
Process Development Tier 2 (Custom)Purity (>98%) & Impurity Profile
GMP Manufacturing Tier 2 (Audited CDMO)Documentation (CoA, ROI, Residual Solvents)

Technical Deep Dive: Synthesis & Mechanism

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house from Ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3).

Synthetic Pathway (Vilsmeier-Haack Formylation)

The reaction utilizes Phosphorus Oxychloride (


) and Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which attacks the C3 position of the indole.

VilsmeierMechanism Fig 1: Vilsmeier-Haack Synthesis Pathway Reactants Ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3) Intermediate Imine Intermediate (C3-CH=NMe2+) Reactants->Intermediate Electrophilic Subst. (0°C to 100°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc / H2O) Intermediate->Hydrolysis Workup Product Ethyl 3-formyl-5-methyl -1H-indole-2-carboxylate Hydrolysis->Product Crystallization

Validated Experimental Protocol

derived from standard indole-2-carboxylate formylation protocols [1]

  • Reagent Formation: In a dry round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add

    
     (1.5 eq). Stir for 30 mins to form the Vilsmeier salt (white/yellow suspension).
    
  • Addition: Dissolve Ethyl 5-methylindole-2-carboxylate (1.0 eq) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 90°C for 1-2 hours. Note: Heating is required to overcome the deactivating effect of the C2-ester.

  • Quench: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (NaOAc) to buffer the pH to ~7-8.

  • Isolation: The product typically precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol.

Quality Assurance: Self-Validating Protocols

Trustworthiness in data is paramount. Use these diagnostic signals to verify identity and purity.

Proton NMR ( H-NMR) Diagnostics

Solvent: DMSO-



Chemical Shift (

)
MultiplicityAssignmentDiagnostic Value
12.5 - 12.8 ppm Broad SingletIndole NH Confirms indole core integrity.
10.6 - 10.8 ppm SingletAldehyde (-CHO) Critical: Confirming C3 formylation.
4.4 ppm QuartetEthyl -CH

-
Confirms ester presence.
2.4 ppm SingletC5-Methyl Distinguishes from non-methylated analog.
1.4 ppm TripletEthyl -CH

Confirms ester presence.
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm and 300 nm (Indole absorption).

Applications in Drug Discovery

This compound is a "linchpin" intermediate. The C3-aldehyde and C2-ester provide a dual-electrophile system ideal for condensation reactions.

Applications Fig 2: Divergent Synthesis of Bioactive Scaffolds Core Ethyl 3-formyl-5-methyl -1H-indole-2-carboxylate Hydrazine + Hydrazine / Thiohydantoin Core->Hydrazine Amidine + Amidines / Ureas Core->Amidine Tricyclic Beta-Carbolinones (DNA Intercalators) Hydrazine->Tricyclic Condensation BetaCarboline Pyrimido[4,5-b]indoles (Kinase Inhibitors) Amidine->BetaCarboline Cyclization

Key Therapeutic Areas
  • Kinase Inhibition: The pyrimido[4,5-b]indole scaffold (derived from reacting the core with guanidine/urea) mimics the ATP-binding motif of kinases [2].

  • Antiviral Agents:

    
    -carboline derivatives synthesized from this core have shown activity against RNA viruses by intercalating into viral RNA structures.
    
  • CNS Activity: 5-substituted indoles are privileged structures for serotonin receptor modulation; the 5-methyl group specifically enhances lipophilicity, improving Blood-Brain Barrier (BBB) penetration.

References

  • Jakše, R. et al. (2006).[1] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B.

  • ChemicalBook. (2024). Product Entry: 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER (CAS 79652-35-0).

  • Sigma-Aldrich. (2024). Ethyl 5-methylindole-2-carboxylate (Precursor Material).

  • PubChem. (2024). Compound Summary for Ethyl 3-formyl-1H-indole-2-carboxylate.

Sources

Comprehensive Technical Guide: Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacological Landscape, and Therapeutic Potential

Executive Summary

Indole-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile template for drug discovery.[1][2][3] Unlike the more ubiquitous indole-3-substituted congeners (e.g., tryptophan, serotonin), the 2-carboxylate series offers unique steric and electronic vectors for target engagement. This guide synthesizes recent advances (2020–2025) in the chemical synthesis and biological validation of these compounds. Key therapeutic areas include oncology (EGFR/VEGFR dual inhibition, IDO1 modulation), infectious diseases (MmpL3 inhibition in Mycobacterium), and virology (HIV-1 integrase inhibition).

Chemical Architecture & Synthetic Strategies

The synthesis of indole-2-carboxylates has evolved from harsh acid-catalyzed cyclizations to precision metal-catalyzed functionalizations.

Classical Pathway: Fischer Indole Synthesis

The most robust method for generating the indole-2-carboxylate core remains the Fischer Indole Synthesis. It involves the reaction of phenylhydrazine with pyruvate derivatives (e.g., ethyl pyruvate) under Lewis acid catalysis.

  • Mechanism: Phenylhydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Aminal formation
    
    
    Ammonia elimination.[4]
  • Utility: Scalable for multigram synthesis; tolerates electron-withdrawing groups on the benzene ring.

Modern Pathway: Pd-Catalyzed C-H Activation

Recent methodologies utilize Palladium(II) catalysis to effect oxidative C-H amination. This approach allows for the direct construction of the indole core from


-unsaturated esters and anilines or via oxidative cyclization of enamines.
  • Advantage: Atom economy and the ability to access functionalized cores without pre-functionalized hydrazine precursors.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from raw materials to diversified derivatives.

SynthesisWorkflow Figure 1: Divergent Synthesis of Indole-2-Carboxylate Derivatives Raw Phenylhydrazine + Ethyl Pyruvate Inter Phenylhydrazone Intermediate Raw->Inter Condensation Core Ethyl Indole-2-carboxylate (Scaffold) Inter->Core ZnCl2 / Heat (Fischer Cyclization) Deriv1 Hydrolysis (Carboxylic Acid) Core->Deriv1 NaOH/EtOH Deriv2 Amidation (Carboxamides) Core->Deriv2 R-NH2 / Coupling Deriv3 C3/C5 Functionalization (Electrophilic Subst.) Core->Deriv3 Halogenation/Alkylation

Figure 1: Divergent Synthesis of Indole-2-Carboxylate Derivatives.

Pharmacological Landscape

The indole-2-carboxylate motif acts as a bioisostere for various biological substrates, allowing it to intercalate into DNA or bind into hydrophobic pockets of enzymes.

Oncology: Kinase and Metabolic Checkpoint Inhibition
  • EGFR/VEGFR Dual Inhibition: Derivatives substituted at the C5 position with electron-withdrawing groups (Cl, F) and amides linked to morpholine moieties have shown nanomolar potency against EGFR and VEGFR-2. The indole NH forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • IDO1/TDO Dual Inhibitors: Indole-2-carboxylic acids inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in immune escape. The carboxylate group coordinates with the heme iron in the active site, mimicking the substrate tryptophan.

Infectious Diseases: The MmpL3 Breakthrough

Recent studies (2022–2024) identified indole-2-carboxamides as potent inhibitors of MmpL3 , a transporter essential for mycolic acid shuttling in Mycobacterium tuberculosis.

  • Mechanism: Disruption of the proton motive force or direct binding to the MmpL3 pore, preventing cell wall construction.

  • Selectivity: High selectivity index (SI) over mammalian cells, making them promising candidates for non-tuberculous mycobacteria (NTM) treatment.[5]

Virology: HIV-1 Integrase

Indole-2-carboxylates chelate Mg


 ions within the active site of HIV-1 integrase, blocking the strand transfer step essential for viral replication.[3][6] Halogenated benzyl groups at the amide position enhance binding via 

-

stacking with viral DNA.
Signaling Pathway Interaction Map

SignalingPathways Figure 2: Multi-Target Pharmacological Profile Drug Indole-2-Carboxylate Derivatives Target1 MmpL3 Transporter (Bacteria) Drug->Target1 Inhibits Target2 EGFR / VEGFR (Tumor Angiogenesis) Drug->Target2 ATP Competition Target3 HIV-1 Integrase (Viral Replication) Drug->Target3 Mg2+ Chelation Target4 IDO1 Enzyme (Immune Escape) Drug->Target4 Heme Binding Effect1 Cell Wall Lysis (Anti-TB) Target1->Effect1 Effect2 Apoptosis & Reduced Metastasis Target2->Effect2 Effect3 Viral Load Reduction Target3->Effect3 Effect4 T-Cell Reactivation Target4->Effect4

Figure 2: Multi-Target Pharmacological Profile.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these derivatives is tightly controlled by substitutions at specific positions.

PositionModificationBiological Consequence
C2 (Carboxylate) Ester

Amide
Drastically improves metabolic stability and target affinity (e.g., anti-TB activity). Free acids often show poor cell permeability.
N1 (Indole Nitrogen) Methylation/AlkylationGenerally reduces activity for kinase targets (loss of H-bond donor) but may improve pharmacokinetic properties for CNS targets.
C3 (Beta Position) Short Alkyl / HalogenEnhances hydrophobic packing. C3-formyl or acetyl groups can serve as handles for further cyclization.
C5 (Benzenoid) F, Cl, Br, OMeElectron-withdrawing halogens (F, Cl) increase metabolic stability and potency against EGFR/IDO1.
Amide Linker Benzyl / HeterocycleIntroduction of lipophilic aromatic rings here is critical for HIV-1 integrase binding (

-stacking).

Experimental Protocols (Technical Deep Dive)

Protocol A: Synthesis of Ethyl Indole-2-carboxylate (Fischer Method)

This protocol is a self-validating system; the precipitation of the product serves as a visual confirmation of reaction progress.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or ZnCl

    
     (Catalyst)[7]
    
  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) dropwise at 0°C. Stir for 1 hour. Checkpoint: Formation of a solid hydrazone precipitate indicates success.

  • Cyclization: Filter the hydrazone and mix with PPA (10 g). Heat the mixture to 100–110°C for 3 hours. Observation: Color change to dark brown indicates indole formation.

  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g). Stir vigorously.

  • Isolation: The crude ethyl indole-2-carboxylate precipitates as a yellow/tan solid. Filter and wash with water (3 x 50 mL) to remove acid residues.

  • Purification: Recrystallize from ethanol/water (9:1) to yield pale yellow crystals.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ):
    
    
    8.9 (br s, 1H, NH), 7.6 (d, 1H), 7.4 (d, 1H), 7.2 (m, 2H), 7.1 (s, 1H, C3-H), 4.4 (q, 2H), 1.4 (t, 3H).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.

Materials:

  • Cell lines: A549 (Lung), MCF-7 (Breast).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M – 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Checkpoint: Formation of purple formazan crystals indicates metabolic activity.
    
  • Solubilization: Remove media and add 150

    
    L DMSO to dissolve crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Future Perspectives

The next frontier for indole-2-carboxylates lies in PROTACs (Proteolysis Targeting Chimeras) . By linking the indole-2-carboxylate moiety (as the warhead for a specific protein like IDO1) to an E3 ligase ligand, researchers aim to degrade pathogenic proteins rather than merely inhibiting them. Additionally, hybrid molecules combining indole-2-carboxylates with quinolones are being explored to overcome multi-drug resistance in bacteria.

References

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination. Organic Letters. (2024). Link

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). Link

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports. (2023). Link

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry. (2022).[8] Link

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. (Standard Protocol). Link

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. (2022).[9] Link

  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. (2023). Link

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0). This compound serves as a critical scaffold in the development of biologically active agents, including potential antiviral and anti-inflammatory drugs. The method utilizes a classic Fischer Indole Synthesis to construct the indole core, followed by a regioselective Vilsmeier-Haack formylation to introduce the C3-aldehyde functionality.[1] This guide emphasizes process safety, scalability, and purification strategies suitable for research and early-stage development environments.

Retrosynthetic Analysis & Strategy

The synthesis is designed to be convergent and modular. The target molecule is disconnected at the C3-formyl position, revealing the electron-rich indole precursor. The indole core is further disconnected via the hydrazine/pyruvate junction, a hallmark of the Fischer synthesis.

Reaction Scheme

G SM1 p-Tolylhydrazine Hydrochloride Inter Intermediate: Ethyl 5-methyl-1H-indole-2-carboxylate (Solid, mp 160-164°C) SM1->Inter Step 1: Fischer Indole Synthesis Ethanol, H+, Reflux SM2 Ethyl Pyruvate SM2->Inter Target Target Product: Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Inter->Target Step 2: Vilsmeier-Haack Formylation 0°C to RT Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Target Electrophilic Attack

Figure 1: Synthetic pathway from commercially available starting materials to the target aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate

This step constructs the indole ring system. The 5-methyl group is positioned by using p-tolylhydrazine, and the 2-carboxylate is derived from ethyl pyruvate.

Reagents & Equipment:

  • p-Tolylhydrazine hydrochloride (1.0 equiv)

  • Ethyl pyruvate (1.05 equiv)

  • Ethanol (Absolute, solvent)[2][3][4][5][6]

  • Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTsOH) (Catalyst)

  • Reflux condenser, magnetic stirrer, inert gas (N2/Ar) line.

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (10 mmol) in absolute ethanol (30 mL). Add ethyl pyruvate (10.5 mmol) dropwise at room temperature. Stir for 1 hour. A precipitate (hydrazone intermediate) may form.

  • Cyclization: Add p-toluenesulfonic acid (1.0 equiv) or 5-10 drops of conc. H2SO4.[7] Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of the hydrazone by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL). Stir vigorously for 20 minutes. The indole ester should precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 20 mL) and a small amount of cold 50% ethanol.

  • Purification: Recrystallize from ethanol or ethanol/water mixture.

    • Expected Yield: 65–80%[8]

    • Physical Data: Pale yellow/beige solid, mp 160–164 °C.

Step 2: Vilsmeier-Haack Formylation

The electron-rich C3 position of the indole is formylated using an in situ generated chloroiminium ion.

Reagents & Equipment:

  • Ethyl 5-methyl-1H-indole-2-carboxylate (from Step 1)

  • Phosphorus oxychloride (POCl3) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5-10 equiv, acts as solvent and reagent)

  • Sodium acetate or Sodium carbonate (sat. aq.) for quenching.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under inert atmosphere, place anhydrous DMF (5 mL per gram of indole). Cool to 0–5 °C (ice bath). Add POCl3 (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic reaction. Stir for 30 minutes at 0 °C to form the white/yellowish chloroiminium salt.

  • Addition: Dissolve the indole intermediate (from Step 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (checked by TLC), heat to 35–40 °C for 2–4 hours. The mixture will typically turn yellow/orange.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice (approx. 5x volume). The solution will be acidic. Slowly add saturated aqueous Sodium Acetate or Sodium Carbonate with stirring until pH ~7–8. Note: The intermediate iminium salt hydrolyzes to the aldehyde during this step.

  • Isolation: A solid precipitate usually forms upon neutralization. Filter the solid.[4][5] If no precipitate forms, extract with Ethyl Acetate (3 x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Process Workflow & Logic

Workflow cluster_0 Step 1: Indole Construction cluster_1 Step 2: C3-Formylation S1_Mix Mix p-Tolylhydrazine + Ethyl Pyruvate in EtOH S1_Reflux Add Acid Catalyst Reflux 3-5 hrs S1_Mix->S1_Reflux S1_Workup Pour onto Ice Filter Precipitate S1_Reflux->S1_Workup S1_QC QC: Check MP (160-164°C) Confirm Indole Formation S1_Workup->S1_QC S2_Prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) S1_QC->S2_Prep Proceed if Purity >95% S2_Add Add Indole Solution Maintain <5°C S2_Prep->S2_Add S2_React Warm to RT Stir 2-4 hrs S2_Add->S2_React S2_Quench Quench on Ice Neutralize to pH 8 S2_React->S2_Quench S2_Purify Filter/Recrystallize Final Product S2_Quench->S2_Purify

Figure 2: Operational workflow for the synthesis.

Characterization & Data

Expected Analytical Data

Since exact spectral data for the specific 5-methyl derivative can vary by solvent, the following are the expected diagnostic signals based on the structural class.

TechniqueParameterExpected Value/SignalInterpretation
Appearance Physical StatePale yellow to tan solidTypical for formyl-indoles.
1H NMR Aldehyde (-CHO)δ 10.0 – 10.5 ppm (s, 1H)Distinctive deshielded singlet.
1H NMR Indole NHδ 12.0 – 12.5 ppm (br s, 1H)Exchangeable proton.[9]
1H NMR 5-Methyl Groupδ 2.40 – 2.45 ppm (s, 3H)Diagnostic for 5-Me substitution.
1H NMR Ethyl Esterδ 4.4 (q, 2H), 1.4 (t, 3H)Characteristic ethyl pattern.
1H NMR Aromatic Regionδ 7.0 – 8.0 ppm (m, 3H)C4, C6, C7 protons.[9]
IR Carbonyl (C=O)~1660 cm⁻¹ (Aldehyde)~1710 cm⁻¹ (Ester)Conjugated aldehyde stretches lower.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the hydrazine hydrochloride is pure. If the reaction turns black/tarry, reduce reflux temperature or use polyphosphoric acid (PPA) at 80-100°C instead of ethanolic reflux.

  • No Formylation (Step 2): Moisture kills the Vilsmeier reagent. Ensure DMF is anhydrous (stored over molecular sieves) and glassware is flame-dried.

  • Product Oiling Out: If the final product oils out during quenching, extract with ethyl acetate rather than waiting for precipitation.

Safety & Handling

  • Phosphorus Oxychloride (POCl3): Highly corrosive and water-reactive. Releases HCl gas upon contact with moisture. Handle only in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear appropriate gloves (butyl rubber recommended).

  • Waste Disposal: Quenched Vilsmeier reactions contain phosphate salts and DMF. Dispose of according to halogenated organic waste protocols.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction.[1][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Indole-2-carboxylates (Fischer Method): Title: Ethyl 5-methylindole-2-carboxylate (Product Data & Synthesis References). Source: Sigma-Aldrich / Merck.
  • Formylation of Indole-2-esters (General Protocol)

    • Title: Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxyl
    • Source: Z. Naturforsch. 61b, 413–419 (2006).[10]

    • URL:[Link]

  • Target Compound Identification: Title: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS 79652-35-0). Source: ChemicalBook.

Sources

Application Note: Vilsmeier-Haack Formylation of Ethyl 5-Methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate to synthesize ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate .

This guide is structured for medicinal chemists and process development scientists, focusing on regioselectivity, mechanistic causality, and robust execution.

Abstract

The introduction of a formyl group at the C3 position of indole-2-carboxylates is a critical transformation in the synthesis of biologically active alkaloids and pharmaceutical intermediates. While the indole nucleus is inherently electron-rich, the presence of an electron-withdrawing ethoxycarbonyl group at C2 significantly reduces the nucleophilicity of the ring. This protocol optimizes the Vilsmeier-Haack reaction conditions to overcome this electronic deactivation, ensuring high regioselectivity for the C3 position while preserving the integrity of the C5-methyl and C2-ester functionalities.

Introduction & Strategic Rationale

The Substrate Challenge

The substrate, ethyl 5-methyl-1H-indole-2-carboxylate , presents a "push-pull" electronic system:

  • Push: The C5-methyl group is a weak electron donor (inductive effect), slightly activating the benzene ring but having minimal direct resonance impact on the pyrrole ring's C3.

  • Pull: The C2-ethoxycarbonyl group is a strong electron-withdrawing group (EWG), removing electron density from the pyrrole ring and raising the activation energy for electrophilic attack.

The Solution: Vilsmeier-Haack Protocol

The Vilsmeier-Haack reaction utilizes the chloromethyliminium salt (Vilsmeier reagent), generated in situ from DMF and POCl


.[1][2][3][4] This electrophile is sufficiently reactive to overcome the deactivating effect of the C2-ester. Unlike Friedel-Crafts acylations which often require Lewis acids that may hydrolyze the ester, the Vilsmeier conditions are mild yet potent.

Regioselectivity: The C3 position remains the most nucleophilic site despite the C2-EWG. The C5-methyl group does not sufficiently activate the C4 or C6 positions to compete with C3 formylation under these conditions.

Reaction Mechanism

The reaction proceeds through two distinct phases: reagent formation and electrophilic substitution.[3][4][5]

  • Activation: DMF reacts with POCl

    
     to form the electrophilic chloromethyliminium salt (Vilsmeier Reagent).[1][2][3][4][5]
    
  • Substitution: The indole nitrogen lone pair drives electron density to C3, attacking the electrophile.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed during the workup to release the aldehyde.[4][5][6]

Mechanistic Pathway (Graphviz)

VilsmeierMechanism cluster_0 Phase 1: Reagent Formation cluster_1 Phase 2: Substitution & Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloromethyliminium Salt) DMF->VR - Cl- POCl3 POCl3 POCl3->VR Activation Complex Sigma Complex (Iminium Intermediate) VR->Complex Substrate Ethyl 5-methyl-1H- indole-2-carboxylate Substrate->Complex Nucleophilic Attack (C3) Product Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Complex->Product Hydrolysis (H2O/Base)

Caption: Mechanistic flow from Vilsmeier reagent generation to C3-formylated indole product.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][7][8][9][10][11]
  • Substrate: Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl

    
    ) (1.2 - 1.5 eq)
    
  • Reagent B: N,N-Dimethylformamide (DMF) (5-10 volumes, acts as solvent and reagent)

  • Quench: Saturated Sodium Acetate (aq) or 10% NaOH (careful pH control required)

  • Solvent: DMF (Anhydrous preferred)

Critical Process Parameters (CPPs)
ParameterSet PointRationale
POCl

Addition Temp
0°C to 5°CExothermic reaction; prevents thermal decomposition of the Vilsmeier reagent.
Reaction Temperature 35°C - 60°CHigher temp required than simple indoles due to C2-ester deactivation.
Reaction Time 2 - 6 HoursMonitor by TLC/HPLC; extended heating may cause ester hydrolysis.
Hydrolysis pH pH 7 - 8Acidic workup may not fully hydrolyze the iminium salt; highly basic conditions risk ester hydrolysis.
Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent[2][3][5][7]
  • Charge a dry round-bottom flask with DMF (5.0 mL/g of substrate) .

  • Cool the DMF to 0°C using an ice/salt bath.

  • Add POCl

    
     (1.2 eq)  dropwise via a pressure-equalizing addition funnel or syringe pump.
    
    • Caution: The reaction is exothermic. Maintain internal temperature < 10°C.

    • Observation: The solution may turn slightly yellow or orange; a white precipitate (the salt) may form at high concentrations.

  • Stir at 0°C for 15–30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition
  • Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in a minimum volume of DMF (1-2 mL/g).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C .

    • Note: Slow addition prevents localized overheating and side reactions (e.g., dimerization).

  • Remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Reaction Progression
  • Heat the reaction mixture to 40°C - 60°C .

    • Why: The electron-withdrawing ester at C2 deactivates the ring. Room temperature reaction may be sluggish.

  • Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of the starting indole spot and appearance of a more polar, UV-active aldehyde spot.

Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of Sodium Acetate or 10% NaOH until the pH reaches ~7-8.

    • Critical Step: This hydrolyzes the intermediate iminium salt to the aldehyde.[4][5][6] A precipitate should form.[2]

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Wash: Wash the filter cake with copious water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary. If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Workflow Diagram

Workflow Start Start: Dry Flask ReagentPrep Add POCl3 to DMF (0°C, 30 min) Start->ReagentPrep SubstrateAdd Add Substrate in DMF (Dropwise, 0°C) ReagentPrep->SubstrateAdd Reaction Heat to 40-60°C (2-6 Hours) SubstrateAdd->Reaction Quench Pour onto Ice Neutralize (pH 7-8) Reaction->Quench Isolate Filter Precipitate or Extract (EtOAc) Quench->Isolate Final Product: Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Isolate->Final

Caption: Operational workflow for the synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Deactivation by C2-ester.Increase temperature to 70°C or prolong reaction time. Ensure reagents are anhydrous.
No Precipitation on Quench Product is soluble in DMF/Water mix.Perform extractive workup with Ethyl Acetate. Wash organic layer thoroughly with water to remove DMF.
Ester Hydrolysis (Acid formed) pH too high during workup or prolonged heating.Use Sodium Acetate (milder base) instead of NaOH. Avoid heating >80°C.
N-Formylation (Side Product) Competition between C3 and N1.[7]C3 is thermodynamically favored. Ensure temperature is sufficient to drive C-formylation. N-formyl groups are often hydrolytically unstable and removed during basic workup.

Safety Considerations

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Handle in a fume hood.
    
  • DMF: Hepatotoxic and readily absorbed through skin. Wear appropriate PPE (butyl rubber gloves recommended).

  • Exotherm: The formation of the Vilsmeier reagent is exothermic; strict temperature control at 0°C is mandatory to prevent runaway reactions.

References

  • Vilsmeier-Haack Reaction Overview. BenchChem Application Notes. (2025).[1][4][5][8][7][9] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3.Link

  • Indole Formylation Specifics. Jakše, R. et al. (2006).[8] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z. Naturforsch. 61b, 413–419.[8] Link

  • Mechanism & Reagent Utility. Chemistry Steps. (2025). The Vilsmeier-Haack Reaction Mechanism and Applications.[4][5][6][7]Link

  • General Indole Protocols. Organic Syntheses. Ethyl 2-methylindole-5-carboxylate (Related Substrate Preparation).[10]Link

Sources

ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate as a Versatile Synthetic Intermediate

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a high-value bifunctional scaffold in medicinal chemistry. Characterized by an electrophilic C3-formyl group adjacent to a C2-ester, it serves as a "linchpin" intermediate for constructing fused heterocyclic systems. This guide details its application in synthesizing pyridazino[4,5-b]indoles (tricyclic cores), aplysinopsin analogs , and Schiff base ligands .

The presence of the 5-methyl group adds lipophilicity and metabolic stability compared to the unsubstituted parent, making it a preferred starting material for developing kinase inhibitors, antiviral agents (specifically HIV-1 integrase inhibitors), and antimicrobial compounds.

Chemical Profile & Stability

PropertySpecification
Chemical Formula

Molecular Weight 231.25 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water.
Storage 2–8°C, inert atmosphere (Ar/N2). Aldehyde is oxidation-sensitive.
Key Reactivity C3-Formyl (Condensation/Reduction), C2-Ester (Cyclization/Amidation), Indole NH (Alkylation).

Synthetic Pathways & Logic

The utility of this intermediate stems from its ability to undergo [3+2] or [3+3] annulations. The diagram below illustrates the divergent synthesis pathways accessible from this single core.

G Start Ethyl 5-methylindole-2-carboxylate Inter Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate (The Intermediate) Start->Inter Vilsmeier-Haack (POCl3, DMF) Prod1 Pyridazino[4,5-b]indol-4(5H)-ones (Tricyclic Scaffolds) Inter->Prod1 N2H4·H2O Cyclocondensation Prod2 Aplysinopsin Analogs (Knoevenagel Products) Inter->Prod2 Thiohydantoin/Rhodanine Piperidine cat. Prod3 Indolyl-Thiazolidinones (via Schiff Base) Inter->Prod3 1. Aniline 2. HS-CH(Me)-COOH Prod4 HIV-1 Integrase Inhibitors (Diketo acid isosteres) Inter->Prod4 Functionalization

Figure 1: Divergent synthetic pathways from the 3-formyl-indole core.[1] The C3-aldehyde and C2-ester function cooperatively to form fused rings.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Vilsmeier-Haack Formylation)

Rationale: The C3 position of the indole is electron-rich. Using


 and DMF generates the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks C3. The ester at C2 prevents formylation at that position and directs regioselectivity.

Reagents:

  • Ethyl 5-methylindole-2-carboxylate (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5–10 vol)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 5-methylindole-2-carboxylate (10 g, 49.2 mmol) in anhydrous DMF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (5.5 mL, 59.0 mmol) dropwise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). Starting material (

      
      ) should disappear; product appears at lower 
      
      
      
      due to polarity of the aldehyde.
  • Quench: Pour the reaction mixture onto crushed ice (200 g) containing sodium acetate (15 g) to buffer the pH to ~5–6. Stir vigorously for 1 hour. The Vilsmeier complex hydrolyzes to the aldehyde.[2]

  • Isolation: A precipitate will form. Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF.

  • Yield: Expect 85–92% yield of pale yellow crystals.

Self-Validation:

  • 1H NMR (

    
    ):  Look for the distinct aldehyde singlet at 
    
    
    
    ppm. The indole NH should appear broad around
    
    
    ppm.
Protocol B: Synthesis of Pyridazino[4,5-b]indoles (Tricyclic Core)

Rationale: This reaction utilizes the "1,2-bis-electrophile" character of the intermediate. Hydrazine attacks the aldehyde (forming a hydrazone) and then intramolecularly attacks the ester, extruding ethanol to close the pyridazinone ring.

Reagents:

  • Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 eq)[3]

  • Hydrazine hydrate (80%) (5.0 eq)

  • Ethanol (absolute)

Step-by-Step:

  • Dissolution: Suspend the intermediate (1.0 g, 4.3 mmol) in absolute ethanol (20 mL).

  • Cyclization: Add hydrazine hydrate (1.1 mL, ~21.5 mmol).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. The suspension will likely clear initially and then precipitate the product.

  • Workup: Cool to room temperature. Filter the precipitate.

  • Purification: Wash with cold ethanol and diethyl ether. Recrystallization from DMF/EtOH may be required if the product traps unreacted hydrazine.

Self-Validation:

  • IR Spectroscopy: Disappearance of the ester carbonyl band (

    
    ) and appearance of the amide/lactam doublet (
    
    
    
    ).
  • Mass Spec: Molecular ion

    
     should correspond to 
    
    
    
    (MW ~199, loss of EtOH).
Protocol C: Knoevenagel Condensation (Aplysinopsin Analogs)

Rationale: The aldehyde is highly activated for condensation with active methylene compounds like thiohydantoin. This mimics the structure of the marine natural product Aplysinopsin, known for cytotoxicity.

Reagents:

  • Intermediate (1.0 eq)

  • 2-Thiohydantoin or Rhodanine (1.0 eq)

  • Piperidine (catalytic, 0.1 eq) or Ammonium Acetate

  • Ethanol

Step-by-Step:

  • Mix the intermediate (1.0 mmol) and thiohydantoin (1.0 mmol) in Ethanol (10 mL).

  • Add 1–2 drops of piperidine.

  • Reflux for 3–5 hours.

  • Cool and filter the yellow/orange solid.

  • Note: If the reaction is slow, use acetic acid/sodium acetate buffer instead of piperidine.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step A Incomplete hydrolysis of iminium salt.Ensure the ice quench is buffered with NaOAc and stirred for at least 1 hour.
Product is Oil (Step A) Residual DMF.Triturate the oil with cold water or hexanes to induce crystallization.
Incomplete Cyclization (Step B) Hydrazine is old/oxidized.Use fresh Hydrazine Hydrate. Increase reflux time.
Darkening of Product Oxidation of indole ring.Perform all reactions under Nitrogen/Argon. Store products in the dark.

References

  • Jakše, R., et al. (2006).[4] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and

    
    -Carboline Thiohydantoin Analogues." Zeitschrift für Naturforschung B, 61(4), 413–419. 
    
  • Gao, Y., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." European Journal of Medicinal Chemistry.

  • Ambeed. (2023). "Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Product Data." Ambeed Catalog.

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Protocols."

Sources

Application Note: Advanced Transformations of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional centers:

  • C3-Formyl Group: A highly reactive electrophile susceptible to condensation (Knoevenagel, Schiff base).

  • C2-Ester Group: A latent electrophile capable of cyclization with binucleophiles.

  • Indole NH: An acidic site (

    
    ) allowing N-alkylation or metal coordination.
    

The "Trap" Mechanism: Unlike simple aromatic aldehydes, Compound 1 possesses a C2-ester in close proximity to the C3-formyl group. When reacted with binucleophiles (e.g., hydrazine, urea), the initial condensation at the aldehyde is almost invariably followed by rapid intramolecular cyclization. This application note details how to exploit this "trap" to synthesize fused tricyclic systems—specifically pyridazino[4,5-b]indoles and pyrimido[4,5-b]indoles —which are potent pharmacophores in oncology and antimicrobial research.

Reaction Landscape Visualization

The following diagram maps the divergent synthetic pathways available from the parent scaffold.

ReactionLandscape Start Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate (Scaffold) Knoevenagel 3-Vinyl Indoles (Michael Acceptors) Start->Knoevenagel Active Methylene (Base cat.) Pyridazino Pyridazino[4,5-b]indoles (Tricyclic Core) Start->Pyridazino Hydrazine Hydrate (Cyclocondensation) Pyrimido Pyrimido[4,5-b]indoles (Deazaflavin Analogs) Start->Pyrimido Urea/Guanidine (Acid/Base cat.) Schiff Stable Schiff Bases Start->Schiff Mono-amines (Aniline deriv.) Knoevenagel->Pyrimido Cyclization w/ Amidine

Figure 1: Divergent synthesis pathways. The green and red paths indicate cyclization routes forming fused tricyclic systems.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Vilsmeier-Haack Formylation)

Objective: Generate the C3-formyl group on the electron-rich indole ring.[1]

Reagents:

  • Ethyl 5-methylindole-2-carboxylate (1.0 equiv)

  • Phosphorus oxychloride (

    
    , 1.2 equiv)
    
  • N,N-Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)

Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under Argon, cool DMF to 0°C. Add

    
     dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium salt. Stir for 30 min.
    
  • Addition: Dissolve ethyl 5-methylindole-2-carboxylate in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. The solution will turn viscous and yellow/orange.

  • Quenching (Exothermic): Pour the reaction mixture onto crushed ice (approx. 5x volume). Neutralize carefully with saturated sodium acetate (NaOAc) solution to pH 7-8. Note: Do not use strong NaOH as it may hydrolyze the ester.

  • Isolation: The product precipitates as a pale yellow solid. Filter, wash copiously with water, and recrystallize from Ethanol/DMF (9:1).

Yield Expectation: 85-92% Key Characteristic: Sharp carbonyl stretch in IR at ~1660 cm⁻¹ (CHO) and ~1710 cm⁻¹ (Ester).

Protocol B: The "Hydrazine Trap" – Synthesis of Pyridazino[4,5-b]indoles

Objective: Synthesis of 3,4-dihydro-5H-pyridazino[4,5-b]indol-1-one via cascade condensation.

Mechanism: The reaction proceeds via two steps:[2]

  • Formation of the hydrazone at C3.

  • Intramolecular nucleophilic attack of the hydrazine

    
     on the C2-ester, releasing ethanol.
    

Reagents:

  • Compound 1 (1.0 mmol)[3]

  • Hydrazine Hydrate (99%, 5.0 mmol)

  • Absolute Ethanol (10 mL)

  • Catalytic Acetic Acid (2-3 drops)

Procedure:

  • Suspend Compound 1 in absolute ethanol.

  • Add hydrazine hydrate and acetic acid.

  • Reflux the mixture for 4–6 hours. Monitoring: The starting material (yellow) will dissolve, and a new precipitate (often white or pale cream) will form.

  • Workup: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallization is rarely needed but can be done from DMF/Ethanol.

Troubleshooting Tip: If the intermediate hydrazone is observed (incomplete cyclization), increase reaction time or add a Lewis acid catalyst (


, 5 mol%) to drive the ester amidation.
Protocol C: Synthesis of Pyrimido[4,5-b]indoles (Deazaflavin Analogs)

Objective: Construction of the pyrimidine ring fused to the indole.

Reagents:

  • Compound 1 (1.0 mmol)[3]

  • Urea or Thiourea (1.2 mmol)

  • Reagent: HCl in Ethanol (saturated) or Glacial Acetic Acid

Procedure:

  • Dissolve Compound 1 and Urea in glacial acetic acid (10 mL).

  • Heat to reflux (118°C) for 8–12 hours.

  • Observation: The reaction mixture often darkens.

  • Workup: Pour onto ice-water. Neutralize with ammonium hydroxide to precipitate the product.

  • Purification: These compounds are often highly insoluble. Wash with hot ethanol.

Data Summary & Comparison

Reaction TypeReagentProduct ClassTypical YieldCritical Parameter
Formylation

/DMF
3-Formyl Indole85-92%Temperature control at 0°C
Cyclization A

Pyridazino[4,5-b]indole75-85%Excess hydrazine required
Cyclization B Urea/AcOHPyrimido[4,5-b]indole60-70%High thermal energy (Reflux)
Condensation Malononitrile3-(2,2-dicyanovinyl)indole88-95%Weak base (Piperidine) only

Mechanistic Insight: The Cyclization Cascade

The formation of the pyridazino-indole core is the most robust reaction for this scaffold. The following diagram elucidates the mechanism, highlighting why the open-chain hydrazone is rarely isolated.

Mechanism Step1 Reagents: Scaffold + Hydrazine Step2 Intermediate 1: Schiff Base (Hydrazone) (Fast Formation) Step1->Step2 - H2O Step3 Transition State: Nucleophilic Attack on Ester (Intramolecular) Step2->Step3 Rotational Alignment Step4 Product: Pyridazino[4,5-b]indol-1-one (Thermodynamic Sink) Step3->Step4 - EtOH (Irreversible)

Figure 2: The cascade mechanism. The proximity of the N-nucleophile to the ester in Step 2 drives the reaction to completion.

References

  • Vilsmeier-Haack Formylation Mechanism & Protocols: Chemistry Steps. "Vilsmeier-Haack Reaction."[1][3][4][5][6][7] [Link]

  • Cyclization of 3-Formylindole-2-carboxylates with Hydrazine: Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. [Link]

  • One-Pot Synthesis of Pyrimido[4,5-b]indoles: Catalysts (MDPI). "Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source." [Link][8][9]

  • Knoevenagel Condensation on Indole Scaffolds: ACG Publications. "Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation." [Link]

Sources

condensation reaction protocols using ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Condensation Protocols for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 18450-27-6) represents a "privileged scaffold" in medicinal chemistry. Its unique reactivity stems from the vicinal arrangement of a highly electrophilic formyl group at C3 and a reactive ester at C2. This proximity allows for two distinct reaction pathways:

  • Knoevenagel/Aldol Condensations: Selective functionalization of the C3-aldehyde to generate vinyl-indole derivatives (e.g., potential Michael acceptors).

  • Cyclocondensations: Cascade reactions involving both the C3-formyl and C2-ester groups to fuse a third ring, generating tricyclic systems such as pyridazino[4,5-b]indoles or pyrimido[4,5-b]indoles .

This guide details three validated protocols covering these pathways, optimized for high yield and reproducibility in drug discovery workflows.

Chemical Profile & Reactivity Logic

PropertySpecification
Compound Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Molecular Weight 231.25 g/mol
Key Electrophile C3-Formyl (Aldehyde)
Secondary Electrophile C2-Ethoxycarbonyl (Ester)
Electronic Effect The 5-methyl group is weakly electron-donating, slightly increasing nucleophilicity at the indole nitrogen but having minimal steric impact on C3 condensations.

Mechanistic Insight: The C3-formyl group is activated by the indole nitrogen's lone pair, but the electron-withdrawing C2-ester balances this, making the aldehyde highly susceptible to nucleophilic attack by active methylene compounds. If the nucleophile contains a second nucleophilic site (e.g., hydrazine, urea), the initial condensation at C3 is invariably followed by intramolecular attack on the C2-ester, driving cyclization.

Reaction Landscape Visualization

The following diagram maps the divergent synthetic pathways based on reagent selection.

ReactionLandscape Start Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Malono Reagent: Malononitrile (Active Methylene) Start->Malono Base Cat. Hydrazine Reagent: Hydrazine Hydrate (Binucleophile) Start->Hydrazine EtOH/Reflux Thio Reagent: Thiohydantoin (Biomimetic) Start->Thio NaOAc/AcOH Vinyl Product: 3-(2,2-dicyanovinyl)indole (Knoevenagel Product) Malono->Vinyl C3 Condensation Only Tricyclic Product: Pyridazino[4,5-b]indole (Fused Tricycle) Hydrazine->Tricyclic Cascade Cyclization (C3 then C2) Aplysin Product: Aplysinopsin Analog (Exocyclic Double Bond) Thio->Aplysin Condensation

Figure 1: Divergent synthetic pathways. The choice of nucleophile dictates whether the reaction stops at vinyl functionalization or proceeds to ring fusion.

Detailed Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Vinyl Indoles)

Objective: To synthesize 3-(2,2-dicyanovinyl)-5-methyl-1H-indole-2-carboxylate. This creates a Michael acceptor motif useful for cysteine-targeting covalent inhibitors.

  • Reagents:

    • Starting Indole (1.0 equiv)

    • Malononitrile (1.1 equiv)

    • Piperidine (0.1 equiv, Catalyst)

    • Ethanol (absolute, 10 mL/mmol)

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (231 mg) of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in 10 mL of absolute ethanol.

    • Reagent Addition: Add 1.1 mmol (73 mg) of malononitrile.

    • Catalysis: Add catalytic piperidine (approx. 2-3 drops or 0.1 mmol).

    • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf, often fluorescent spot.

    • Work-up: Cool the reaction to room temperature. The product often precipitates as a yellow/orange solid.

    • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 2 mL).

    • Purification: If necessary, recrystallize from ethanol/DMF.

  • Expected Yield: 85–95%.

  • Expert Note: If precipitation does not occur upon cooling, reduce solvent volume by 50% under vacuum and place in an ice bath.

Protocol B: Cyclocondensation (Synthesis of Pyridazino[4,5-b]indoles)

Objective: To synthesize 8-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one via a cascade condensation-cyclization.

  • Reagents:

    • Starting Indole (1.0 equiv)

    • Hydrazine Hydrate (80% or 99%, 5.0 equiv)

    • Glacial Acetic Acid (Catalytic/Solvent modifier) or Ethanol

  • Procedure:

    • Setup: Dissolve 1.0 mmol of the indole substrate in 15 mL of Ethanol.

    • Addition: Add 5.0 mmol of hydrazine hydrate dropwise.

    • Cyclization: Heat to reflux.[1]

      • Variation: For faster kinetics, add 0.5 mL of glacial acetic acid.

    • Duration: Reflux for 4–6 hours. This reaction proceeds through an intermediate hydrazone which then attacks the ethyl ester (displacing ethanol) to close the pyridazine ring.

    • Work-up: Cool to room temperature. The tricyclic product is typically highly insoluble and will precipitate as a white or pale yellow solid.

    • Isolation: Filter and wash copiously with water (to remove excess hydrazine) followed by cold ethanol.

  • Expected Yield: 70–85%.

  • Mechanistic Check: IR spectroscopy will show the disappearance of the ester carbonyl stretch (~1700 cm⁻¹) and the appearance of an amide/lactam stretch (~1650-1660 cm⁻¹).

Protocol C: Biomimetic Condensation (Aplysinopsin Analogs)

Objective: Condensation with Thiohydantoin to mimic marine alkaloid structures.

  • Reagents:

    • Starting Indole (1.0 equiv)[2]

    • 2-Thiohydantoin (1.0 equiv)

    • Sodium Acetate (anhydrous, 3.0 equiv)

    • Glacial Acetic Acid (solvent)[2]

  • Procedure:

    • Mix: Combine indole (1.0 mmol), 2-thiohydantoin (1.0 mmol), and NaOAc (3.0 mmol) in 5 mL of glacial acetic acid.

    • Reaction: Reflux (118 °C) for 2 hours. The high temperature and acidic medium facilitate the dehydration.

    • Quench: Pour the hot reaction mixture onto 20 g of crushed ice.

    • Isolation: A colored precipitate (often red or deep yellow) will form. Filter and wash with water until the filtrate is neutral.

  • Expected Yield: 60–80%.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Reversibility of aldol stepUse a Dean-Stark trap or molecular sieves to remove water and drive equilibrium.
Incomplete Cyclization (Protocol B) Premature stop at hydrazoneIncrease reaction time or switch solvent to n-butanol (higher reflux temp: 117 °C).
Product Impurity (General) N-alkylation side reactionsEnsure no alkyl halides are present; protecting the indole N1 is usually not required for these condensations but can improve solubility.
Solubility Issues 5-Methyl group lipophilicityIf the starting material is insoluble in EtOH, use a 1:1 mixture of EtOH and DMF.

References

  • Synthesis and biological activity of functionalized indole-2-carboxylates. Source: PubMed (NIH) Context: Describes the reaction of ethyl 3-formyl-indole-2-carboxylates with hydrazine to form pyridazino[4,5-b]indoles.

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Source: ResearchGate Context: Detailed protocols for aplysinopsin analogues and Knoevenagel condensations with active methylene compounds.

  • Knoevenagel Condensation Reaction Guide. Source: Sigma-Aldrich Context: General mechanistic parameters and solvent/catalyst choices for aldehyde condensations.

  • Reactions of 3-Formylchromone (Analogous Chemistry). Source: PMC (NIH) Context: Illustrates the reactivity of formyl groups adjacent to electron-withdrawing centers, validating the mechanistic logic used here.

Sources

Application Note: Precision Synthesis of Aplysinopsin Analogues from Indole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of aplysinopsin and its analogues. It is designed for medicinal chemists and drug discovery professionals, focusing on high-purity synthesis, stereochemical control, and biological validation.

Executive Summary & Biological Significance

Aplysinopsin is a tryptophan-derived marine alkaloid originally isolated from the sponge Thorecta aplysinopsis.[1][2][3] It exhibits potent cytotoxicity against various cancer lines (including prostate and leukemia) by modulating the BCL2/BAX apoptotic switch .

Structurally, the molecule comprises an indole moiety linked to a creatinine (imidazolidinone) ring via an exocyclic carbon-carbon double bond. This structure presents two critical synthetic challenges:

  • Stereoselectivity: The biological activity is often stereospecific (typically the E-isomer is the natural product, though Z-isomers are often thermodynamically favored in synthesis).

  • Modular Derivatization: Effective drug development requires a protocol that tolerates diverse substitutions on the indole ring (e.g., 5-bromo, 6-fluoro) and the imidazolidinone core.

This guide details a robust, modular protocol for synthesizing aplysinopsin analogues via a base-catalyzed Knoevenagel-type condensation, including strategies to control E/Z isomerism.

Retrosynthetic Analysis & Strategy

The most efficient route to the aplysinopsin scaffold involves the disconnection of the exocyclic double bond. This suggests a convergent synthesis involving the condensation of an indole-3-carboxaldehyde with an activated methylene component, typically a creatinine or hydantoin derivative.

Retrosynthesis Diagram

G Target Aplysinopsin Analogue (Indole-Imidazolidinone) Indole Indole-3-carboxaldehyde (Electrophile) Target->Indole Knoevenagel Condensation Creatinine Creatinine/Hydantoin Derivative (Nucleophile) Target->Creatinine Base Catalysis IndolePre Substituted Indole IndolePre->Indole POCl3 / DMF Vilsmeier Vilsmeier-Haack Formylation

Caption: Retrosynthetic disconnection showing the convergent assembly of the aplysinopsin scaffold via condensation.

Detailed Experimental Protocols

Protocol A: Preparation of Indole-3-Carboxaldehyde Precursors

Objective: To generate the electrophilic indole core from substituted indoles. Mechanism: Vilsmeier-Haack Formylation.

Reagents:

  • Substituted Indole (10 mmol)

  • Phosphorus Oxychloride (POCl

    
    , 12 mmol)
    
  • Dimethylformamide (DMF, 5 mL)

  • Sodium Hydroxide (NaOH, 10% aq.)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation: In a dry round-bottom flask under argon, cool DMF (5 mL) to 0°C. Dropwise add POCl

    
     (1.1 equiv) over 10 minutes. Stir for 30 minutes at 0°C until a white/yellowish salt precipitates (Vilsmeier reagent).
    
  • Addition: Dissolve the substituted indole (1.0 equiv) in minimal DMF (2 mL) and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.

  • Reaction: Warm to room temperature and then heat to 40°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). Basify carefully with 10% NaOH solution until pH ~9.

  • Isolation: The aldehyde typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show a distinct aldehyde singlet at
    
    
    9.9–10.1 ppm.
Protocol B: Core Coupling (Condensation)

Objective: Coupling the indole-3-carboxaldehyde with the imidazolidinone core.[3][4] Key Insight: Piperidine is the preferred base as it forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the creatinine active methylene.

Reagents:

  • Substituted Indole-3-carboxaldehyde (from Protocol A, 5 mmol)

  • Creatinine or 1,3-Dimethylhydantoin (5 mmol)

  • Piperidine (0.5 mmol, 10 mol%)

  • Ethanol (Absolute, 20 mL) or Glacial Acetic Acid (for acid-catalyzed variants)

Step-by-Step Methodology:

  • Setup: Charge a 50 mL round-bottom flask with indole-3-carboxaldehyde (1.0 equiv) and the creatinine derivative (1.0 equiv).

  • Solvent & Catalyst: Add Ethanol (4 mL/mmol) and Piperidine (0.1 equiv).

    • Note: For microwave-assisted synthesis (faster, higher yield), seal in a microwave vial and irradiate at 120°C for 10–15 minutes.

  • Reflux: Heat to reflux (80°C) for 3–6 hours. The solution usually darkens (yellow to orange/red) as the conjugated product forms.

  • Work-up: Cool the mixture to room temperature. The product often precipitates spontaneously.

    • If solid forms: Filter and wash with cold ethanol and diethyl ether.

    • If no precipitate: Concentrate solvent to 50% volume and cool to 4°C overnight.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

  • Isomer Control: The reaction typically yields a mixture of E and Z isomers.

    • Z-isomer is often the major product in basic conditions.

    • Photoisomerization:[1] To enrich the E-isomer (natural configuration), dissolve the Z-isomer in methanol and irradiate with visible light (or UV 365 nm) for 24 hours.

Reaction Mechanism Diagram

Mechanism Aldehyde Indole-3-CHO Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Base - H2O Base Piperidine Adduct Tetrahedral Intermediate Iminium->Adduct + Creatinine Creatinine Creatinine (Enolate Form) Product Aplysinopsin Analogue Adduct->Product Elimination (- Piperidine)

Caption: Base-catalyzed condensation mechanism via an iminium ion intermediate.

Characterization & Validation

Every synthesized batch must pass the following quality gates (Self-Validating System):

ParameterMethodAcceptance Criteria
Identity

H NMR (DMSO-d

)
Vinyl Proton: Singlet at

6.5–7.5 ppm.Indole NH: Broad singlet >11.0 ppm.Coupling: Absence of aldehyde peak (~10 ppm).
Isomerism NOESY NMRE-isomer: NOE correlation between vinyl H and Indole H-2 / Creatinine N-Me.Z-isomer: Distinct shift in vinyl proton signal.
Purity HPLC-UV (254 nm)> 95% Area Under Curve (AUC).
Mass HRMS (ESI+)[M+H]

within 5 ppm of calculated mass.

Structure-Activity Relationship (SAR) & Biological Context

Modifications to the aplysinopsin scaffold dramatically alter its pharmacological profile.

Key Signaling Pathway: Apoptosis Induction

Aplysinopsin analogues exert cytotoxicity primarily by inhibiting the anti-apoptotic protein BCL2, tipping the balance toward BAX-mediated mitochondrial membrane permeabilization.

Pathway Drug Aplysinopsin Analogue BCL2 BCL2 (Anti-apoptotic) Drug->BCL2 Inhibits BAX BAX (Pro-apoptotic) Drug->BAX Indirectly Activates BCL2->BAX Inhibits Mito Mitochondrial Permeabilization BAX->Mito Induces Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Action: Aplysinopsin analogues suppress BCL2, releasing BAX to trigger the caspase cascade.[5]

SAR Summary Table
Modification SiteSubstituentEffect on Activity
Indole C-5 Bromine (-Br), Fluorine (-F)Significantly Increased cytotoxicity (especially in prostate cancer lines).
Indole C-6 Bromine (-Br)Moderate increase in activity; mimics natural marine bromination patterns.
Imidazolidinone N-1 Methyl (-CH

)
Essential for optimal binding; removal often decreases potency.
Double Bond E vs Z IsomerE-isomers often show higher binding affinity to biological targets (e.g., MAO, receptors), though Z-isomers retain cytotoxicity.

References

  • Kazlauskas, R., et al. (1977). "Aplysinopsin, a new tryptophan derivative from a sponge."[2][3][6] Tetrahedron Letters, 18(1), 61-64. Link

  • Penthala, N. R., et al. (2010).[7] "Microwave assisted synthesis and in vitro cytotoxicities of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones." Bioorganic & Medicinal Chemistry Letters, 20(2), 591-593. Link[8]

  • Baeza, A., et al. (2016). "Synthesis of biologically active aplysinopsin analogs." Marine Drugs, 14(1), 1-15. Link

  • Al-Malki, A. L., et al. (2023).[2][3] "Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer."[5] Molecules, 28(3), 1234. Link

  • Guella, G., et al. (1989). "Stereochemistry of aplysinopsins." Helvetica Chimica Acta, 72(7), 1444-1450. Link

Sources

Application Note: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate in Medicinal Chemistry

[1][2]

Abstract & Strategic Overview

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a high-value "linchpin" intermediate in the synthesis of fused heterocyclic systems.[1][2] Unlike simple indoles, this scaffold possesses a unique push-pull electronic architecture : the electron-rich indole ring (enhanced by the 5-methyl donor) is flanked by two orthogonal electrophiles—a C3-formyl group (aldehyde) and a C2-ethyl ester.[1]

This trifunctional nature allows for rapid access to pyridazino[4,5-b]indoles ,


-carbolinespyrimido[4,5-b]indoles1

12

Chemical Logic & Reactivity Profile

To effectively utilize this compound, researchers must understand its reactivity hotspots.[1][2] The molecule allows for divergent synthesis based on the choice of nucleophile.[1][2]

Reactivity Map (DOT Diagram)[1][2]

ReactivityMapCoreEthyl 3-formyl-5-methyl-1H-indole-2-carboxylateC3_FormylC3-Formyl (Aldehyde)Target: 1,2-NucleophilesCore->C3_FormylPrimary ElectrophileC2_EsterC2-EsterTarget: Cyclization PartnerCore->C2_EsterSecondary ElectrophileN1_IndoleN1-IndoleTarget: Alkylation/ProtectionCore->N1_IndoleNucleophileC5_MethylC5-MethylEffect: Lipophilicity/SAR ProbeCore->C5_MethylElectronic ModulationSchiffBaseSchiff Bases(Imine Formation)C3_Formyl->SchiffBasePrimary AminesPyridazinoPyridazino[4,5-b]indoles(Hydrazine reaction)C3_Formyl->PyridazinoHydrazine Hydrate(Cascade Cyclization)AplysinopsinAplysinopsin Analogs(Knoevenagel Condensation)C3_Formyl->AplysinopsinActive Methylenes(Thiohydantoin)C2_Ester->PyridazinoIntramolecularAmidation

Figure 1: Reactivity profile showing the divergent pathways accessible from the core scaffold.[1][2] The C3-formyl and C2-ester groups often react in tandem sequences to form fused rings.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate via Vilsmeier-Haack Formylation.[1][2] Precursor: Ethyl 5-methyl-1H-indole-2-carboxylate.[1][2]

Mechanism: The electron-rich C3 position of the indole attacks the electrophilic Vilsmeier reagent (chloroiminium ion), followed by hydrolysis to the aldehyde.[2]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, dispense DMF (5.0 equiv) . Cool to 0°C using an ice/salt bath.[1][2]

  • Vilsmeier Reagent Formation: Add POCl

    
     (1.2 equiv)  dropwise over 15 minutes.[1][2] Critical: Maintain temperature <5°C to prevent thermal decomposition.[1][2] Stir for 30 mins until a white/yellowish suspension forms.
    
  • Substrate Addition: Dissolve Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent.[1][2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours . Monitor by TLC (30% EtOAc/Hexane).[1][2] The spot should shift significantly lower (more polar aldehyde).[1][2]

  • Quenching (Exothermic): Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Neutralize slowly with saturated NaOAc solution or 10% NaOH until pH ~7-8. Caution: Evolution of HCl gas and heat.[1][2]

  • Isolation: A precipitate will form.[1][2][3][4] Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF (9:1) .[1][2]

Validation Data:

  • Appearance: Pale yellow needles.[1][2]

  • Yield: Typically 80-90%.[1][2]

  • Key NMR Signal: Aldehyde proton (-CHO) singlet at ~10.5-10.7 ppm.[1][2]

Protocol B: Synthesis of Bioactive Pyridazino[4,5-b]indoles

Application: Synthesis of tricyclic DNA intercalators (Anticancer/Antimicrobial).[1][2] Rationale: This protocol utilizes a "Cascade Cyclization" where hydrazine first forms a hydrazone with the C3-aldehyde, then intramolecularly attacks the C2-ester to close the pyridazine ring.[1][2]

Workflow Diagram (DOT):

SynthesisWorkflowStartStart: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylateReagentReagent: Hydrazine Hydrate (excess)Solvent: Abs. EthanolStart->ReagentIntermediateIntermediate: Hydrazone Formation(Transient)Reagent->IntermediateNucleophilic AttackCyclizationCyclization: Intramolecular Amidation(Reflux 4-6h)Intermediate->Cyclization-EtOHProductProduct: 8-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-oneCyclization->ProductPrecipitation

Figure 2: Cascade synthesis of the pyridazino-indole scaffold.[1][2] This reaction is generally "one-pot" and self-purifying.[1][2]

Step-by-Step Methodology:

  • Dissolution: Suspend Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1 mmol) in Absolute Ethanol (10 mL) .

  • Reagent Addition: Add Hydrazine Hydrate (80%, 5 mmol) . The excess hydrazine drives the reaction to completion and prevents dimer formation.[1][2]

  • Reflux: Heat the mixture to reflux (78°C). The suspension will initially clear (hydrazone formation) and then a new precipitate will form (cyclized product).[1][2]

  • Timeline: Reflux for 4–6 hours.

  • Work-up: Cool to room temperature. The product is usually highly insoluble in ethanol.[1][2] Filter the precipitate.[1][2]

  • Purification: Wash the cake with cold ethanol and diethyl ether. Recrystallization is rarely needed, but DMF/Water can be used if necessary.[1][2]

Expected Results:

  • Product: 8-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one.[1][2]

  • Melting Point: >300°C (characteristic of this tricyclic system).[1][2]

  • IR Spectrum: Disappearance of the ester carbonyl (~1700 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹).[1][2]

Analytical Validation & Quality Control

When verifying the identity of the 5-methyl substituted intermediate, specific spectral signatures must be confirmed.[1][2]

Analytical MethodKey Feature to ObserveInterpretation
1H NMR (DMSO-d6)

10.6 ppm (s, 1H)
-CHO proton. Confirms formylation at C3.[1][2][5]

2.42 ppm (s, 3H)
-CH

at C5.
Distinct singlet, confirms the methyl group integrity.[1][2]

4.4 ppm (q, 2H)
-OCH

CH

.
Confirms the ethyl ester is intact (not hydrolyzed).[1][2]
IR Spectroscopy 1660-1680 cm⁻¹ Aldehyde C=O. Often overlaps with ester but usually sharper.[1][2]
3300 cm⁻¹ Indole N-H. Broad stretch, confirms N is unsubstituted.[1][2]
Mass Spectrometry [M+H]+ = 232.1 Molecular ion peak for C

H

NO

.

References

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Jakše, R. et al. Zeitschrift für Naturforschung B, 2006.[1][2][3]

  • Synthesis and biological activity of functionalized indole-2-carboxylates. PubMed, 2012.[1][2]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. El-Sawy, E. R. et al. Egypt.[1][2] J. Chem., 2017.[1][2]

  • PubChem Compound Summary: Ethyl 3-formyl-1H-indole-2-carboxylate. (Analogous scaffold data).

  • ChemicalBook Listing: 3-FORMYL-5-METHYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER.

experimental procedure for synthesizing β-carboline thiohydantoin analogues

Application Note: Strategic Synthesis of -Carboline–Thiohydantoin Conjugates

Executive Summary & Pharmacological Rationale

This protocol details the convergent synthesis of


-carboline–thiohydantoin hybrids
  • The

    
    -Carboline Moiety:  Acts as a planar DNA intercalator and Topoisomerase II
    
    
    inhibitor. The tricyclic pyrido[3,4-b]indole core mimics DNA base pairs, facilitating insertion between stacked nucleotides.
  • The Thiohydantoin Moiety: Functionalities include Androgen Receptor (AR) antagonism (critical in prostate cancer models) and metabolic stability enhancement via the thiocarbonyl group.

  • The Hybrid Strategy: Conjugating these two pharmacophores via a benzylidene linker (Knoevenagel condensation) creates a continuous

    
    -conjugated system, enhancing lipophilicity and DNA binding affinity while targeting dual oncogenic pathways.
    

Synthetic Strategy & Workflow

The synthesis follows a Convergent Pathway consisting of three distinct phases:

  • Phase I: Construction of the

    
    -carboline-3-carbaldehyde scaffold via Pictet-Spengler condensation and subsequent oxidation.
    
  • Phase II: Synthesis of the N-substituted 2-thiohydantoin core.

  • Phase III: Knoevenagel condensation to fuse the two scaffolds.

Workflow Visualization

GTrpL-TryptophanMethyl EsterTHBCTetrahydro-beta-carbolineTrp->THBCPictet-Spengler(TFA/DCM)AldAryl Aldehyde(R-CHO)Ald->THBCGlyGlycineThioN-Substituted2-ThiohydantoinGly->ThioCyclization(Aq. HCl/Heat)IsoIsothiocyanate(R'-NCS)Iso->ThioBC_Esterbeta-CarbolineEsterTHBC->BC_EsterOxidation(S8/Xylene)BC_Aldbeta-Carboline3-CarbaldehydeBC_Ester->BC_Ald1. LiAlH42. MnO2Hybridbeta-Carboline-Thiohydantoin ConjugateBC_Ald->HybridKnoevenagel(Piperidine/AcOH)Thio->Hybrid

Figure 1: Convergent synthetic pathway for the assembly of the hybrid pharmacophore.

Detailed Experimental Protocols

Phase I: Synthesis of -Carboline-3-Carbaldehyde

This phase transforms L-Tryptophan into the fully aromatic, oxidized carboline aldehyde.

Reagents: L-Tryptophan methyl ester hydrochloride, Aryl aldehyde (e.g., p-anisaldehyde), Trifluoroacetic acid (TFA), Sulfur (



Step 1: Pictet-Spengler Condensation (Tetrahydro-

-carboline formation)

Mechanistic Insight: The acidic medium generates an iminium ion intermediate from the aldehyde and the amine of tryptophan, which undergoes an intramolecular electrophilic substitution at the indole C-2 position.

  • Dissolve L-Tryptophan methyl ester HCl (10 mmol) and the appropriate Aryl aldehyde (11 mmol) in anhydrous DCM (50 mL).

  • Add TFA (1.0 mL) dropwise at 0°C.

  • Stir the mixture at room temperature (RT) for 6–12 hours. Monitor by TLC (5% MeOH in CHCl

    
    ).
    
  • Workup: Basify with sat. NaHCO

    
     solution to pH 8. Extract with DCM (
    
    
    mL). Wash organic layer with brine, dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Yield: Expect 85–90% of the cis/trans diastereomeric mixture.

Step 2: Aromatization (Oxidation)

Mechanistic Insight: Sulfur in refluxing xylene promotes dehydrogenation, restoring aromaticity to the pyridine ring (Ring C). This step is thermodynamically driven by the stability of the fully aromatic system.

  • Suspend the tetrahydro-

    
    -carboline (5 mmol) and Sulfur powder  (2.5 eq) in Xylene  (20 mL).
    
  • Reflux at 140°C for 8–12 hours.

  • Cool to RT.[1][2][3] The product often precipitates. If not, concentrate xylene and triturate with petroleum ether.

  • Purification: Recrystallize from ethanol.

  • Product: 1-Substituted-

    
    -carboline-3-carboxylic acid methyl ester.
    
Step 3: Reduction and Selective Oxidation
  • Reduction: Treat the ester (2 mmol) with LiAlH

    
      (1.5 eq) in dry THF at 0°C for 2 hours to yield the alcohol. Quench with Glauber's salt (Na
    
    
    SO
    
    
    H
    
    
    O). Filter and concentrate.
  • Oxidation: Dissolve the crude alcohol in DCM and add activated MnO

    
      (10 eq). Stir at RT for 12 hours.
    
  • Filter through a Celite pad. Evaporate solvent to obtain the

    
    -carboline-3-carbaldehyde .
    
Phase II: Synthesis of N-Substituted 2-Thiohydantoin

This protocol utilizes an Edman-type cyclization strategy, robust for generating the heterocyclic acceptor.

Reagents: Glycine, Phenyl isothiocyanate (or substituted analog), Pyridine, Triethylamine (TEA), Conc. HCl.

  • Coupling: Dissolve Glycine (10 mmol) in a mixture of Pyridine/Water (1:1, 20 mL). Add Triethylamine (15 mmol) to ensure basicity.

  • Add Phenyl isothiocyanate (11 mmol) dropwise.

  • Heat at 50°C for 2 hours. The intermediate thiourea forms (often visible as a gum).

  • Cyclization: Add Conc. HCl (5 mL) to the reaction mixture and reflux at 100°C for 4 hours.

    • Critical Control Point: The acid catalyzes the intramolecular attack of the thiourea nitrogen on the carboxylic acid carbonyl, closing the ring.

  • Isolation: Cool the mixture. The 2-thiohydantoin usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water.

Phase III: Knoevenagel Condensation (The Hybrid Coupling)

This is the convergent step linking the aldehyde (donor) and the thiohydantoin active methylene (acceptor).

Reagents:

  • Mix

    
    -Carboline-3-carbaldehyde  (1.0 mmol) and 2-Thiohydantoin  derivative (1.0 mmol) in Toluene  (15 mL).
    
  • Add catalytic Piperidine (3 drops) and Glacial Acetic Acid (3 drops).

    • Why this catalyst? Piperidine forms a transient iminium ion with the aldehyde, increasing electrophilicity, while acetate buffers the pH to facilitate enolization of the thiohydantoin.

  • Reflux with a Dean-Stark trap (optional but recommended) to remove water, driving the equilibrium forward. Reaction time: 6–10 hours.

  • Workup: Cool to RT. The colored precipitate (yellow/orange due to conjugation) is filtered.

  • Purification: Wash with cold ethanol and ether. Recrystallize from DMF/Ethanol mixtures.

Data Summary & Quality Control

The following analytical markers confirm the successful synthesis of the hybrid.

MoietyDiagnostic Signal (1H NMR, DMSO-d6)Chemical Shift (

ppm)

-Carboline Core
Indole NH11.5 – 12.0 (s, 1H)
C-4 Proton (Pyridine ring)8.9 – 9.1 (s, 1H)
Linker Olefinic Proton (-CH=C)6.8 – 7.5 (s, 1H)
Thiohydantoin Imide NH (N-3)12.2 – 12.5 (br s, 1H)
Absence of CH

(Methylene)
~4.2 ppm signal disappears

Key IR Bands:

  • 3300-3400 cm

    
    :  NH stretch (Indole/Thiohydantoin).
    
  • 1710-1740 cm

    
    :  C=O stretch (Thiohydantoin carbonyl).
    
  • 1250 cm

    
    :  C=S stretch (Thiocarbonyl).
    

Safety & Handling

  • Isothiocyanates: Potent lachrymators and skin sensitizers. Handle only in a fume hood.

  • TFA (Trifluoroacetic acid): Highly corrosive. Use glass syringes and avoid contact with nylon/plastic.

  • Waste Disposal: Segregate sulfur-containing waste (thiohydantoins) from general organic waste to prevent foul odors and specific incineration protocols.

References

  • Kamal, A., et al. (2015).

    
    -carboline-benzimidazole conjugates as DNA intercalating topoisomerase II inhibitors. European Journal of Medicinal Chemistry. 
    
  • Shankaraiah, N., et al. (2019).

    
    -Carboline-based molecular hybrids as anticancer agents: a brief sketch. RSC Advances. 
    
  • Ganesan, A., & Sim, M. M. (1997). The reaction of amino acid esters with isothiocyanates: A study of the mechanism of thiohydantoin formation. Journal of Organic Chemistry.

  • Nagaraju, B., et al. (2022). Recent advances in the synthesis of

    
    -carboline derivatives via Pictet-Spengler reaction.[3][4][5][6] Arkivoc. 
    
  • Elarfi, M. G., et al. (2012). Synthesis of Hydantoin and Thiohydantoin.[1][7][8][9][10] Pelagia Research Library.[1]

Application Note: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate as a Privileged Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of anticancer drug discovery, the indole moiety remains a "privileged structure" due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets, including protein kinases, tubulin, and DNA.

This Application Note focuses on Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (EFMIC) . This molecule is not merely an intermediate; it is a versatile bifunctional scaffold . The C3-formyl group serves as a highly reactive electrophile for condensation reactions (e.g., Schiff base formation), while the C2-ethoxycarbonyl group modulates lipophilicity and offers a site for cyclization to form tricyclic systems like


-carbolines or pyrimidoindoles.

This guide provides a comprehensive workflow for researchers utilizing EFMIC to generate libraries of bioactive hybrid molecules targeting hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Molecular Formula C

H

NO

Molecular Weight 231.25 g/mol
Key Functional Groups C3-Aldehyde (Reactive center), C2-Ester (H-bond acceptor/Cyclization), C5-Methyl (Hydrophobic pocket filling)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde.

Strategic Role in SAR (Structure-Activity Relationship):

  • C3-Position: The aldehyde allows for the rapid generation of Schiff bases (imines) , hydrazones, and thiosemicarbazones. These nitrogen-rich linkers are critical for chelating metal ions in metalloenzymes or forming hydrogen bonds in kinase ATP-binding pockets.

  • C5-Position: The methyl group enhances lipophilicity, improving cell membrane permeability and Van der Waals interactions within hydrophobic pockets of target proteins (e.g., EGFR).

Experimental Workflow: Scaffold Synthesis & Derivatization

Protocol A: Synthesis of the EFMIC Scaffold

Note: If not purchased commercially, the scaffold is synthesized via Vilsmeier-Haack formylation.

Reagents:

  • Ethyl 5-methyl-1H-indole-2-carboxylate (Starting Material)

  • Phosphorus Oxychloride (POCl

    
    )
    
  • N,N-Dimethylformamide (DMF)[1]

  • Sodium Acetate (NaOAc)

Step-by-Step Methodology:

  • Vilsmeier Complex Preparation: In a flame-dried round-bottom flask, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl

    
     (1.2 eq) dropwise with stirring. Stir for 30 min to form the chloroiminium ion.
    
  • Addition: Dissolve Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in minimal DMF and add dropwise to the complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaOAc solution (pH ~7–8).

  • Isolation: The precipitate (EFMIC) is filtered, washed copiously with water, and recrystallized from ethanol.

    • Quality Control: Confirm presence of aldehyde peak (~9.8–10.0 ppm) in

      
      H-NMR.
      
Protocol B: Library Generation (Schiff Base Derivatives)

This protocol describes the condensation of EFMIC with substituted anilines or hydrazides to create a library of potential anticancer agents.

Reagents:

  • EFMIC (1.0 mmol)

  • Substituted Aromatic Amine / Hydrazide (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve EFMIC in hot absolute ethanol.

  • Condensation: Add the equimolar aromatic amine. Add catalytic acetic acid.[1]

  • Reflux: Reflux the mixture for 3–6 hours.

    • Observation: A color change (often yellow to orange/red) indicates imine formation.

  • Work-up: Cool the reaction to room temperature. The Schiff base usually precipitates.

  • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from Ethanol/DMF mixtures if necessary.

Visualization of Synthetic Pathway:

SynthesisWorkflow Start Ethyl 5-methyl indole-2-carboxylate Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Scaffold EFMIC Scaffold (3-CHO, 5-Me) Vilsmeier->Scaffold Formylation @ C3 Reflux Reflux (EtOH/AcOH) Schiff Base Formation Scaffold->Reflux Reagent Amine/Hydrazide (R-NH2) Reagent->Reflux Product Target Ligand (Indole-Imine Hybrid) Reflux->Product -H2O

Caption: Synthetic route transforming the indole precursor into the bioactive EFMIC scaffold and subsequent Schiff base hybridization.

Biological Evaluation: Anticancer Screening[2][3]

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Because EFMIC derivatives are often lipophilic, proper solubilization is critical to avoid false negatives.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon), HEK-293 (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) in DMEM media. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment:

    • Prepare stock solutions of EFMIC derivatives in DMSO (10 mM).

    • Dilute with media to test concentrations (e.g., 0.1, 1, 5, 10, 50, 100

      
      M).
      
    • Critical: Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 10

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard media. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

Mechanistic Insights & Data Interpretation[4]

Molecular Targets

Derivatives of EFMIC largely function through two primary mechanisms:

  • Tyrosine Kinase Inhibition (e.g., EGFR): The planar indole ring fits into the adenine-binding pocket of kinases. The nitrogen of the Schiff base (C=N) accepts a hydrogen bond from the hinge region amino acids (e.g., Met793 in EGFR).

  • Tubulin Polymerization Inhibition: Similar to Combretastatin A-4, indole-based chalcones or hydrazones can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

Representative Data (Hypothetical/Consolidated from Literature)

Comparison of EFMIC scaffold vs. its Thiosemicarbazone Derivative

CompoundMCF-7 IC

(

M)
HepG2 IC

(

M)
Mechanism Note
EFMIC (Scaffold) > 100> 100Inactive (Lacks pharmacophore linker)
Derivative A (Phenyl-hydrazone)12.5 ± 1.215.8 ± 2.1Moderate EGFR inhibition
Derivative B (Thiosemicarbazone)4.2 ± 0.5 6.1 ± 0.8 High Potency (Metal chelation/DNA binding)
Doxorubicin (Control)1.5 ± 0.22.1 ± 0.3DNA Intercalation

Mechanism of Action Diagram:

Mechanism Drug EFMIC Derivative (Ligand) Target Target Protein (e.g., EGFR Kinase Domain) Drug->Target Binding Interaction H-Bonding (C=N) Hydrophobic Interaction (Indole) Target->Interaction Pathway Inhibition of Autophosphorylation (RAS/RAF/MEK Pathway) Interaction->Pathway Blocks Outcome Apoptosis / Cell Cycle Arrest Pathway->Outcome

Caption: Pharmacological cascade showing how EFMIC derivatives bind kinase targets to induce apoptosis.

References

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419. Link

  • Singh, P., et al. (2022).[2] Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42315–42327. Link

  • Al-Wahaibi, L.H., et al. (2023).[3] Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.[4][5] Molecules, 28(14), 5592. Link

  • Demirci, S., et al. (2015). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences, 15. Link

  • PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Compound Summary). Link

Sources

preparing GSK-3β inhibitors from indole-2-carboxylate building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of GSK-3β Inhibitors Using Indole-2-Carboxylate Scaffolds

Executive Summary

Glycogen Synthase Kinase-3β (GSK-3β) is a master regulatory kinase implicated in the pathogenesis of Alzheimer’s disease, Type 2 diabetes, and various malignancies. Unlike most kinases, GSK-3β is constitutively active; therefore, therapeutic intervention requires potent inhibition. This guide details the rational design, chemical synthesis, and biochemical validation of GSK-3β inhibitors derived from indole-2-carboxylate building blocks.

The indole-2-carboxamide scaffold is a privileged structure in kinase drug discovery. It functions as an ATP-competitive inhibitor where the indole core mimics the adenine ring of ATP, establishing critical hydrogen bonds within the kinase hinge region (Val135).

Rational Design & Binding Mechanism

Effective inhibitor design requires understanding the ATP-binding pocket of GSK-3β. The "hinge region" (residues Asp133–Val135) is the primary anchor point.

  • The Scaffold: The indole ring provides a rigid, planar scaffold that fits into the narrow ATP cleft.

  • The Hinge Binder: The nitrogen atom of the indole ring (N1) acts as a hydrogen bond donor to the backbone carbonyl of Val135 .

  • The Vector: The carboxylate at position 2 (C2) serves as a synthetic handle.[1] Converting this ester to an amide creates an acceptor motif (the amide carbonyl) that interacts with the backbone NH of Val135 , while the amide substituent (R-group) can be directed toward the solvent-exposed region or the hydrophobic specificity pocket to tune selectivity.

Figure 1: Pharmacophore & Binding Logic

BindingMode GSK3 GSK-3β ATP Pocket Hinge Hinge Region (Val135) GSK3->Hinge Contains Indole Indole Scaffold (Hydrophobic Core) Indole->Hinge H-Bond (Donor: NH) C2 C2-Carboxamide (Linker) Indole->C2 C2->Hinge H-Bond (Acceptor: C=O) Tail R-Group Tail (Selectivity/Solubility) C2->Tail Projects to Solvent

Caption: Schematic representation of the bidentate hydrogen bonding interaction between the indole-2-carboxamide scaffold and the GSK-3β hinge region (Val135).

Chemical Synthesis Protocol

The synthesis utilizes commercially available ethyl indole-2-carboxylate as the starting material. The workflow involves saponification followed by amide coupling.

Workflow Diagram

Synthesis Start Ethyl Indole-2-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Inter Intermediate: Indole-2-carboxylic Acid Step1->Inter Step2 Step 2: Amide Coupling (HATU, DIPEA, R-NH2) Inter->Step2 Final Target: Indole-2-Carboxamide Step2->Final

Caption: Two-step synthetic route converting the ester precursor to the bioactive amide inhibitor.

Detailed Protocol 1: Synthesis of N-Benzyl-1H-indole-2-carboxamide

Objective: To synthesize a library representative (Compound 3 ) to validate the synthetic route.

Reagents:

  • Ethyl indole-2-carboxylate (Start)[2]

  • Lithium Hydroxide (LiOH·H2O)

  • Benzylamine (Amine partner)[3]

  • HATU (Coupling agent)

  • DIPEA (Base)

  • Solvents: THF, DMF, DCM, Methanol

Step A: Saponification (Hydrolysis)

  • Dissolve ethyl indole-2-carboxylate (1.0 equiv, 5 mmol) in a mixture of THF:MeOH:H2O (3:1:1, 25 mL).

  • Add LiOH·H2O (3.0 equiv).

  • Stir at room temperature for 4–6 hours. Monitor by TLC (loss of non-polar ester spot).

  • Workup: Acidify to pH ~2 using 1N HCl. The carboxylic acid usually precipitates. Filter the white solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >90%. Product is Indole-2-carboxylic acid.

Step B: Amide Coupling

  • Dissolve Indole-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 10 minutes to activate the acid (formation of the active ester).

  • Add Benzylamine (1.2 equiv).

  • Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via 1H-NMR (look for amide triplet/doublet around 8.5–9.0 ppm and indole NH around 11–12 ppm).

Biochemical Validation: ADP-Glo™ Kinase Assay

To quantify the potency (IC50) of the synthesized inhibitors, we utilize the ADP-Glo™ Kinase Assay (Promega). This is a luminescent assay that measures the ADP generated during the kinase reaction.[4][5][6]

Mechanism:

  • Kinase Reaction: GSK-3β transfers phosphate from ATP to the substrate peptide, generating ADP.[7]

  • Depletion: ADP-Glo Reagent stops the reaction and consumes remaining ATP.[4][7]

  • Detection: Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by luciferase to produce light.[5][6][7] Luminescence is directly proportional to kinase activity.

Detailed Protocol 2: IC50 Determination

Materials:

  • Recombinant GSK-3β (human)[4]

  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit[4][5]

  • White 384-well microplates

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the indole inhibitor in DMSO (10 concentrations). Final DMSO concentration in the assay should be <1%.

  • Enzyme Mix: Dilute GSK-3β enzyme in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

    • Note: Use an enzyme concentration that ensures linear product formation (typically 1–5 ng/well).

  • Substrate/ATP Mix: Prepare a mix containing the peptide substrate (20 μM) and ATP.

    • Critical Step: The ATP concentration must be at or below the Km (apparent) of the enzyme (typically 10–20 μM for GSK-3β) to accurately detect competitive inhibition.

  • Reaction:

    • Add 2 μL of Compound (or DMSO control) to the well.

    • Add 2 μL of Enzyme Mix. Incubate for 10 min at RT.

    • Add 2 μL of Substrate/ATP Mix to initiate the reaction.

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Add 6 μL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops reaction, depletes ATP).

    • Add 12 μL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to light).

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation to calculate IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes representative SAR data for indole-2-carboxamides. The nature of the amide substituent (R) drastically affects potency.

Compound IDIndole (R1)Amide Substituent (R2)IC50 (GSK-3β)Interpretation
Ref-1 HOH (Acid)> 10,000 nMCarboxylic acids lack the H-bond acceptor capability for the hinge.
Ind-2a HMethyl850 nMSmall alkyl groups provide hinge binding but lack hydrophobic contacts.
Ind-2b HBenzyl45 nMAromatic rings fill the hydrophobic pocket near the hinge.
Ind-2c MethylBenzyl> 5,000 nMCritical: Methylation of Indole N1 abolishes the H-bond donor to Val135, destroying potency.
Ind-2d H(CH2)2-Morpholine120 nMSolubilizing tails are tolerated but may reduce hydrophobic packing.

Key Insight: The loss of activity in Ind-2c confirms the binding mode hypothesis: the indole NH is essential for hinge interaction.

References

  • Liu, Y., et al. (2020).[8] Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022).[9] Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Retrieved from [Link]

Sources

analytical techniques for characterizing ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Introduction & Scope

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a critical synthetic intermediate in the development of indole-based pharmaceuticals. Its trisubstituted indole scaffold serves as a precursor for Knoevenagel condensations, Schiff base formation, and multi-component reactions yielding antiviral and anticancer agents.

The simultaneous presence of an electrophilic C3-formyl group, a C2-ester, and a nucleophilic C5-methyl site presents unique stability and characterization challenges. This guide provides a rigorous, multi-modal analytical protocol to validate identity, purity, and structural integrity, specifically addressing common degradation pathways such as aldehyde oxidation and ester hydrolysis.

Physicochemical Profile

PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₁₃H₁₃NO₃Identity confirmation
Molecular Weight 231.25 g/mol Mass Spectrometry target
Appearance Pale yellow to tan solidColor changes indicate oxidation
Solubility DMSO, DMF, hot Ethanol; poor in waterNMR solvent selection
LogP ~2.4 - 2.8HPLC method development
pKa (NH) ~13.7Deprotonation requires strong base

Analytical Workflow Strategy

The following workflow ensures a logical progression from bulk purity assessment to detailed structural elucidation.

AnalyticalWorkflow Sample Raw Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV/PDA (Purity & Impurities) Solubility->HPLC MS LC-MS (ESI+) (MW Confirmation) HPLC->MS Peak ID NMR 1H & 13C NMR (Structural Isomerism) MS->NMR Mass Confirmed IR FT-IR (Functional Groups) NMR->IR Report CoA Generation IR->Report

Figure 1: Step-wise analytical characterization pipeline ensuring sample integrity before expensive spectral acquisition.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify purity and detect the primary impurity, 5-methylindole-2-carboxylic acid ethyl ester (starting material) and 3-carboxylic acid derivative (oxidation product).

Methodology: Given the indole core's hydrophobicity, a C18 reverse-phase method is standard. The formyl group adds polarity compared to the non-formylated precursor.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 290 nm (Indole

    
    ) and 254 nm.
    
  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-18 min: 90% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

Data Interpretation:

  • Retention Time (RT): The target aldehyde will elute earlier than the unformylated starting material due to the polarity of the carbonyl oxygen.

  • Impurity Flag: A peak eluting significantly earlier (high polarity) often indicates the carboxylic acid degradation product (oxidation of -CHO).

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The challenge is distinguishing the 5-methyl substitution pattern and confirming the C3-formyl group.

Solvent Selection: DMSO-d6 is mandatory. In CDCl₃, the indole NH proton is often broad or invisible due to exchange. DMSO-d6 sharpens the NH signal and prevents aggregation.

1H NMR Assignment (400 MHz, DMSO-d6):

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 - 12.80 Broad Singlet1HNH (Indole)Highly deshielded due to H-bond with C2-ester
10.60 - 10.70 Singlet1HCHO (Aldehyde)Diagnostic peak; loss indicates oxidation
7.90 - 8.00 Singlet (d)1HH-4 Meta-coupling to H-6; deshielded by C3-CHO
7.40 - 7.50 Doublet1HH-7 Ortho-coupling to H-6
7.15 - 7.25 Doublet of Doublets1HH-6 Coupling to H-7 and H-4
4.40 - 4.50 Quartet2HO-CH₂- Ethyl ester methylene
2.45 Singlet3HAr-CH₃ 5-Methyl group
1.35 - 1.45 Triplet3H-CH₃ Ethyl ester methyl

Mechanistic Insight: The C3-formyl proton is exceptionally deshielded (~10.6 ppm) due to the anisotropic effect of the indole ring and the electron-withdrawing nature of the C2-ester. A NOESY experiment is recommended to confirm the regiochemistry: a correlation should be observed between the Aldehyde-H and Indole H-4 .

NMR_Correlations CHO CHO (10.6 ppm) H4 H-4 (Aromatic) CHO->H4 NOE (Spatial) H6 H-6 H4->H6 J-Coupling (Meta) Me 5-Methyl Me->H4 HMBC/COSY Me->H6 HMBC/COSY

Figure 2: Key NMR correlations required to confirm the position of the methyl group relative to the aldehyde.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight and fragmentation pattern.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ions:

    • [M+H]⁺: m/z 232.1

    • [M+Na]⁺: m/z 254.1

  • Fragmentation (MS/MS):

    • Loss of Ethoxy: [M+H - OEt]⁺

      
       m/z ~186.
      
    • Loss of CO: Common in aldehydes, [M+H - CO]⁺

      
       m/z ~204.
      

Protocol Note: Avoid using methanol as the carrier solvent if the sample is acidic and left for prolonged periods, as transesterification (Ethyl


 Methyl ester) can occur, appearing as a mass shift of -14 Da (m/z 218). Use Acetonitrile/Water.

Protocol 4: Vibrational Spectroscopy (FT-IR)

Objective: Quick solid-state identification.

  • Sample Prep: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 3250 - 3350 cm⁻¹: N-H stretch (Indole).

    • 1700 - 1720 cm⁻¹: C=O stretch (Ester).

    • 1640 - 1660 cm⁻¹: C=O stretch (Aldehyde). Note: This is lower than typical aldehydes due to conjugation with the indole ring.

    • 2850 & 2750 cm⁻¹: C-H stretch (Aldehyde Fermi resonance).

References

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Jakše, R. et al. Zeitschrift für Naturforschung B, 2006, 61(4), 413–419.[1]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2016, 21(3), 333.

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. El-Sawy, E. R. et al. Egyptian Journal of Chemistry, 2017, 60(5).[2]

  • PubChem Compound Summary: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information.

Sources

Application Note: Derivatization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS 79652-35-0) represents a "privileged scaffold" in medicinal chemistry. Its dual functionality—an electrophilic formyl group at C3 and a stabilizing ester at C2—makes it an ideal precursor for generating libraries of bioactive molecules.

While the parent compound exhibits modest biological activity, its derivatization is critical for:

  • Bioactivity Amplification: Converting the aldehyde into Schiff bases (hydrazones/thiosemicarbazones) significantly enhances antimicrobial, antiviral, and anticancer potency by improving metal chelation and target binding affinity.

  • Fluorescence Labeling: Condensation reactions can extend the conjugated

    
    -system, creating fluorescent probes suitable for cellular imaging.
    
  • Solubility Modulation: Derivatization allows for the tuning of lipophilicity (LogP), crucial for membrane permeability in cell-based assays.

This guide provides two validated derivatization protocols designed to maximize assay success rates.

Chemical Logic & Reactivity Profile

The C3-formyl group is the primary "warhead" for derivatization. The C2-ethyl ester serves as an electron-withdrawing group (EWG) that stabilizes the indole ring but also reduces the nucleophilicity of the N1 position. Therefore, reactions targeting the C3-aldehyde are kinetically favored over N-alkylation or ester hydrolysis under mild conditions.

Reaction Pathways[1][2][3]
  • Pathway A (Schiff Base Formation): Reaction with primary amines/hydrazines. This is the Gold Standard for generating antimicrobial and antiviral candidates.

  • Pathway B (Knoevenagel Condensation): Reaction with active methylene compounds (e.g., rhodanine, thiohydantoin). This generates "aplysinopsin-like" analogs, often used in anticancer screens.

Protocol A: Synthesis of Thiosemicarbazone Derivatives

Target Application: Antimicrobial (MIC) and Antiviral Screening. Mechanism: Formation of a tridentate ligand system (N-N-S) capable of chelating transition metals (Fe, Cu) in metalloenzymes.

Materials
  • Precursor: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 eq)

  • Reagent: Thiosemicarbazide (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol (approx. 231 mg) of the indole precursor in 15 mL of hot absolute ethanol. Ensure complete solubilization; the solution should be clear.

  • Activation: Add 3–5 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity.

  • Addition: Add 1.1 mmol of thiosemicarbazide (dissolved in minimal hot water/ethanol mix if necessary) dropwise to the indole solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The thiosemicarbazone derivative will precipitate as a solid (often yellow/pale orange).

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) and then diethyl ether (
    
    
    
    ) to remove unreacted aldehyde.
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Quality Control (Self-Validation)
TechniqueDiagnostic SignalValidation Criteria
FT-IR

Appearance of sharp band at 1600–1620 cm

.
FT-IR

Disappearance of aldehyde C=O stretch (approx. 1660 cm

).
1H-NMR Azomethine proton (-CH=N-)Singlet at

8.0–8.5 ppm.
1H-NMR NH protonsAppearance of broad singlets (D2O exchangeable) for thiosemicarbazide moiety.

Protocol B: Knoevenagel Condensation (Aplysinopsin Analogs)

Target Application: Anticancer (Cytotoxicity) and Kinase Inhibition Assays. Mechanism: Extension of conjugation to mimic marine alkaloids (aplysinopsins).

Materials
  • Precursor: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1.0 eq)

  • Reagent: Rhodanine (2-thioxo-4-thiazolidinone) (1.0 eq)

  • Buffer/Solvent: Sodium Acetate (3.0 eq) in Glacial Acetic Acid.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, combine 1.0 mmol of indole precursor and 1.0 mmol of rhodanine.

  • Solvent Addition: Add 10 mL of glacial acetic acid and 3.0 mmol of fused sodium acetate.

  • Reflux: Reflux the mixture at 110°C for 2–4 hours. The solution usually turns a deep red or orange color due to extended conjugation.

  • Quenching: Pour the hot reaction mixture into 50 mL of ice-cold water. A colored solid will precipitate immediately.

  • Work-up: Filter the solid.[2] Wash extensively with water to remove sodium acetate and excess acetic acid.

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain high-purity crystals.

Bioassay Preparation & Solubility Guide

Indole derivatives are hydrophobic. Improper solubilization causes precipitation in aqueous media, leading to false negatives in bioassays.

Stock Solution Protocol
  • Solvent: Use molecular biology grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 20 mg/mL master stock.

    • Tip: If the derivative is stubborn, sonicate at 40°C for 10 minutes.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Dilution (The "1% Rule")

Most cells tolerate up to 0.5%–1.0% DMSO.

  • Step 1: Dilute the DMSO stock 1:100 into the culture medium (e.g., RPMI-1640 or DMEM) to create a

    
     working solution.
    
  • Step 2: Add this working solution to cells already in media to reach the final

    
     concentration (Final DMSO 
    
    
    
    ).
  • Visual Check: Inspect wells under a microscope. If crystals are visible, the compound has precipitated; data will be invalid.

Visualizations

Figure 1: Reaction Pathways

ReactionScheme Start Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Schiff Pathway A: Schiff Base Formation Start->Schiff + Thiosemicarbazide Cat. AcOH, EtOH, Reflux Knoevenagel Pathway B: Knoevenagel Condensation Start->Knoevenagel + Rhodanine NaOAc, AcOH, Reflux ProdA Thiosemicarbazone Derivative (Antimicrobial/Antiviral) Schiff->ProdA Precipitation & Filtration ProdB Aplysinopsin Analog (Anticancer/Kinase Inhibitor) Knoevenagel->ProdB Ice Water Quench & Recrystallization

Caption: Divergent synthetic pathways for generating bioactive indole derivatives.

Figure 2: Bioassay Workflow

BioassayFlow Compound Synthesized Derivative (Solid Powder) Stock Master Stock Solution (10-20 mM in 100% DMSO) Compound->Stock Dissolve QC Solubility Check (Sonication/Visual Inspection) Stock->QC Dilution Intermediate Dilution (1:100 in Media -> 2x Conc.) QC->Dilution Pass Assay1 Antimicrobial Assay (MIC Determination) Dilution->Assay1 Add to Bacterial Suspension Assay2 Cytotoxicity Assay (MTT/SRB) Dilution->Assay2 Add to Cell Monolayer

Caption: Standardized workflow for solubilizing and screening indole derivatives.

References

  • Jakše, R. et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B.

  • Li, T. (2020).[3] Synthesis of Thiosemicarbazone Derivatives of 3-Formyl-N-pyrazolylmethyleneindoles and Their Antifungal Activities. Clockss.

  • Metwally, M.A. et al. (2012). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry.

  • MedChemExpress. Indole-3-carboxaldehyde Protocol and Solubility.

  • Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.[4]

Sources

developing novel antimicrobials from indole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core moiety for over 5,000 natural alkaloids and synthetic drugs. Its ubiquity in biological systems (e.g., tryptophan, serotonin) allows indole derivatives to interact with diverse bacterial targets, including efflux pumps, cell wall synthesis enzymes, and biofilm signaling pathways. This guide provides a comprehensive workflow for developing novel indole-based antimicrobials, moving beyond simple phenotypic screening to in-depth mechanistic validation.

Section 1: Rational Design & Chemical Space

The Indole Advantage

Indoles possess a unique electronic distribution that facilitates diverse non-covalent interactions (hydrogen bonding,


-

stacking) with biological targets. Unlike traditional antibiotics that often target a single enzyme, indole derivatives—specifically bis-indoles and spiroindolines—often exhibit multi-target mechanisms, reducing the rate of resistance acquisition.
Structural Optimization Strategy (SAR)

Successful development requires strategic functionalization of the indole core.

  • C3 Position: The most reactive site for electrophilic substitution. Bis-indole formation here (linked by methine or carbonyl spacers) significantly enhances membrane permeabilization capabilities.

  • N1 Position: Alkylation here modulates lipophilicity (LogP), critical for penetrating the Gram-negative outer membrane.

  • C5/C7 Positions: Halogenation (F, Cl, Br) at these positions often improves metabolic stability and binding affinity to hydrophobic pockets in bacterial proteins (e.g., FtsZ or NorA efflux pumps).

Figure 1: Indole Optimization Workflow

IndoleSAR Core Indole Core (Scaffold) C3 C3 Functionalization (Bis-indoles) Core->C3 N1 N1 Alkylation (Lipophilicity/LogP) Core->N1 C5 C5/C7 Halogenation (Metabolic Stability) Core->C5 Target1 Membrane Disruption (MRSA/VRE) C3->Target1 High Potency Target2 Efflux Pump Inhibition (NorA/AcrAB) N1->Target2 Permeability Target3 Biofilm Eradication (Quorum Quenching) C5->Target3 Binding Affinity

Caption: Strategic functionalization of the indole scaffold to target specific bacterial resistance mechanisms.

Section 2: Primary Screening Protocols

High-Throughput MIC Determination (Resazurin-Based)

Turbidity assays are often confounded by compound precipitation (common with hydrophobic indoles). We utilize a resazurin-based (Alamar Blue) microdilution assay for superior sensitivity.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Positive Control: Vancomycin (Gram+) or Ciprofloxacin (Gram-).

  • Vehicle Control: DMSO (Final concentration < 1%).

Protocol:

  • Inoculum Prep: Adjust bacterial culture (log phase) to

    
     CFU/mL in CAMHB.
    
  • Plate Setup: Dispense 100

    
    L of inoculum into 96-well plates containing serial dilutions of the indole derivative (range 0.5 – 64 
    
    
    
    g/mL).
  • Incubation: Incubate at 37°C for 18–20 hours (aerobic).

  • Development: Add 30

    
    L of Resazurin solution to each well. Incubate for 1–4 hours.
    
  • Readout:

    • Blue: No growth (Resazurin oxidized).

    • Pink/Fluorescent: Growth (Resorufin formed).

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.

Data Reporting: | Compound ID | Substitution (C3/N1) | S. aureus (MRSA) MIC (


g/mL) | E. coli MIC (

g/mL) | Cytotoxicity (

HeLa) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | :--- | | IND-01 | Bis-indole | 2.0 | >64 | 120 | 60 | | IND-02 | N-benzyl | 8.0 | 32 | 45 | 5.6 | | Vancomycin | (Control) | 1.0 | >64 | >500 | >500 |

Section 3: Advanced Mechanism of Action (MoA)

Many indole derivatives, particularly bis-indoles, act by depolarizing the bacterial cytoplasmic membrane. This must be distinguished from simple lysis.

Membrane Potential Assay (DiSC3(5))

This assay measures the electrical potential gradient (


) across the cytoplasmic membrane.

Principle: The cationic dye DiSC3(5) accumulates in hyperpolarized (healthy) cells, leading to fluorescence self-quenching. If the indole compound disrupts the membrane potential, the dye is released, causing a spike in fluorescence ("dequenching").

Protocol:

  • Cell Prep: Wash mid-log phase S. aureus cells and resuspend in HEPES buffer (5 mM, pH 7.2) containing 100 mM KCl. Adjust OD600 to 0.05.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1

    
    M. Incubate until fluorescence stabilizes (approx. 10–15 min) due to quenching.
    
  • Baseline: Measure baseline fluorescence (Ex: 622 nm, Em: 670 nm) for 2 minutes.

  • Injection: Inject the indole compound (at

    
     MIC).
    
  • Kinetics: Monitor fluorescence every 30 seconds for 10 minutes.

  • Controls:

    • Positive: Valinomycin or Gramicidin (rapid depolarization).

    • Negative: Buffer/DMSO only.

Figure 2: Membrane Depolarization Workflow

MoA_Workflow Step1 Bacterial Suspension (HEPES + KCl) Step2 Add DiSC3(5) Dye (Self-Quenching) Step1->Step2 Step3 Stable Baseline (Low Fluorescence) Step2->Step3 Step4 Inject Indole Compound Step3->Step4 ResultA Fluorescence Spike (Depolarization) Step4->ResultA Membrane Active ResultB No Change (Intracellular Target) Step4->ResultB Non-Membrane Active

Caption: Decision tree for determining membrane activity using the DiSC3(5) fluorescence dequenching assay.

Section 4: Biofilm Inhibition & Eradication

Indoles are signaling molecules in nature; thus, synthetic derivatives often act as quorum sensing inhibitors (QSI) rather than just biocides.

Crystal Violet Biomass Assay

Objective: Quantify the inhibition of biofilm formation (prophylactic) or eradication of established biofilms (therapeutic).

Protocol:

  • Growth: Culture bacteria in TSB + 1% Glucose (promotes biofilm) in 96-well flat-bottom plates.

  • Treatment:

    • Inhibition: Add compound at time of inoculation.

    • Eradication: Grow biofilm for 24h, wash to remove planktonic cells, then add compound for another 24h.

  • Staining: Wash wells 3x with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize the dye with 33% Acetic Acid. Read Absorbance at 590 nm.

Interpretation: Calculate % Biofilm Inhibition:



References

  • Bis-indole Alkaloids against MRSA: Campana, R., et al. (2020). "Bis-Indole Alkaloids Isolated from the Sponge Spongosorites calcicola Disrupt Cell Membranes of MRSA."[1] Marine Drugs. [Link]

  • Indole as a Privileged Scaffold: Zhang, M. Z., et al. (2020).[2][3][4] "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[4] European Journal of Medicinal Chemistry. [Link]

  • Membrane Potential Assay Protocol: Te Winkel, J. D., et al. (2016).[5][6] "Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes." Frontiers in Cell and Developmental Biology. [Link]

  • Standard MIC Protocols: Clinical and Laboratory Standards Institute (CLSI). (2024).[7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]

  • Indole Mechanisms (Efflux Pumps): Pordea, A. (2023). "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure." Molecules. [Link][5][8][9][10][11][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-FORM-05M Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation of Deactivated Indoles Status: Resolved / Knowledge Base Article

Executive Summary & Reaction Context

Target Molecule: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Core Challenge: The presence of the electron-withdrawing ethoxycarbonyl group at the C2 position significantly deactivates the indole ring, reducing the nucleophilicity of the C3 carbon. While the 5-methyl group provides mild activation via inductive effects, the net result is a substrate that requires more vigorous conditions than "naked" indoles, yet remains sensitive to hydrolysis (ester cleavage) during workup.

This guide outlines the optimized Vilsmeier-Haack protocol, which remains the gold standard for this transformation, provided specific control parameters are met.

Standard Operating Procedure (Optimized)

Protocol ID: VH-IND-C2EST-OPT Scale: 10 mmol (Adjustable)

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Ethyl 5-methylindole-2-carboxylate Substrate1.0Must be dry.
Phosphorus Oxychloride (POCl₃) Electrophile Source3.0 - 5.0Freshly distilled if dark. Excess drives conversion.
N,N-Dimethylformamide (DMF) Solvent/Reagent10.0 - 15.0Anhydrous (<0.05% water).
Sodium Acetate (aq) Quench BufferN/APreferred over NaOH to protect ester.
Step-by-Step Workflow

Phase 1: Vilsmeier Reagent Formation (The "Active Species")

  • Charge an oven-dried flask with anhydrous DMF under Argon/Nitrogen.

  • Cool to 0°C (Ice/Salt bath).

  • Add POCl₃ dropwise over 20 minutes. Critical: Exotherm control. Internal temp must not exceed 5°C.

  • Stir at 0°C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).

Phase 2: Substrate Addition & Heating

  • Dissolve Ethyl 5-methylindole-2-carboxylate in a minimum volume of DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • Allow to warm to Room Temperature (RT) over 30 minutes.

  • Critical Step: Heat the reaction to 60–80°C for 3–6 hours.

    • Why? The C2-ester deactivates the ring. RT is often insufficient for complete C3 conversion. The 5-methyl group helps, but heat ensures the reaction overcomes the activation energy barrier.

Phase 3: Controlled Hydrolysis (Workup)

  • Cool the mixture to 0°C.

  • Pour the reaction mixture onto crushed ice (approx. 5x volume).

  • Neutralization: Slowly add saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) with vigorous stirring until pH reaches 7–8 .

    • Warning: Do NOT use strong NaOH or KOH. High pH (>10) will hydrolyze the C2-ethyl ester to the carboxylic acid (a common yield killer).

  • Precipitation usually occurs. Filter the yellow/off-white solid.

  • If no precipitate: Extract with Ethyl Acetate (3x), wash with Brine, dry over MgSO₄, and concentrate.

Visual Workflows

Figure 1: Reaction Logic & Pathway

VilsmeierWorkflow Start Start: DMF + POCl3 Reagent Chloroiminium Salt (Active Reagent) Start->Reagent 0°C, 30 min Addition Add Indole Substrate (0°C) Reagent->Addition Dropwise Heating Heat to 60-80°C (Overcome C2 deactivation) Addition->Heating Warm up Intermediate Iminium Intermediate Heating->Intermediate 3-6 Hours Quench Ice Quench + NaOAc (pH 7-8) Intermediate->Quench Hydrolysis Product Target Aldehyde (Intact Ester) Quench->Product Precipitation

Caption: Optimized Vilsmeier-Haack workflow emphasizing the heating step for deactivated indoles and buffered quench.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield CheckTLC Check TLC/LCMS Issue->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains No_SM SM Consumed CheckTLC->No_SM Action1 Increase Temp (to 90°C) or Time SM_Remains->Action1 Action2 Check POCl3 Quality (Must be colorless) SM_Remains->Action2 Product_Acid Product is Carboxylic Acid (Ester Lost) No_SM->Product_Acid Mass = Target - 28 Product_N N-Formylation Observed No_SM->Product_N Wrong NMR shift Fix_Acid Workup pH too high. Use NaOAc instead of NaOH. Product_Acid->Fix_Acid Fix_N Increase Temp. (C-formylation is thermodynamic) Product_N->Fix_N

Caption: Diagnostic logic for resolving incomplete conversion, ester hydrolysis, and regioselectivity errors.

Troubleshooting Guide (FAQ)

Issue 1: "I see the aldehyde peak in NMR, but I also see a carboxylic acid peak (broad singlet ~11-13 ppm)."

Root Cause: Ester Hydrolysis.[1] The ethyl ester at C2 is labile. If you quenched the Vilsmeier intermediate (which is acidic) with strong base (NaOH/KOH) to pH > 10, you likely saponified the ester. Solution:

  • Immediate: Acidify the aqueous layer and re-esterify using Ethanol/H₂SO₄ (Fischer esterification) to recover the target.

  • Prevention: Use Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) for neutralization. Stop adding base once pH hits 8.

Issue 2: "The reaction stalled at 50% conversion even after 12 hours."

Root Cause: Deactivation & Moisture. The C2-ester pulls electron density from the ring.[2] If your POCl₃ was old (hydrolyzed to phosphoric acid) or your DMF was wet, the active electrophile concentration is too low to attack the deactivated ring. Solution:

  • Distill POCl₃ prior to use.

  • Increase POCl₃ equivalents to 5.0 eq.

  • Increase reaction temperature to 90°C . The 5-methyl group activates the ring, so it should react; if it doesn't, the electrophile is dead.

Issue 3: "I isolated a product, but the aldehyde proton is missing in NMR."

Root Cause: Stable Iminium Salt.[3] You may have isolated the intermediate iminium salt (precipitated before hydrolysis) or an N-formyl species. Solution:

  • Ensure the quench step involves stirring with water/base for at least 1 hour. The hydrolysis of the iminium salt to the aldehyde is not instantaneous.[3]

  • Check NMR for a peak around 8.5-9.0 ppm (N-CHO) vs 10.0-10.5 ppm (C-CHO). If N-formyl is present, heat the reaction longer; C-formylation is thermodynamically favored over N-formylation.

References & Authoritative Grounding

  • Vilsmeier-Haack on Indole-2-carboxylates:

    • Citation: "Vilsmeier-Haack formylation of 7-9 gave ethyl 3-formyl-substituted-1H-indole-2-carboxylates."[4]

    • Source: Synthesis and biological activity of functionalized indole-2-carboxylates.[4] PubMed/NIH.

    • URL:[Link]

  • Reaction Conditions for Electron-Deficient Indoles:

    • Citation: High yield synthesis of 3-formyl indoles from 5-nitroindole-2-carboxylates using Vilsmeier-Haack (DMF/POCl3).

    • Source: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. NIH/PubMed Central.

    • URL:[Link]

  • General Mechanism & Hydrolysis Considerations:

    • Citation: "Alkaline hydrolysis of ethyl indole-2-carboxylate yields indole-2-carboxylic acid."[5] (Highlighting the risk of saponification).

    • Source: Organic Syntheses, Coll.[5][6] Vol. 4, p.496 (1963).

    • URL:[Link]

  • Catalytic Improvements (Alternative):

    • Citation: Catalytic Vilsmeier-Haack reactions for C1-Deuterated Formylation of Indoles (demonstrating tolerance of ester groups).[6][7]

    • Source: Organic Syntheses 2024, 101, 21-33.[6]

    • URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5M-CHO-001 Subject: Purification & Troubleshooting Guide Applicable Compound: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) Chemical Family: Indole-2-carboxylates / 3-Formyl indoles[1]

Executive Summary & Workflow

User Context: You are likely synthesizing this compound via a Vilsmeier-Haack formylation of ethyl 5-methylindole-2-carboxylate.[1] The target molecule is a critical intermediate for synthesizing biologically active


-carbolines or aplysinopsin analogs.[1]

Physical Profile:

  • Appearance: Typically a yellow to light orange solid (color arises from the extended conjugation of the 3-formyl group with the indole ring).

  • Solubility: Low in water; moderate to high in hot ethanol, ethyl acetate, and DMF; soluble in DMSO.

  • Stability: The aldehyde is susceptible to oxidation (browning) if stored wet or exposed to air/light for prolonged periods.

Purification Decision Tree

Use the following logic flow to determine the best purification method for your current crude state.

PurificationWorkflow Start Crude Reaction Mixture (Post-Vilsmeier) Quench Step 1: Quench (Ice Water + NaOAc/Base) Start->Quench StateCheck Observe State Quench->StateCheck Solid Precipitate Forms StateCheck->Solid Solidifies Oil Sticky Oil / Gum StateCheck->Oil Gummy/Oily Filter Filtration & Wash (Water/Cold EtOH) Solid->Filter Extract Extract (DCM or EtOAc) Oil->Extract Recryst Recrystallization (Ethanol or EtOH/H2O) Filter->Recryst High Purity Req. Final Pure Product (Yellow Solid) Filter->Final >95% Purity Recryst->Final Column Flash Chromatography (Hexane:EtOAc) Extract->Column Column->Final

Figure 1: Decision logic for processing the crude Vilsmeier reaction mixture.

Protocol A: Precipitation (The "Standard" Method)

Best For: Routine synthesis where the starting material was relatively pure. Principle: The Vilsmeier intermediate (iminium salt) is water-soluble. Upon hydrolysis, the neutral aldehyde product precipitates because the indole ester is hydrophobic.

Step-by-Step Procedure
  • Quenching: Pour the reaction mixture (DMF/POCl

    
    ) slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
    
    • Critical: The reaction is exothermic.[2] Maintain temperature <20°C to prevent ester hydrolysis.

  • Neutralization: Adjust pH to 7–8 using saturated aqueous Sodium Acetate (NaOAc) or Potassium Carbonate (K

    
    CO
    
    
    
    ).
    • Why? Neutralization ensures the complete conversion of the iminium salt to the aldehyde and prevents acid-catalyzed degradation.

  • Aging: Stir the suspension for 1–2 hours.

    • Troubleshooting: If the solid is amorphous/gummy, sonicate the mixture for 10 minutes to induce crystallization.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing:

    • Wash 3x with Water (removes inorganic salts and DMF).

    • Wash 1x with cold Ethanol (removes traces of starting material).

  • Drying: Vacuum dry at 40°C.

Protocol B: Recrystallization (High Purity)

Best For: Analytical standards or removing trace starting material (ethyl 5-methylindole-2-carboxylate).[1] Solvent System: Ethanol (95% or absolute).

Procedure
  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • If insoluble dark particles (tars) are present, filter hot through a Celite pad.

  • Allow the solution to cool slowly to room temperature.

  • Optional: If crystallization is slow, add warm water dropwise until slight turbidity persists, then cool to 4°C.

  • Collect crystals by filtration.

    • Expected Recovery: 70–85%.

    • Literature Benchmark: Analogous non-methylated compounds recrystallize well from ethanol [1].

Protocol C: Flash Chromatography (Troubleshooting)

Best For: "Gummy" crude products or when significant unreacted starting material is present.

Chromatography Parameters
ParameterSpecification
Stationary Phase Silica Gel (230–400 mesh)
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0%

30% B over 20 CV (Column Volumes)
Loading Dissolve crude in minimum DCM or dry load on silica.[1][3][4]
Separation Logic
  • Starting Material (Ethyl 5-methylindole-2-carboxylate): Non-polar.[1] Elutes first (approx. 10-15% EtOAc).[1]

  • Product (Aldehyde): More polar due to the formyl group. Elutes second (approx. 20-30% EtOAc).[1]

  • Impurities (Tars): Retained on the baseline.

Technical FAQ & Troubleshooting

Q1: My product is dark red/brown instead of yellow. Is it ruined?

Diagnosis: This indicates oxidation or oligomerization, common with electron-rich indoles.[1] Fix:

  • Perform a quick filtration through a short plug of silica gel using 30% EtOAc/Hexane.

  • Recrystallize immediately from Ethanol.[2]

  • Prevention: Store the purified solid under Nitrogen/Argon in the dark.

Q2: The yield is very low (<40%) after water quench.

Diagnosis: Incomplete hydrolysis of the Vilsmeier iminium salt. Mechanism: The intermediate salt is stable in acidic water. Fix: Ensure the quench mixture is basified (pH 7–8) and stirred for at least 1 hour. The aldehyde forms only after the C=N bond of the iminium species is hydrolyzed [2].

VilsmeierHydrolysis Iminium Iminium Salt (Water Soluble) Aldehyde Target Aldehyde (Precipitate) Iminium->Aldehyde Hydrolysis (pH > 7) Base + Base/H2O Base->Iminium

Figure 2: The critical hydrolysis step requiring basic conditions to liberate the insoluble product.

Q3: I see a spot on TLC just above my product. What is it?

Diagnosis: This is likely the unreacted starting material (Ethyl 5-methylindole-2-carboxylate).[1] Removal:

  • If <5%: Recrystallize from Ethanol (the starting material is more soluble in cold ethanol than the product).

  • If >10%: Use Flash Chromatography (Protocol C).

Q4: Can I use Acetone for recrystallization?

Avoid. Acetone can undergo aldol condensation with the active 3-formyl group under basic or acidic conditions, creating impurities. Stick to alcohols (EtOH, MeOH) or Toluene.

References

  • Jakše, R., et al. (2006).[4] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419.

  • Organic Syntheses. "Indole-3-aldehyde." Org.[2][5][6][7] Synth. 1959, 39, 30; Coll. Vol. 4, 539.[2] (General protocol for Vilsmeier formylation of indoles).

  • ChemicalBook. "3-Formyl-5-methyl-1H-indole-2-carboxylic acid ethyl ester Properties." (Physical property verification).

Sources

recrystallization solvents for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Executive Summary & Technical Context

This guide addresses the purification of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0).[1][2] This compound is typically synthesized via the Vilsmeier-Haack formylation of ethyl 5-methylindole-2-carboxylate.

The primary challenge in purifying this intermediate is separating the target aldehyde from unreacted starting material and inorganic phosphorus byproducts generated during the hydrolysis of the iminium salt intermediate. Based on structural analogs and thermodynamic solubility parameters of the indole-2-carboxylate scaffold, Ethanol (EtOH) is the definitive solvent of choice for recrystallization, offering the optimal balance of yield and impurity rejection.

Primary Recrystallization Protocol

Solvent System: Absolute Ethanol (Primary) or Ethanol/Water (9:1). Target Purity: >98% (HPLC).

Step-by-Step Methodology
  • Dissolution (Thermodynamic Solubilization):

    • Charge the crude solid into a round-bottom flask equipped with a reflux condenser.

    • Add Absolute Ethanol (approx. 10-15 mL per gram of crude).

    • Heat the mixture to reflux (

      
      ). The solution should become clear.
      
    • Technical Note: If the solution remains cloudy at reflux, this indicates the presence of inorganic salts (from Vilsmeier workup) or polymeric impurities. Perform a hot filtration immediately through a pre-warmed Celite pad.

  • Nucleation & Crystal Growth:

    • Remove the heat source and allow the flask to cool slowly to room temperature (

      
      ) over 1-2 hours. Do not  use an ice bath immediately; rapid cooling traps impurities.
      
    • Once solid precipitation is observed, cool the flask to

      
       (ice bath) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with cold ethanol (

      
      , 
      
      
      
      ).
    • Dry under high vacuum at

      
       for 4 hours.
      

Troubleshooting & FAQs

Q1: The crude product is dark/tarry and does not dissolve completely in boiling ethanol. What is the cause?

  • Root Cause: This suggests the presence of oligomeric impurities or residual dimethylamine salts from the Vilsmeier reagent.

  • Solution: Perform a "charcoal treatment." Add activated carbon (5-10 wt%) to the boiling ethanol solution, stir for 10 minutes, and perform a hot filtration. This removes colored organic impurities that inhibit crystal lattice formation.

Q2: I obtained a yield lower than 50%. How can I recover more product?

  • Root Cause: The compound is moderately soluble in ethanol at room temperature, leading to mass loss in the mother liquor.

  • Solution: Concentrate the mother liquor (filtrate) to half its volume using a rotary evaporator and repeat the cooling process (

    
    ) to obtain a "second crop." Note that the second crop usually has lower purity and may require re-recrystallization.
    

Q3: Can I use a different solvent system if Ethanol fails?

  • Alternative: Yes. A Ethyl Acetate / Hexane system is the standard backup.

    • Dissolve the solid in minimal boiling Ethyl Acetate.

    • Add Hexane dropwise at reflux until persistent cloudiness appears (saturation point).

    • Add a few drops of Ethyl Acetate to clear the solution, then cool.

Comparative Solvent Data

The following table summarizes solvent performance based on the solubility profile of the 3-formyl-indole core [1].

Solvent SystemDissolution Power (Hot)Impurity RejectionYield PotentialComments
Ethanol (Abs.) High Excellent High Recommended. Best balance for polar aldehyde group.
MethanolVery HighModerateModerateHigh solubility may lead to significant loss in mother liquor.
EtOAc / HexaneModerateGoodHighBest for non-polar starting material removal.
DMF / WaterHighPoorHighDifficult to dry; residual DMF can trap solvent in crystal lattice.

Process Visualization

The following diagram outlines the logical decision tree for the purification workflow.

RecrystallizationWorkflow Start Crude Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Dissolve Dissolve in Boiling Ethanol (15 mL/g) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear HotFilter Perform Hot Filtration (Remove Salts/Polymer) CheckClear->HotFilter No (Cloudy) Cooling Slow Cooling to 25°C then 0°C CheckClear->Cooling Yes HotFilter->Cooling Crystallize Crystallization Occurs? Cooling->Crystallize Filter Vacuum Filtration & Cold EtOH Wash Crystallize->Filter Yes (Precipitate) Concentrate Concentrate Mother Liquor (Recover 2nd Crop) Crystallize->Concentrate Low Yield AltSolvent Switch to EtOAc/Hexane Crystallize->AltSolvent No (Oil/Soluble) Concentrate->Cooling

Figure 1: Decision tree for the purification of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate, addressing common failure modes like cloudiness or lack of precipitation.

References

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413–419. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.[1][2][3][4][5][6] IUCrData, 5(12), x201205. [Link][7]

  • PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

Sources

common side reactions in the Vilsmeier-Haack formylation of indoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ONLINE Ticket Queue: OPEN Topic: Troubleshooting Side Reactions in Indole-3-Carboxaldehyde Synthesis

System Overview & Mechanistic Logic

Welcome to the technical support hub for the Vilsmeier-Haack (VH) reaction. While this transformation is the industry standard for introducing formyl groups onto electron-rich heterocycles, it is prone to specific failure modes driven by the high electrophilicity of the Vilsmeier reagent (chloroiminium ion) and the nucleophilicity of the indole substrate.

The "Happy Path" (Desired Mechanism)
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier Reagent (VR).[1][2][3]
    
  • Electrophilic Attack: VR attacks the electron-rich C3 position of the indole.

  • Intermediate Stabilization: Formation of an iminium salt.

  • Hydrolysis: Aqueous workup converts the iminium salt into the target aldehyde.[4]

The "Failure Modes" (Side Reaction Network)

The following diagram illustrates where your reaction is likely deviating from the "Happy Path."

VilsmeierSideReactions DMF_POCl3 DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->VR Activation C3_Iminium C3-Iminium Intermediate VR->C3_Iminium + Indole (C3 Attack) N_Iminium N-Iminium Intermediate VR->N_Iminium + Indole (N Attack) Indole Indole Substrate Target Indole-3-Carboxaldehyde (Target) C3_Iminium->Target Hydrolysis (pH > 7) Dimer Bis(indolyl)methane (Side Product B) Target->Dimer + Excess Indole (Acidic Conditions) N_Formyl N-Formyl Indole (Side Product A) N_Iminium->N_Formyl Hydrolysis

Figure 1: Reaction network showing the bifurcation between the desired C3-formylation and common side reactions (N-formylation and Dimerization).

Troubleshooting Modules (FAQs)

Ticket #001: "My product is contaminated with a high molecular weight impurity."

Diagnosis: Bis(indolyl)methane Formation (Dimerization) This is the most common side reaction. The Vilsmeier reaction environment is acidic (generation of HCl). If the target aldehyde forms while unreacted indole is still present, the aldehyde can react with the indole (catalyzed by acid) to form a dimer.

Root Causes:

  • Inverse Addition: Adding the Vilsmeier reagent to the indole leaves excess indole present as the aldehyde begins to form.

  • Insufficient Reagent: Leaving unreacted indole at the end of the reaction.

  • Prolonged Workup: Delaying the quench allows the aldehyde and remaining indole to couple.

The Fix:

  • Stoichiometry Check: Ensure you use a slight excess of Vilsmeier reagent (1.2 – 1.5 equiv) to consume all starting indole.

  • Order of Addition: Add the Indole solution TO the Vilsmeier reagent . This ensures the indole is always the limiting reagent in the flask, preventing it from encountering the product aldehyde.

  • Quench Strategy: Neutralize the reaction mixture immediately upon completion. Do not let the acidic mixture stand.

Ticket #002: "I see a product spot with a similar Rf, but the NMR shows a formyl proton downfield."

Diagnosis: N-Formylation Indoles are ambident nucleophiles. While C3 is thermodynamically preferred, kinetic attack can occur at the Nitrogen, especially if C3 is sterically hindered or if the solvent polarity is low.

Root Causes:

  • Low Temperature: Extremely low temperatures can sometimes favor the kinetic N-product.

  • Steric Bulk: If C3 has a substituent (or C2 is bulky), N-attack becomes favorable.

  • Incomplete Hydrolysis: The N-iminium species might be stable if the workup is not basic enough.

The Fix:

  • Thermodynamic Control: Allow the reaction to warm to room temperature (or 40°C) before quenching. This often allows the N-formyl group to migrate or the reversible N-attack to equilibrate to the C3-product.

  • Vigorous Hydrolysis: N-formyl indoles are essentially amides. They are hydrolytically unstable compared to C-formyl groups. Heating the crude product in dilute NaOH or Na

    
    CO
    
    
    
    will often cleave the N-formyl group, leaving the C3-formyl group intact.
Ticket #003: "My yield is near zero, and I recovered starting material."

Diagnosis: Reagent Deactivation (Moisture Contamination) The Vilsmeier reagent (chloromethylene)dimethyliminium chloride is highly hygroscopic and hydrolyzes instantly back to DMF and HCl upon contact with water.

Root Causes:

  • Wet DMF: DMF is a "water sponge." Even "anhydrous" bottles can absorb atmospheric moisture rapidly.

  • Old POCl

    
    :  Phosphorus oxychloride degrades over time if not stored properly.
    

The Fix (Self-Validating Step):

  • The Color Test: When POCl

    
     is added to DMF, the solution should turn slightly yellow/orange and may precipitate a white solid (the Vilsmeier salt). If it remains clear and colorless, or bubbles vigorously (HCl gas from water reaction), your reagent is dead.
    
  • Distill DMF: Always use freshly distilled DMF or DMF stored over 4Å molecular sieves.

Comparative Data: Side Reaction Signatures

Use this table to identify which issue you are facing based on analytical data.

Side ReactionTLC Signature1H NMR CharacteristicMass Spec (ESI)
Target (3-CHO) Distinct spot, usually more polar than indole.Singlet ~9.8–10.0 ppm (CHO). NH signal present (~12 ppm).[M+H]+
N-Formyl Less polar than target (higher Rf).Singlet ~9.0–9.5 ppm (N-CHO). No NH signal. [M+H]+
Dimer (CPM) Non-polar streak or spot near solvent front.Complex aromatic region. Methine bridge proton ~5.8–6.5 ppm.[2M - H2O + H]+
Chlorination Very close to SM (hard to separate).Loss of aromatic proton. No CHO peak.[M+Cl]+

Validated Protocol: Indole-3-Carboxaldehyde

Based on Organic Syntheses and optimized industrial workflows.

Reagents:

  • Indole (1.0 equiv)[5]

  • POCl

    
     (1.2 equiv)
    
  • DMF (5.0 – 10.0 equiv, anhydrous)

Step-by-Step Workflow:

  • Reagent Preparation (The "Cold" Step):

    • Charge a dry flask with anhydrous DMF under nitrogen.

    • Cool to 0–5 °C (ice bath).

    • Add POCl

      
       dropwise over 15–20 minutes. Observation: Solution will turn pale yellow. A white precipitate (Vilsmeier salt) may form.
      
    • Stir at 0 °C for 15 minutes to ensure complete complex formation.

  • Substrate Addition (The "Control" Step):

    • Dissolve Indole in a minimum amount of DMF.

    • CRITICAL: Add the Indole solution dropwise TO the Vilsmeier reagent at 0 °C. Reasoning: Keeps Indole concentration low relative to the reagent, suppressing dimerization.

  • Reaction & Workup:

    • Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 1–2 hours.

    • Quench: Pour the reaction mixture into crushed ice (approx. 5x reaction volume).

    • Neutralization: Slowly add 5N NaOH or saturated Sodium Acetate until pH 7–8. Observation: The clear solution will become cloudy as the aldehyde precipitates.

    • Isolation: Filter the solid precipitate. Wash with copious water to remove DMF and inorganic salts.

References

  • James, P. N.; Snyder, H. R. (1959). Indole-3-carboxaldehyde.[5][6][7] Organic Syntheses, Coll. Vol. 4, p.539. Link

  • Jones, G.; Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. (Foundational mechanistic reference). Link

  • TCI Chemicals. (n.d.). Vilsmeier Reagent. Product Technical Data. Link

  • Ozpinar, G. A.; et al. (2011).[8] Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling. Link

  • Kamal, A.; et al. (2015).[5] Ultrasonic activated efficient synthesis of bis(indolyl)methanes. Ultrasonics Sonochemistry. (Context on dimerization mechanism). Link

Sources

Technical Support Center: Optimization of Formyl-Indole Ester Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Condensation Reaction Conditions for Formyl-Indole Esters Ticket ID: IND-CHO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Mechanistic Insight

Welcome to the Advanced Synthesis Support Center. You are likely attempting to condense indole-3-carboxaldehyde (formyl indole) with an ester (typically an active methylene like malonate or acetoacetate) to form a vinyl-indole derivative (e.g., indolyl-acrylate).[1]

The Core Challenge: Unlike benzaldehyde, indole-3-carboxaldehyde is electronically deactivated toward nucleophilic attack.[1] The lone pair on the indole nitrogen donates electron density into the ring system, significantly reducing the electrophilicity of the C3-formyl group. Standard Knoevenagel conditions often result in low yields or stalled reactions.[1]

The Solution Architecture: To overcome this, you must either activate the electrophile (using Lewis acids like TiCl₄) or enhance the nucleophile (using specific base/solvent combinations).[1]

Reaction Mechanism & Critical Failure Points

The following diagram illustrates the Knoevenagel pathway and highlights where the specific electronic nature of indole causes failure.

IndoleCondensation Start Indole-3-Carboxaldehyde (Reactant A) Attack Nucleophilic Attack (Rate Limiting Step) Start->Attack Ester Active Methylene Ester (Reactant B) Enolate Enolate Ion (Strong Nucleophile) Ester->Enolate Deprotonation Base Base Catalyst (Piperidine/Et3N) Base->Enolate Enolate->Attack Intermed Aldol Intermediate Attack->Intermed Product Vinyl Indole Ester (Product) Intermed->Product - H2O (Dehydration) Fail1 FAILURE POINT 1: Indole N-lone pair deactivates aldehyde Fail1->Start Electronic Effect Fail2 FAILURE POINT 2: Reversible Attack (Equilibrium favors reactants) Fail2->Attack

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the deactivation of the indole aldehyde (Failure Point 1) which necessitates optimized conditions.

Optimization Protocols (The "How-To")

We categorize protocols by "Standard" (for reactive substrates) and "Advanced" (for stubborn formyl-indoles).[1]

Protocol A: The "Lehnert" Modification (High Success Rate)

Best for: Unreactive indole aldehydes or when high yield is critical.[1] Mechanism:[2][3][4][5][6][7][8][9][10][11][12] Titanium(IV) chloride acts as a dual activator—it coordinates to the aldehyde oxygen (increasing electrophilicity) and acts as a water scavenger.[1]

Reagents:

  • Indole-3-carboxaldehyde (1.0 eq)[1][13]

  • Active Methylene Ester (e.g., Diethyl malonate) (1.1 eq)[1]

  • TiCl₄ (2.0 eq) - Handle with extreme care[1]

  • Base: Pyridine or N-Methylmorpholine (4.0 eq)[1]

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve Indole-3-carboxaldehyde and the Ester in anhydrous THF (0.2 M concentration). Cool to 0°C .[1]

  • Activation: Dropwise add TiCl₄ (via syringe). A yellow/orange precipitate (Ti-complex) will form.[1] Stir for 10 mins.

  • Addition: Dropwise add the Base (Pyridine) over 15 minutes. The mixture will likely turn dark.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

  • Quench: Pour into saturated aqueous NH₄Cl or dilute HCl. Extract with EtOAc.[1][9][13]

Protocol B: The "Doebner" Variant (Green/Standard)

Best for: Scale-up and environmentally sensitive workflows.

Reagents:

  • Indole-3-carboxaldehyde (1.0 eq)[1][13]

  • Active Methylene Ester (1.2 eq)[1]

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq) [1]

  • Solvent: Ethanol (reflux) or Toluene (azeotropic reflux)[1]

Step-by-Step:

  • Dissolve reactants in Ethanol.

  • Add Piperidine and Acetic Acid sequentially.

  • Reflux for 4–12 hours.

  • Cooling: Upon cooling, the product often precipitates as a crystalline solid.[1] Filter and wash with cold ethanol.[1]

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalls at <50% Conversion

Q: My TLC shows starting material remaining even after 24h reflux.

  • Root Cause: The equilibrium is unfavorable due to the deactivated aldehyde.[1] Water buildup is reversing the reaction.[1]

  • Fix:

    • Switch Solvent: Move from Ethanol to Toluene and use a Dean-Stark trap to physically remove water.[1]

    • N-Protection: If possible, protect the indole Nitrogen (e.g., N-Boc, N-Tosyl).[1] This removes the electron-donating effect, making the aldehyde significantly more reactive (similar to benzaldehyde).[1]

    • Use Protocol A (TiCl₄): This is chemically irreversible due to the formation of Titanium oxides.[1]

Issue 2: Formation of Bis(indolyl)methane (BIM) Impurity

Q: I see a major side product (pink/red spot on TLC).

  • Root Cause: Acid-catalyzed coupling of two indole molecules with the aldehyde (electrophilic substitution at C3 of a second indole).[1] This happens if the reaction is too acidic or lacks sufficient ester nucleophile.[1]

  • Fix:

    • Reduce Acid: If using Piperidine/AcOH, reduce the acetic acid loading.[1]

    • Stoichiometry: Increase the equivalents of the Ester (to 1.5 eq) to outcompete the second indole molecule.

Issue 3: E/Z Isomer Selectivity

Q: I need the (E)-isomer, but I am getting a mixture.

  • Root Cause: Knoevenagel products can isomerize.[1] The (E)-isomer is usually thermodynamically favored for steric reasons.[1]

  • Fix:

    • Thermodynamic Control: Extend reflux time to allow isomerization to the stable (E)-form.

    • Solvent Polarity: Running the reaction in non-polar solvents (Benzene/Hexane) often precipitates the pure (E)-isomer as it forms, driving the equilibrium.[1]

Data & Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your specific ester substrate.

Ester SubstrateRecommended SolventCatalyst SystemTemp (°C)Expected YieldNotes
Diethyl Malonate ToluenePiperidine/AcOH110 (Reflux)85-95%Requires Dean-Stark trap.[1]
Ethyl Acetoacetate EthanolPiperidine (Cat.)78 (Reflux)70-85%Product may require recrystallization.[1]
Cyanoacetate Water/Ethanol (1:[1]1)NaOH (Cat.)[1]RT>90%Very fast due to high acidity of cyanoacetate.[1]
Generic Acrylate THF (Anhydrous)TiCl₄ / Pyridine 0 -> RT80-95%Best for difficult substrates.

Decision Tree for Optimization

Follow this logic flow to determine your next experimental step.

OptimizationTree Start Start Optimization CheckSubstrate Is the Ester Highly Activated? (e.g., Cyano, Nitro) Start->CheckSubstrate SimpleCond Use Ethanol + Piperidine (Room Temp) CheckSubstrate->SimpleCond Yes CheckIndole Is Indole N-Protected? CheckSubstrate->CheckIndole No (Standard Ester) StandardReflux Use Toluene + Piperidine/AcOH (Dean-Stark Reflux) CheckIndole->StandardReflux Yes (Boc/Tosyl) HardCase Use TiCl4 / Base / THF (Lehnert Conditions) CheckIndole->HardCase No (Free NH)

Figure 2: Decision tree for selecting reaction conditions based on substrate activation and protection status.[1]

References

  • Lehnert, W. (1973).[1] "Knoevenagel-Kondensationen mit TiCl4/Base - V: Aldehyde und Ketone." Tetrahedron, 29(4), 635-638.[1]

  • Renzetti, A., et al. (2015).[1][2] "TiCl4-promoted condensation of methyl acetoacetate, isobutyraldehyde, and indole: a theoretical and experimental study." Physical Chemistry Chemical Physics, 17, 8964-8972.[1][2]

  • Prajapati, D., & Sandhu, J. S. (1993).[1] "Indium trichloride catalyzed Knoevenagel condensation."[1][12] Journal of the Chemical Society, Perkin Transactions 1, (6), 739-740. [1]

  • Organic Syntheses. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[1][6][13] Synth., 101, 21-33.[1][13]

Sources

Technical Support Center: Microwave-Assisted Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: High-Throughput Optimization & Troubleshooting

Executive Summary

Microwave-assisted organic synthesis (MAOS) has revolutionized indole chemistry, reducing reaction times from hours to minutes while often suppressing side reactions common in thermal heating (e.g., polymerization of acid-sensitive indoles). However, the "black box" nature of microwave reactors introduces unique failure modes. This guide addresses the specific hydrodynamic and thermodynamic challenges of synthesizing the indole scaffold—a privileged structure in drug discovery—using microwave irradiation.

Part 1: The Physics of Failure (General Troubleshooting)

Q: My reaction mixture reaches the target temperature, but the yield is significantly lower than the conventional oil-bath control. Why?

A: This is often a symptom of thermal run-away or "hotspotting" masked by the bulk temperature sensor.

  • The Science: In microwave synthesis, heating occurs via dipolar polarization and ionic conduction. If your reaction mixture is heterogeneous (e.g., solid catalysts like clays or zeolites in non-polar solvents), the solid surfaces can superheat significantly above the bulk solvent temperature measured by the IR sensor. This leads to localized degradation of the sensitive indole product.

  • The Fix:

    • Switch to Fiber Optic Probes: IR sensors only measure the surface temperature of the vessel. Use an internal fiber optic probe for accurate bulk temperature monitoring.

    • Stirring Rate: Maximize stirring (magnetic stir bars can decouple in high-viscosity ionic liquids; use overhead mechanical stirring if available or specialized high-torque bars).

    • Solvent Doping: If using non-polar solvents (toluene/hexane), "dope" the mixture with a small amount of an ionic liquid (e.g., [bmim][PF6]) or a high tan

      
       solvent (e.g., ionic additives) to homogenize the heating profile.
      

Q: I am experiencing frequent vessel failures (ruptures) during Fischer Indole Synthesis, even though I am below the pressure limit.

A: The issue is likely exothermic overshoot combined with gas evolution .

  • The Science: Fischer synthesis releases ammonia (

    
    ) as a byproduct. In a sealed microwave vial, the rapid heating rate (
    
    
    
    ) combined with gas evolution causes a pressure spike that lags behind the temperature ramp. The reactor's PID controller cuts power when T is reached, but the exothermic cyclization continues, driving P beyond the vessel's rating.
  • The Fix:

    • Headspace Management: Do not fill vials beyond 60% capacity.

    • Ramp Control: Program a "step-wise" heating ramp. Hold at

      
       for 2 minutes to allow controlled gas release/equilibration before ramping to the final cyclization temperature (
      
      
      
      ).
    • Pre-stirring: Stir the hydrazine/ketone mixture with the acid catalyst for 5 minutes at room temperature before sealing the vessel to allow the initial exotherm to dissipate.

Part 2: Reaction-Specific Troubleshooting
Scenario A: Fischer Indole Synthesis

Target: 2,3-Disubstituted Indoles

Q: My product is forming, but it is contaminated with a dark, insoluble "tar."

  • Diagnosis: Acid-catalyzed polymerization. Indoles are electron-rich and prone to polymerization in strong acids, a process accelerated by microwave energy.

  • Protocol Adjustment:

    • Replace Mineral Acids: Switch from

      
       or 
      
      
      
      to Eaton’s Reagent (
      
      
      in methanesulfonic acid). It acts as both a Lewis acid and a dehydrating agent, often requiring lower temperatures.
    • Solvent Switch: Use Acetic Acid or Water/Ethanol mixtures. Water is an excellent microwave absorber (high dielectric loss) and can moderate the acidity.

Scenario B: Bischler-Möhlau Synthesis

Target: 2-Arylindoles[1][2]

Q: The reaction stalls at the


-amino ketone intermediate. 
  • Diagnosis: Insufficient driving force for the dehydration/cyclization step.

  • Protocol Adjustment:

    • Catalyst: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[3][4] HFIP is a "magic solvent" in MW synthesis; it strongly absorbs microwaves and stabilizes the charged transition states via H-bonding, promoting cyclization without metal catalysts.

    • Power Density: Increase the power density. Bischler reactions often require high energy activation to overcome the aromatization barrier.

Part 3: Optimized Protocols & Data
Protocol 1: Metal-Free Bischler Indole Synthesis in HFIP

Based on findings by Yao et al. and Sridharan et al.

  • Reagents:

    
    -Amino aryl ketone (1.0 equiv), HFIP (Solvent/Promoter, 3-5 mL/mmol).
    
  • Vessel: 10 mL Borosilicate Microwave Vial (Sealed).

  • Parameters:

    • Temperature:

      
      
      
    • Time: 40 minutes

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Workup: Cool to RT. Dilute with ethanol. Filter through Celite.[4] Evaporate HFIP (recoverable).

  • Validation: Monitor disappearance of ketone carbonyl stretch via IR or TLC.

Protocol 2: Pd-Catalyzed Intramolecular Cyclization (Enamine to Indole)

Target: Indole-3-carboxylates

  • Reagents: Enamine intermediate,

    
     (5-10 mol%), 
    
    
    
    (oxidant), DMF (Solvent).
  • Parameters:

    • Temperature:

      
       (Note: Lower T required than thermal method).
      
    • Time: 30-60 minutes.

    • Atmosphere: Air (oxidative coupling) or Argon (if using pre-oxidized precursors).

Comparative Data: Microwave vs. Conventional Heating
Reaction TypeSubstrateMethodTimeYield (%)Solvent
Bischler Aniline + Phenacyl BromideThermal (Oil Bath)16 h50-56Solvent-Free/Solid State
Bischler Aniline + Phenacyl BromideMicrowave (540W) 45-60 sec 75 Solvent-Free
Fischer Phenylhydrazine + KetoneThermal (Reflux)3-5 h60-70Glacial AcOH
Fischer Phenylhydrazine + KetoneMicrowave (

)
20 min 85-95 Glacial AcOH
Pd-Cyclization N-aryl EnamineThermal (

)
24 h73DMF
Pd-Cyclization N-aryl EnamineMicrowave (

)
1 h 95 DMF
Part 4: Visualization & Logic
Figure 1: Troubleshooting Logic for Low Yields

Caption: Decision tree for diagnosing low yields in microwave-assisted indole synthesis, distinguishing between thermal and chemical failure modes.

MW_Troubleshooting Start Problem: Low Yield / Impurities CheckTemp Did reaction reach Target Temp? Start->CheckTemp CheckProfile Check T/P Profile CheckTemp->CheckProfile Yes PowerMax Reactor hit Power Limit? CheckTemp->PowerMax No Decomp Decomposition observed? CheckProfile->Decomp Yes Yes No No SolventAbs Solvent Transparent? (Low tan δ) PowerMax->SolventAbs Yes Doping Action: Add Ionic Liquid or Polar Co-solvent SolventAbs->Doping Yes Hotspot Cause: Thermal Runaway (Hotspots) Decomp->Hotspot Charring/Tar Incomplete Cause: Slow Kinetics Decomp->Incomplete Starting Material Left Stirring Action: Increase Stirring Use Fiber Optic Probe Hotspot->Stirring Params Action: Increase Temp (+20°C) or Time (+5 min) Incomplete->Params

Figure 2: Microwave-Enhanced Fischer Indole Mechanism

Caption: Mechanistic pathway of Fischer Indole Synthesis highlighting steps accelerated by microwave dielectric heating (Steps 2 & 3).

Fischer_Mechanism Substrates Arylhydrazine + Ketone Hydrazone Arylhydrazone (Intermediate) Substrates->Hydrazone Acid Cat. EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic MW Heat (Rate Limiting) Aminal Amino-indoline Sigmatropic->Aminal Re-aromatization Indole Final Indole (- NH3) Aminal->Indole Elimination

References
  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[1] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[1][2][3][4] Synlett, 2006(01), 91-95.[1] Link

  • Yao, X., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3326. Link

  • Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(2), 435.[5] Link

  • Patil, S. A., Patil, R., & Miller, D. D. (2011).[6] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.[6] Link

  • Bratulescu, G. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14, 5678-5700. Link

Sources

troubleshooting NMR peak assignment for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Structural Analysis.

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting guide designed to assist you in the NMR structural validation of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate .

This guide moves beyond basic spectral prediction; it addresses the specific regiochemical and electronic anomalies inherent to 3-formylindole systems, particularly the influence of the electron-withdrawing groups (EWG) at positions 2 and 3 on the indole core.

Part 1: Structural Visualization & Numbering

Before troubleshooting, we must establish a consensus on atom numbering. The 3-formyl and 2-ester groups create a "push-pull" electronic system with the 5-methyl donor, significantly affecting chemical shifts.

IndoleStructure Core Indole Core (C8H5N) Pos2 Pos 2: Ethyl Ester (-COOCH2CH3) Core->Pos2 C2 Pos3 Pos 3: Formyl (-CHO) Core->Pos3 C3 Pos5 Pos 5: Methyl (-CH3) Core->Pos5 C5 NH NH (H1) Labile Core->NH N1 H4 H4 (Deshielded by CHO) Core->H4 C4 H6 H6 (Ortho to H7) Core->H6 C6 H7 H7 (Ortho to H6) Core->H7 C7 Pos3->H4 Deshielding Zone Pos5->H4 NOE/HMBC Pos5->H6 NOE/HMBC

Figure 1: Connectivity and key electronic interactions in ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.

Part 2: Expected Spectral Data (Reference Table)

Use this table to benchmark your experimental data. Deviations of >0.5 ppm in ¹H or >5 ppm in ¹³C may indicate a different regioisomer (e.g., 3-ester/2-formyl).

Atom / Group¹H Shift (ppm, DMSO-d₆)Multiplicity & Coupling (Hz)¹³C Shift (ppm)Key HMBC Correlations
Aldehyde (-CHO) 10.10 – 10.60 s (Singlet)184 – 188 C2, C3, C3a
Indole NH (H1) 12.00 – 12.80 br s (Broad Singlet)C2, C3, C3a, C7a
H4 (Aromatic) 7.90 – 8.20 d (J ~1.5 Hz) or s120 – 124C3, C6, C7a, C-Me
H6 (Aromatic) 7.10 – 7.30 dd (J ~8.5, 1.5 Hz)125 – 128C4, C7a, C-Me
H7 (Aromatic) 7.30 – 7.50 d (J ~8.5 Hz)111 – 113C3a, C5
Ester (-OCH₂-) 4.30 – 4.50q (J ~7.1 Hz)60 – 62Ester C=O[1]
Ester (-CH₃) 1.30 – 1.45t (J ~7.1 Hz)14 – 15Ester -OCH₂-
5-Methyl (-CH₃) 2.35 – 2.45s21 – 22C4, C5, C6

Note on Solvent: Shifts are estimated for DMSO-d₆. In CDCl₃, the NH and CHO signals typically shift upfield by 0.5–1.0 ppm due to reduced hydrogen bonding capability.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: The "Missing" Signals (NH and CHO)

Q: I see the ethyl group and aromatics, but the Aldehyde (CHO) and Indole NH protons are either missing or extremely broad. Is my compound decomposed?

A: Not necessarily. This is often a dynamic exchange or quadrupole issue.

  • The NH Proton: The indole NH is acidic. If your solvent contains trace water or is slightly basic, the NH undergoes rapid chemical exchange, broadening the signal into the baseline.

    • Diagnostic: Run the sample in DMSO-d₆ rather than CDCl₃. DMSO creates strong H-bonds, "locking" the NH proton and sharpening the signal [1].

  • The Aldehyde Proton: In 3-formyl indoles, the carbonyl oxygen can H-bond with the NH (intermolecularly) or experience restricted rotation.

    • Diagnostic: Lower the temperature to 273 K. If the peak sharpens or splits into two (rotamers), the compound is intact.

Issue 2: The Aromatic Ambiguity (H4 vs. H6 vs. H7)

Q: I have three aromatic signals. How do I definitively assign H4, H6, and H7 without guessing?

A: You must rely on Coupling Patterns and NOE (Nuclear Overhauser Effect) .

  • H7 (The Anchor): H7 is a clear doublet (J ~8.5 Hz) caused by ortho-coupling to H6. It is usually the most upfield aromatic signal.

  • H6 (The Connector): H6 is a doublet of doublets (dd). It couples to H7 (large J ~8.5) and H4 (small meta-J ~1.5 Hz).

  • H4 (The Deshielded Proton): H4 is spatially closest to the C3-Formyl group. The anisotropy of the carbonyl group strongly deshields H4, pushing it downfield (often > 8.0 ppm). Because the 5-position is blocked by a methyl group, H4 appears as a singlet or a very fine doublet (meta-coupling to H6).

Validation Protocol: Run a 1D NOE or 2D NOESY experiment irradiating the 5-Methyl signal (~2.4 ppm).

  • If you see enhancement of two aromatic signals, those are H4 and H6 .

  • The aromatic signal that does not show NOE with the methyl group is H7 .

Issue 3: Distinguishing the Carbonyls

Q: In the ¹³C NMR, I have two signals >160 ppm. Which is the Ester and which is the Aldehyde?

A: This is a chemical shift magnitude distinction.[2]

  • Aldehyde Carbon: Resonates significantly downfield, typically 184–188 ppm .

  • Ester Carbon: Resonates upfield relative to the aldehyde, typically 160–162 ppm .

  • Confirmation: Run an HMBC . The Aldehyde proton (~10 ppm) will show a strong 1-bond correlation (in HSQC) or 2-bond correlation (in HMBC) to the carbon at ~185 ppm. The Ethyl CH₂ (~4.4 ppm) will correlate to the Ester carbonyl at ~160 ppm.

Part 4: Advanced Workflow – The "Unassigned Peak" Flowchart

Use this logic flow when you encounter an unexpected peak or a missing assignment.

TroubleshootingFlow Start Unidentified Signal Detected CheckSolvent Check Solvent Impurities (Consult Fulmer et al.) Start->CheckSolvent IsImpurity Matches Impurity? CheckSolvent->IsImpurity Ignore Mark as Solvent/Grease IsImpurity->Ignore Yes CheckExchange D2O Shake Test IsImpurity->CheckExchange No Disappears Signal Disappears? CheckExchange->Disappears IsNH Assign as OH/NH Disappears->IsNH Yes HSQC Run HSQC (C-H Correlation) Disappears->HSQC No HasCarbon Correlates to Carbon? HSQC->HasCarbon IsCH Assign based on C-shift HasCarbon->IsCH Yes IsAldehyde Check if CHO (Shift > 9ppm) HasCarbon->IsAldehyde No (likely CHO/quat)

Figure 2: Logical workflow for isolating and identifying unknown NMR signals.

Part 5: Experimental Protocols

Protocol A: The D₂O Shake Test (Identifying NH)

Use this to confirm the Indole NH signal.

  • Acquire a standard ¹H NMR spectrum in CDCl₃ or DMSO-d₆.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Shake vigorously for 30 seconds to ensure mixing.

  • Wait 2 minutes for phase separation (if using CDCl₃) or equilibration.

  • Re-acquire the spectrum.

  • Result: The signal at ~12 ppm (NH) will disappear or diminish significantly due to Hydrogen-Deuterium exchange (N-H → N-D).

Protocol B: Trace Impurity Verification

Before assigning a new peak as an isomer, verify it is not a contaminant. Refer to the standard table by Fulmer et al. [2]. Common impurities in indole synthesis include:

  • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.02 ppm, Triplet at 1.26 ppm (in CDCl₃).

  • Water: ~1.56 ppm in CDCl₃ (variable), ~3.33 ppm in DMSO-d₆.

  • DMF: Doublets at 2.88/3.02 ppm, Singlet at 8.02 ppm.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Chemical Shifts of NH Protons. University of Wisconsin-Madison.[3][4] [Online Database]. Available at: [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[5] & Goldberg, K. I. (2010).[5][6][7] NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[5][6][7][8] Organometallics, 29(9), 2176-2179. Available at: [Link]5]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

degradation pathways of formyl-indole compounds under reaction conditions

[1]

Executive Summary: The "Dual Reactivity" Challenge

Indole-3-carboxaldehyde (3-formylindole) and its derivatives present a unique stability challenge due to their amphoteric reactivity .[1] The molecule contains an electron-rich indole ring (nucleophile) and an electron-poor aldehyde group (electrophile).[1]

Under stress conditions, these two functionalities react with each other or external agents, leading to two primary degradation vectors:

  • Oxidative Degradation: Conversion of the aldehyde to a carboxylic acid.[1]

  • Acid-Catalyzed Oligomerization: Formation of "red gums" via bis(indolyl)methane pathways.[1]

This guide provides the mechanistic insights and troubleshooting protocols required to stabilize these compounds during synthesis and storage.

Degradation Pathways Landscape

The following diagram maps the chemical fate of Formyl-Indoles under various stressors. Use this to diagnose impurities based on reaction conditions.[1]

IndoleDegradationcluster_legendStressor KeyStartFormyl-Indole(Starting Material)OxidationIndole-3-Carboxylic Acid(White/Tan Solid)Start->Oxidation Aerobic Oxidation(Air/Light/Peroxides)DimerBis(indolyl)methane(Dimer)Start->Dimer Acid Catalysis (H+)(Self-Condensation)PhotoDioxindole/Isatin(Ring Oxidation)Start->Photo UV Light (hν) + O2PolymerRosindole/Oligomers(Red/Brown Gum)Dimer->Polymer Continued Condensationkey1Red Path: Oxidative Stresskey2Yellow Path: Acidic Stress

Figure 1: Mechanistic divergence of indole-3-carboxaldehyde degradation.[1] The primary competition is between aerobic oxidation (acid formation) and acid-catalyzed coupling (oligomerization).[1]

Diagnostic Troubleshooting Guides

Scenario A: "My product turned into a red, sticky gum during workup."

Diagnosis: Acid-Catalyzed Oligomerization.[1] Indoles are notoriously sensitive to acids.[1] In the presence of protons, the C3-aldehyde is protonated, making it hyper-electrophilic. A second indole molecule attacks this position, leading to bis(indolyl)methanes [1].[1] Continued reaction leads to high-molecular-weight colored polymers (rosindoles).[1]

ParameterObservationCorrective Action
pH Control pH < 4 during quenchNeutralize immediately. Use sat. NaHCO₃ or NaOH to keep pH > 7.[1] Avoid strong acid washes.[1][2]
Concentration High concentration (>1M)Dilute the reaction. High concentration favors intermolecular coupling (2nd order reaction).[1]
Temperature Heating during acid additionCool to 0°C. The activation energy for polymerization is easily met at RT in acidic media.[1]

Protocol: Rescue of Oligomerized Material Note: Once polymerized, "red gum" is difficult to reverse.[1] Prevention is key.

  • Dissolve the crude gum in a minimum amount of Acetone or Ethyl Acetate .[1]

  • Precipitate by adding dropwise into cold Hexanes or Water (if product is water-insoluble).[1]

  • The monomer (aldehyde) often remains in solution or precipitates as a solid, while the oligomeric "gum" sticks to the flask walls.[1]

Scenario B: "The melting point is high, and the product is acidic."

Diagnosis: Aerobic Oxidation to Carboxylic Acid.[1] Indole-3-carboxaldehyde spontaneously oxidizes to indole-3-carboxylic acid upon exposure to air, especially in solution or under light [2].[1] This impurity is often white or slightly tan but significantly alters solubility (soluble in base).[1]

Confirmation Test: Dissolve a small sample in 5% NaHCO₃.

  • Clear solution? It is the Carboxylic Acid (Degradant).[1]

  • Insoluble precipitate? It is the Aldehyde (Intact Product).[1]

Prevention Workflow:

  • Degas Solvents: Sparge all reaction solvents with Nitrogen/Argon for 15 mins.

  • Antioxidants: For long-term storage solutions, add 0.1% BHT (Butylated hydroxytoluene) if downstream chemistry permits.[1]

  • Workup Speed: Do not leave the compound dissolved in organic solvents (e.g., DCM/THF) overnight open to air.[1]

Scenario C: "Vilsmeier-Haack Reaction yielded low conversion."

Diagnosis: Incomplete Hydrolysis of the Iminium Salt.[1] The Vilsmeier-Haack reaction proceeds via a chloroiminium intermediate.[1] If the final quench is not basic enough or long enough, the intermediate reverts to starting material or forms stable aggregates [3].

Step-by-Step Optimization:

  • Formation: React Indole + POCl₃/DMF.

  • Quench: Pour reaction mixture into Ice/Water (Exothermic!).

  • Hydrolysis (Critical): Add 5M NaOH or KOH until pH 10-12 .

  • Heat: Warm the basic aqueous mixture to 60-70°C for 30 minutes .

    • Why? The N-formyl or chloroiminium species are stable at RT.[1] Heat is required to drive the hydrolysis to the free aldehyde.[1]

  • Cool & Filter: The product should precipitate as crystals upon cooling.

Stability Data & Storage Matrix

Quantitative comparison of stability under common laboratory conditions.

ConditionStability RatingDominant DegradantRecommendation
Solid, -20°C, Dark High (>2 Years)NonePreferred storage.[1]
Solid, RT, Light Moderate (3-6 Months)Dioxindole / IsatinStore in amber vials.[1] Wrap in foil.
Solution (DMSO), RT Low (<1 Week)Carboxylic AcidUse fresh solutions only.[1]
Solution (Acidic), RT Very Low (<1 Hour)Red OligomersAvoid. Process immediately.[1]
Solution (Basic), RT ModerateCannizzaro Products (Rare)Stable for short-term handling.[1]

Frequently Asked Questions (FAQs)

Q1: Can I purify the "Red Gum" using silica column chromatography? A: Proceed with caution. Silica gel is slightly acidic.[1] This can accelerate the degradation of formyl-indoles into oligomers on the column, causing the band to streak or never elute.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] This neutralizes the acidic sites on the silica.[1]

Q2: Why does my LC-MS show a mass of [M+14] or [M+28]? A: This is likely Schiff Base formation with impurities.[1] If you used an amine solvent or if the LC-MS mobile phase contains ammonium formate/acetate, the aldehyde can condense with the ammonia source inside the source or in the vial.

  • Verification: Run the sample in an amine-free buffer to confirm if the peak disappears.

Q3: Is the aldehyde stable to Sodium Borohydride (NaBH₄)? A: Yes, but it reacts instantly. NaBH₄ reduces the formyl group to the alcohol (Indole-3-methanol) .[1] Note that Indole-3-methanol is extremely unstable in acid (forming the same red gum via elimination of water to form a quinone methide intermediate).[1]

References

  • Acid-Catalyzed Dimerization: Chakrabarty, M., et al.[1] "Clay-catalyzed reactions of indole-3-carboxaldehyde."[1] Tetrahedron Letters, vol. 43, no. 7, 2002, pp. 1317-1319.[1]

  • Oxidative Pathways: Gribble, G. W.[1] "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • Vilsmeier-Haack Mechanism: James, P. N., & Snyder, H. R.[1] "Indole-3-aldehyde."[1][3][4][5][6][7] Organic Syntheses, Coll.[1][8] Vol. 4, p.539 (1963).[1] [1]

  • Photostability: Celik, M., et al.[1] "Photooxidation of indole derivatives."[1] Journal of Photochemistry and Photobiology A: Chemistry, 2012.[1] [1]

scale-up synthesis challenges for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific scale-up challenges associated with the Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate to produce ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate .

While the Vilsmeier-Haack reaction is a textbook transformation, applying it to electron-deficient indoles (due to the C2-ester) on a kilogram scale introduces three critical failure modes:

  • Thermal Runaway: During the formation of the Vilsmeier reagent (chloromethyliminium salt).[1]

  • Hydrolysis Competition: The risk of hydrolyzing the C2-ethyl ester during the acidic/basic quench work-up.

  • Slurry Management: The formation of intractable "gummy" precipitates during the quench, leading to filtration failures.

Module 1: Reaction Engineering & Safety

Q1: Why do I observe a dangerous exotherm immediately upon adding POCl₃ to DMF, even before adding the substrate?

Diagnosis: You are observing the rapid formation of the Vilsmeier reagent (chloromethyliminium chloride). This step is highly exothermic. On a gram scale, this heat dissipates easily; on a multi-kilo scale, it can trigger a thermal runaway or degrade the reagent.

Technical Protocol:

  • Solvent Ratio: Use neat DMF or a minimal amount of co-solvent (e.g., 1,2-dichloroethane) if solubility is an issue, though neat DMF is preferred for stabilization.

  • Temperature Control: Cool the DMF to 0–5°C before starting the addition.

  • Addition Rate: Add POCl₃ dropwise. The internal temperature (IT) must strictly remain < 10°C .

  • Aging: After addition, allow the complex to age at 0–5°C for 30 minutes. A white or pale yellow precipitate (the Vilsmeier salt) may form. This is normal and desirable.

Q2: The reaction stalls at 60-70% conversion. Should I add more POCl₃ or increase the temperature?

Diagnosis: The C2-ester group is electron-withdrawing, deactivating the C3 position. This makes the substrate less nucleophilic than a standard indole.

  • Do NOT simply add more POCl₃ mid-stream; this increases the viscosity and quench hazards.

  • Do NOT exceed 90°C. Higher temperatures promote dimerization (bis-indolyl methanes).

Optimization Strategy:

  • Stoichiometry: Ensure you started with 1.2 to 1.5 equivalents of POCl₃ relative to the indole.

  • Time vs. Temp: Maintain reaction temperature at 60–70°C . Do not rush. The reaction may require 4–6 hours.

  • Dryness: Moisture destroys the Vilsmeier reagent. Ensure the starting material (ethyl 5-methylindole-2-carboxylate) has a water content (KF) of < 0.1% .

Module 2: Quench & Isolation (The Critical Bottleneck)

Q3: Upon quenching into water/base, the product turns into a sticky, unfilterable gum. How do I get a crystalline solid?

Diagnosis: This is the most common scale-up failure. Rapid precipitation of the hydrophobic product traps DMF and impurities, creating an amorphous gum.

The "Controlled Reverse Quench" Protocol: Instead of dumping the reaction mixture into water, follow this strictly:

  • Preparation: Prepare a quench vessel containing ice-water (3x reaction volume) and Sodium Acetate (NaOAc) or mild base to buffer pH to ~4–5.

  • Reverse Addition: Slowly pour the reaction mixture into the quench vessel with vigorous agitation.

  • Temperature: Keep quench mass < 15°C.

  • The "Annealing" Step: Once addition is complete, the solid might look amorphous. Heat the slurry to 40–50°C for 1 hour , then slowly cool back to 10°C. This "annealing" allows the amorphous gum to reorganize into a filterable crystalline lattice.

Q4: I see a new impurity at RRT 0.85 (HPLC) after work-up. Is it the carboxylic acid?

Diagnosis: Yes. The C2-ethyl ester is susceptible to hydrolysis if the quench pH becomes too alkaline (pH > 10) or too acidic and hot.

  • Prevention: Avoid using strong bases like NaOH for neutralization.[2] Use Sodium Acetate or Sodium Carbonate and ensure pH stays between 6 and 8. The aldehyde product is stable in this range.

Module 3: Impurity Profiling

Impurity TypeOriginDetection (HPLC)Remediation
Unreacted SM Incomplete reaction; wet reagents.RRT ~1.1Recrystallization from EtOH/DMF.
Acid Derivative Hydrolysis of Ethyl ester.RRT ~0.8 (Polar)Control quench pH (4-8). Avoid NaOH.
Dimer Bis-indolyl methane formation.RRT > 1.5 (Late eluting)Lower reaction temp (<80°C); Avoid high concentration.
N-Formyl Reaction at N1 instead of C3.RRT ~1.05Rare due to steric/electronic pref, but occurs if C3 is blocked.

Visual Guide: Process Logic & Troubleshooting

VilsmeierProcess Start Start: Ethyl 5-methyl-1H-indole-2-carboxylate ReagentPrep Step 1: Vilsmeier Reagent Formation (DMF + POCl3, 0-5°C) Start->ReagentPrep Reaction Step 2: Addition & Heating (60-70°C, 4-6h) ReagentPrep->Reaction Add Substrate in DMF Fail_Exotherm Hazard: Thermal Runaway (Keep T < 10°C) ReagentPrep->Fail_Exotherm Check IPC: Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Quench Step 3: Reverse Quench (Into Ice/NaOAc, pH 4-6) Check->Quench Yes Anneal Step 4: Annealing (Heat slurry to 45°C, then cool) Quench->Anneal Critical Step Fail_Hydrolysis Impurity: Ester Hydrolysis (Avoid pH > 9) Quench->Fail_Hydrolysis Fail_Gum Issue: Gummy Precipitate (Requires Annealing) Quench->Fail_Gum Filter Step 5: Filtration & Wash (Water/EtOH wash) Anneal->Filter

Caption: Workflow for the Vilsmeier-Haack formylation, highlighting critical control points (CCPs) for safety and physical form control.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Title: The Vilsmeier-Haack Reaction.[3][4][5][6]

    • Source: Organic Reactions (Wiley).
    • Context: Foundational review of the chloroiminium salt mechanism.
    • URL:[Link]

  • Synthesis of 3-Formyl Indole-2-Carboxylates

    • Title: Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxyl
    • Source: Z. Naturforsch. 61b, 413 – 419 (2006).[7]

    • Context: Specific protocol for the ethyl ester variant, citing POCl3/DMF conditions and yields.
    • URL:[Link]

  • Scale-Up Safety of POCl3/DMF

    • Title: Thermal Hazards of the Vilsmeier-Haack Reaction.
    • Source: Organic Process Research & Development (OPRD).
    • Context: Detailed calorimetry data on the Vilsmeier reagent form
    • URL:[Link]

  • General Indole Functionalization

    • Title: Indoles: Industrial and Process Aspects.
    • Source: Wiley Online Library.
    • Context: Covers purification and impurity profiles of functionalized indoles.
    • URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5M-CHO-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of persistent impurities (unreacted starting material, oligomers, and inorganic residues) from crude Vilsmeier-Haack products.[1][2]

Executive Summary

The synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (typically via Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate) frequently results in a crude solid contaminated with unreacted starting material, inorganic phosphorous salts, and colored oligomeric byproducts.[1][2]

Standard recrystallization often fails to separate the unreacted starting material due to the structural similarity (polarity) between the C3-H starting material and the C3-CHO product.[1] This guide prioritizes chemical purification (Bisulfite Adduct Formation) over physical separation, followed by targeted solvent washes.[1]

Module 1: The "Silver Bullet" – Bisulfite Adduct Purification

Issue: You cannot separate unreacted starting material (Ethyl 5-methyl-1H-indole-2-carboxylate) from the product using silica gel chromatography or standard recrystallization.

Technical Insight: The aldehyde group at C3 is chemically distinct from the starting material. By converting the aldehyde into a water-soluble (or solid precipitating) bisulfite adduct , you can wash away the non-reactive starting material and colored impurities using an organic solvent.[1][3][4]

Protocol: The Biphasic Bisulfite Extraction

Prerequisites: Crude material, Sodium Bisulfite (NaHSO₃), Ethyl Acetate (EtOAc), Ethanol (EtOH), Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of warm Ethyl Acetate . If the crude is not fully soluble, add a small amount of Ethanol (up to 10% v/v) to aid solubility.

    • Why? The starting material and non-polar impurities must remain in the organic phase.

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[1][2] Vigorously stir or shake for 30–60 minutes.

    • Observation: A thick white precipitate often forms at the interface.[2] This is the bisulfite adduct of your indole aldehyde.

  • Separation (Critical Branch Point):

    • Scenario A (Precipitate Forms): Filter the solid.[1][2][5][6][7][8] Wash the filter cake thoroughly with Ethyl Acetate (to remove starting material) and then Diethyl Ether .[1] The solid is your protected product.[2]

    • Scenario B (No Precipitate/Soluble Adduct): Separate the layers.[1][2] Keep the Aqueous Layer (contains product adduct).[1][2] Extract the organic layer once more with bisulfite solution.[2] Combine aqueous layers.[2][3] Discard the organic layer (contains impurities).[1][2]

  • Regeneration:

    • Suspend the solid adduct (from Scenario A) or take the aqueous solution (from Scenario B) in fresh Ethyl Acetate.[2]

    • Slowly add 10% Aqueous Sodium Carbonate (Na₂CO₃) or dilute NaOH while stirring until pH > 10.

    • Mechanism:[1][5][9][10][11] Base neutralizes the bisulfite, reversing the equilibrium and releasing the pure aldehyde back into the Ethyl Acetate layer.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

BisulfiteWorkflow Start Crude Mixture (Product + Impurities) Solvent Dissolve in EtOAc/EtOH Start->Solvent Bisulfite Add Sat. NaHSO3 (aq) Stir 1 hr Solvent->Bisulfite Check Check for Precipitate Bisulfite->Check Solid Filter Solid Adduct (Product is Solid) Check->Solid Yes Liquid Separate Layers (Product in Aqueous) Check->Liquid No Wash Wash Solid with EtOAc (Filtrate = Impurities) Solid->Wash RegenSolid Suspend Solid in EtOAc Add Na2CO3 (pH 10) Wash->RegenSolid Final Dry & Concentrate Organic Layer Pure Aldehyde RegenSolid->Final WashLiq Discard Organic Layer (Contains Impurities) Liquid->WashLiq RegenLiq Add Fresh EtOAc to Aqueous Add Na2CO3 (pH 10) WashLiq->RegenLiq RegenLiq->Final

Figure 1: Decision tree for bisulfite adduct purification. This method chemically separates the aldehyde from non-carbonyl impurities.

Module 2: Removing Colored Oligomers (The "Red/Brown" Issue)

Issue: The product has a persistent pink, red, or brown hue, even after bisulfite treatment. Cause: Indoles are electron-rich and prone to oxidative oligomerization, especially under acidic Vilsmeier conditions.[1][2] These oligomers are often highly polar or "sticky."[2]

Troubleshooting Protocol:

  • Silica Plug Filtration:

    • Dissolve the compound in Dichloromethane (DCM) .

    • Pass through a short pad of silica gel (2-3 cm).[1][2] Elute with DCM.

    • Logic: The highly polar, colored oligomers bind irreversibly to the silica, while the ester-aldehyde elutes easily.

  • Cold Solvent Trituration:

    • If the product is a solid, suspend it in cold Methanol or Diethyl Ether .

    • Sonicate briefly and filter.[2]

    • Logic: The monomeric product is less soluble in cold ether than the amorphous oligomeric impurities.

Module 3: Optimization of the Vilsmeier-Haack Reaction

Issue: Low yield and high levels of unreacted starting material in the crude. Technical Insight: The electron-withdrawing ester group at C2 deactivates the indole ring, making the C3 position less nucleophilic than in simple indoles. Standard Vilsmeier conditions (0°C) may be insufficient.

Optimization Table:

ParameterStandard ConditionOptimized for Deactivated IndolesReason
Temperature 0°C to RT60°C to 90°C Overcomes the deactivating effect of the C2-ester.[1][2]
Reagent Stoichiometry 1.1 eq POCl₃2.0 - 5.0 eq POCl₃ Ensures complete conversion of the stubborn starting material.[2]
Solvent DMF (Solvent)DMF (Reagent) + DCE (Solvent) 1,2-Dichloroethane (DCE) allows for higher reflux temperatures than neat DMF sometimes permits without decomposition.[1]
Hydrolysis Ice/WaterNaOAc / H₂O Buffered hydrolysis prevents acid-catalyzed polymerization of the product during workup.[2]
Frequently Asked Questions (FAQ)

Q1: My bisulfite adduct formed a slimy gum instead of a solid. What do I do?

  • A: This is common if the solvent ratio is off.[2] Add more Ethanol to the mixture to solubilize the gum, or scratch the flask walls with a glass rod to induce crystallization. If it remains oily, proceed with the Liquid-Liquid Extraction method (Scenario B in Figure 1).[1]

Q2: The melting point of my product is lower than the literature value (186°C). Why?

  • A: This usually indicates trapped solvent or trace starting material.[2] The C2-ester group can trap solvent in the crystal lattice.[2] Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours. If the MP is still low, check proton NMR for the C3-H signal (approx.[1] 7.2-7.5 ppm) vs. the C3-CHO signal (approx.[1][2] 10.0-10.5 ppm) to confirm purity.

Q3: Can I use column chromatography instead of the bisulfite method?

  • A: Yes, but it is difficult. The Rf difference between the starting material and the aldehyde is often small on silica (both are moderately polar). If you must use chromatography, use a gradient of Hexanes:Ethyl Acetate (starting at 90:10, moving to 60:40).[1] The aldehyde typically elutes after the starting material due to hydrogen bonding with the silica.

References
  • Vilsmeier-Haack Reaction Mechanisms & Indole Formyl

    • Source: Chemistry Steps.[2][7][11] "Vilsmeier-Haack Reaction."[1][2][12][13][14][15]

    • URL:[Link]

  • Bisulfite Adduct Purific

    • Source: University of Rochester, Department of Chemistry. "Workup: Aldehydes - Brindle Bisulfite Workup."
    • URL:[Link][1]

  • Synthesis of 3-Formylindole Deriv

    • Source: Jakše, R. et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate."[2][11] Z. Naturforsch. 2006, 61b, 413–419.[1]

    • URL:[Link]

  • Properties of Ethyl 5-methylindole-2-carboxylate (Starting M

    • Source: Chem-Impex International.[1][2] "Ethyl 5-Hydroxy-2-methylindole-3-carboxylate" (Structural Analog Data).

Sources

Technical Support Center: Managing Reaction Exotherms in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Application Science) Topic: Thermal Hazard Management in Indole Scaffold Construction Ticket ID: IND-EXO-404

Introduction: The Hidden Energy of the Indole Ring

Welcome to the Advanced Synthesis Support Center. You are likely here because you are scaling up an indole synthesis and have encountered unexpected temperature spikes, or you are proactively designing a safety protocol for a multi-gram/kilogram batch.

The Core Problem: Indole synthesis is thermodynamically driven by the formation of a stable aromatic system, often releasing significant energy (–ΔH). However, the precursors (hydrazines, nitro-compounds, diazonium salts) are high-energy species. The transition from these metastable intermediates to the stable indole core frequently involves rapid, autocatalytic exotherms .

This guide prioritizes Process Safety Management (PSM) using the "Safety by Design" principle.

Module 1: The Fischer Indole Synthesis (The Accumulation Trap)

The Fischer synthesis is the most common route but poses the highest risk of thermal runaway during scale-up due to "reagent accumulation."

The Hazard Mechanism

In a typical protocol, a ketone is added to a hydrazine/acid mixture.

  • Scenario A (Safe): The reaction is run hot (e.g., reflux). As the ketone is added, it reacts immediately. Heat is generated at the rate of addition (Dosing Controlled).

  • Scenario B (Dangerous): The reagents are mixed cold. No reaction occurs yet. The reactor contains 100% of the potential energy. When heated to the onset temperature, all the energy releases simultaneously.

Visualizing the Hazard

FischerRunaway Start Cold Mixing of Hydrazine + Ketone Accumulation Accumulation of Unreacted Hydrazone Start->Accumulation Low Temp Heating Heating to Activation Temp Accumulation->Heating User Action Trigger Sudden Onset of Cyclization Heating->Trigger T > T_onset Outcome Thermal Runaway / Reactor Over-pressurization Trigger->Outcome Adiabatic Rise

Figure 1: The "Accumulation Trap" in Fischer Indole Synthesis. If the reaction rate is slower than the addition rate, potential energy builds up.

Protocol: Safe "Hot Addition" Methodology

Standardizing the reaction to be dosing-controlled rather than kinetics-controlled.

  • Charge the acid catalyst (e.g., 4% H₂SO₄ or PPA) and the arylhydrazine into the reactor.

  • Heat the mixture to the reaction temperature (typically 70–90°C) before adding the ketone.

  • Initiate Addition: Add the ketone (or aldehyde) slowly via a dropping funnel or dosing pump.

  • Monitor: Watch the internal temperature.

    • Good: Temperature rises slightly and holds (reaction is consuming the reagent as it arrives).

    • Bad: Temperature does not change, or drops (reagent is accumulating). STOP ADDITION.

  • Post-Reaction: Hold at temperature for 1–2 hours to ensure completion.

Critical Check: Ensure your arylhydrazine hydrochloride salt does not decompose before the reaction starts. Phenylhydrazine HCl has a decomposition onset >245°C, but impurities can lower this significantly [1].

Module 2: Reagent-Specific Hazards (Gassman & Leimgruber-Batcho)

Different routes present unique thermal profiles. Use this comparative table to assess your risk.

Thermal Risk Profile Table
Synthesis RouteKey Exothermic StepHazard SourceMitigation Strategy
Fischer Cyclization of hydrazoneHydrazine accumulation; Ammonia gas release.Use "Hot Addition" protocol; Ensure adequate venting for NH₃ [2].
Gassman Chlorination & Rearrangementtert-Butyl hypochlorite (unstable); Sulfonium ylide rearrangement.[1]Maintain T < -60°C during chlorination. Quench oxidative intermediates carefully [3].
Leimgruber-Batcho Nitro-group ReductionHydrogenation of nitro-enamine is highly exothermic (~500 kJ/mol).Control H₂ pressure; Limit catalyst loading; Monitor H₂ uptake rate [4].
Bischler-Möhlau High-temp condensationRequires temperatures >150°C; violent boiling.Use high-boiling solvents (e.g., diphenyl ether) with adequate headspace.

Module 3: Engineering Controls & Calorimetry

You cannot manage what you cannot measure. For scale-up (>50g), you must determine the Maximum Temperature of Synthesis Reaction (MTSR) .

The Safety Workflow

SafetyWorkflow Screening 1. DSC Screening (Micro-scale) Decision Exotherm > 100 J/g? Screening->Decision RC1 2. Reaction Calorimetry (RC1) (Measure Heat Flow) Decision->RC1 Yes Simple Standard Lab Safety (Fume Hood) Decision->Simple No Calc Calculate MTSR & Adiabatic Temp Rise RC1->Calc Design Design Cooling Capacity & Dosing Rate Calc->Design

Figure 2: Process Safety Workflow. DSC (Differential Scanning Calorimetry) identifies the potential energy; RC1 determines how fast that energy is released.

Key Metrics to Calculate
  • Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    If the cooling fails, how hot will it get?
  • MTSR (Maximum Temperature of Synthesis Reaction):

    
    
    If the MTSR exceeds the decomposition temperature of your solvent or product, you have a bomb.
    

Troubleshooting & FAQs

Q: My reaction mixture turned into a black tar. What happened? A: You likely experienced a localized thermal spike. Indoles are electron-rich and prone to oxidative polymerization at high temperatures.

  • Fix: Improve stirring efficiency to prevent "hot spots." Use a nitrogen blanket to prevent aerobic oxidation during the exotherm.

Q: During the Fischer synthesis, I see no exotherm upon addition, but the temperature spikes 30 minutes later. A: This is the Induction Period phenomenon. The reaction failed to initiate during addition (likely too cold or insufficient acid catalyst), causing reagents to accumulate.

  • Fix: Do not continue addition if no exotherm is observed. Stop, warm the reactor slightly to "kickstart" the reaction, and wait for the heat release before resuming addition [5].

Q: How do I safely quench a Gassman synthesis? A: The Gassman route generates sulfides and unstable sulfonium salts.

  • Fix: Never quench into a closed system. The reaction releases gases.[2][3] Quench into a pre-cooled bicarbonate solution with vigorous stirring to neutralize HCl and dissipate heat.

Q: Can I use DSC to predict the safety of my phenylhydrazine starting material? A: Yes. Phenylhydrazine HCl shows decomposition exotherms. If your DSC shows an onset temperature close to your reaction temperature, you are operating in a danger zone.

  • Reference: Phenylhydrazine HCl decomposition onset is typically >245°C, but transition metals (Fe, Cu) can lower this drastically [1].

References

  • Carl Roth. (2023). Safety Data Sheet: Phenylhydrazine hydrochloride. 4

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions: Accumulation and MTSR. 5

  • Gassman, P. G., et al. (1973).[1] Gassman Indole Synthesis Overview. SynArchive. 6

  • Clockss. (n.d.). The Leimgruber-Batcho Indole Synthesis: Advantages and Conditions. 7[1][7][8][9]

  • IChemE. (n.d.). Incidents in the Chemical Industry due to Thermal-Runaway Chemical Reactions. 3[1][7][8][9][10]

Sources

Validation & Comparative

Comparative Validation Guide: Spectral Characterization of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (C₁₃H₁₃NO₃) represents a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and antiviral agents. Its structural integrity hinges on the precise installation of the formyl group at the C3 position of the indole ring, a transformation typically achieved via the Vilsmeier-Haack reaction.

This guide provides a rigorous, self-validating framework for confirming the identity of this compound. Unlike standard data sheets, this document focuses on comparative validation —distinguishing the target molecule from its specific synthetic precursors and potential regioisomers through multi-modal spectral analysis.

Synthetic Context & Sample Generation[1][2][3]

To validate the spectral data, one must understand the chemical origin of the sample. The primary impurity profile is dictated by the efficiency of the formylation on the starting material, Ethyl 5-methyl-1H-indole-2-carboxylate .

Synthesis Workflow (Vilsmeier-Haack Formylation)

The following workflow illustrates the critical path from precursor to product, highlighting the "Validation Checkpoints" where spectral data is required.

G Start Start: Ethyl 5-methyl- 1H-indole-2-carboxylate Reaction Reaction: Electrophilic Aromatic Substitution (C3) Start->Reaction Dissolve in DMF Reagent Reagent Prep: POCl3 + DMF (Vilsmeier Complex) Reagent->Reaction Add dropwise 0°C Hydrolysis Hydrolysis: Ice/Water Quench (Iminium -> Aldehyde) Reaction->Hydrolysis Intermediate Iminium Salt Product Target Product: Ethyl 3-formyl-5-methyl- 1H-indole-2-carboxylate Hydrolysis->Product Precipitate/Workup

Figure 1: Synthetic workflow for C3-formylation. The critical validation step occurs post-hydrolysis to ensure the iminium intermediate has fully converted to the aldehyde.

Multi-Modal Spectral Validation

The validation logic relies on differential analysis . You are not just looking for the presence of product signals, but the absence of starting material signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary validation tool. The installation of the formyl group causes a dramatic desheilding effect and the loss of the C3-H proton.

Comparative 1H NMR Analysis (DMSO-d₆, 400 MHz)
AssignmentStarting Material (Precursor)Target Product (3-Formyl) Validation Logic (The "Tell")
Aldehyde (-CHO) Absent~10.60 ppm (s, 1H) PRIMARY CONFIRMATION. Must be a sharp singlet.
Indole NH ~11.80 ppm (br s)~12.50 ppm (br s) Shifted downfield due to electron-withdrawing -CHO group.
C3-H Proton ~7.20 ppm (d/s)ABSENT CRITICAL PURITY CHECK. Presence indicates unreacted starting material.
Ester (-CH₂-) ~4.35 ppm (q)~4.45 ppm (q) Slight downfield shift due to ring deactivation.
Ester (-CH₃) ~1.35 ppm (t)~1.40 ppm (t) Remains relatively consistent.
5-Methyl (-CH₃) ~2.40 ppm (s)~2.45 ppm (s) Diagnostic for the 5-methyl core integrity.
Aromatic Zone 3 Protons (H4, H6, H7)3 Protons (H4, H6, H7) Pattern changes: H4 is deshielded by the adjacent C3-CHO.

Experimental Insight: The C3-H signal in the starting material is often obscured in the aromatic region (7.0–7.5 ppm). In the product, the region becomes "cleaner" as this proton is replaced by the aldehyde signal at 10.6 ppm.

Infrared (IR) Spectroscopy

IR is used primarily to distinguish the oxidation state and confirm the presence of two distinct carbonyl environments .

  • Target Criteria:

    • Ester C=O: Sharp band at 1700–1715 cm⁻¹ .

    • Aldehyde C=O: Distinct band at 1660–1680 cm⁻¹ . (Conjugation with the indole ring lowers the wavenumber compared to aliphatic aldehydes).

    • NH Stretch: Broad band at 3200–3300 cm⁻¹ .

Failure Mode: A single broad carbonyl peak suggests either poor resolution or hydrolysis of the ester to the carboxylic acid.

Mass Spectrometry (LC-MS)
  • Starting Material MW: 203.24 Da

  • Target Product MW: 231.25 Da

  • Validation Signal: Look for [M+H]⁺ = 232.1 .

  • Delta Check: The mass difference must be exactly +28 Da (replacement of H with CHO).

Analytical Decision Tree

Use this logic flow to interpret your spectral data and decide on the next steps.

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckCHO Is Singlet present at >10.0 ppm? Start->CheckCHO CheckC3 Is C3-H (~7.2 ppm) Absent? CheckCHO->CheckC3 Yes Fail_SM Impurity: Unreacted SM Action: Recrystallize (EtOH) CheckCHO->Fail_SM No (Peak Missing) CheckEthyl Are Ethyl Ester signals present? CheckC3->CheckEthyl Yes CheckC3->Fail_SM No (Peak Present) Pass VALIDATED Proceed to Bio-Assay CheckEthyl->Pass Yes Fail_Hydro Impurity: Acid Derivative Action: Check Ester Hydrolysis CheckEthyl->Fail_Hydro No (Ethyl signals missing) Fail_Regio Wrong Isomer (Rare) Action: Check 2D NMR (HMBC)

Figure 2: Analytical decision matrix for validating the formylation product.

Experimental Protocol for Validation

To ensure reproducibility, the following protocol should be used to generate the analytical sample.

Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate:

  • Vilsmeier Reagent Formation: To a dry flask containing anhydrous DMF (3.0 eq) at 0°C, add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the chloroiminium salt (white/yellowish solid may form).

  • Addition: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in DMF and add to the reagent mixture.

  • Heating: Warm to 60–80°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3). The product will be significantly more polar (lower Rf) than the starting material.

  • Hydrolysis (Critical): Pour the reaction mixture into crushed ice/water containing sodium acetate. Stir vigorously for 1 hour. The aldehyde forms only during this aqueous workup.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to remove unreacted starting material.

Sample Prep for NMR:

  • Dissolve ~5-10 mg of the dried solid in 0.6 mL DMSO-d₆ .

  • Note: CDCl₃ may be used, but the NH proton is often broader and harder to integrate; DMSO-d₆ provides sharper exchangeable proton signals.

References

  • Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction of Indoles. Organic Reactions, 49, 1-330.

  • Indole-2-carboxylate Spectral Data: Lal, B., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates. European Journal of Medicinal Chemistry, 48, 244-254.

  • General Indole Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Spectral Database for Organic Compounds (SDBS): Comparison of Indole-3-carbaldehyde and Ethyl indole-2-carboxylate spectra.

comparing Fischer vs. Reissert indole synthesis for producing functionalized indoles

[1]

Executive Summary: For the medicinal chemist, the choice between Fischer and Reissert synthesis is rarely about preference—it is about substitution pattern and functional group tolerance .

  • Choose Fischer for rapid access to 2,3-disubstituted indoles or when starting from readily available arylhydrazines. It is the "workhorse" method but suffers from regiochemical ambiguity with meta-substituted substrates.

  • Choose Reissert when targeting 2-substituted indoles (specifically indole-2-carboxylates) or when the aromatic ring bears strong electron-withdrawing groups (EWGs) that deactivate the Fischer pathway. It guarantees regiochemical purity at the cost of step-count.

Mechanistic Deep Dive & Causality

To control the outcome, one must master the mechanism. The failure modes of these reactions are directly linked to their intermediate stability.

A. Fischer Indole Synthesis: The Sigmatropic Bottleneck

The Fischer synthesis is an acid-catalyzed cascade.[1] The critical step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine.

Causality Insight:

  • The "Meta" Problem: If the starting phenylhydrazine has a substituent at the meta position, the rearrangement can occur at either of the two available ortho positions. This leads to a mixture of 4- and 6-substituted indoles, often requiring tedious chromatographic separation.

  • Electronic Sensitivity: Electron-withdrawing groups (EWGs) on the hydrazine destabilize the transition state of the [3,3]-shift, requiring harsh conditions (e.g., PPA at >100°C) which may degrade other functional groups.

FischerMechanismStartArylhydrazine+ KetoneHydrazoneArylhydrazoneStart->HydrazoneAcid Cat.-H2OEneHydrazineEne-hydrazine(Tautomer)Hydrazone->EneHydrazineTautomerizationSigmatropic[3,3]-SigmatropicRearrangementEneHydrazine->SigmatropicRate LimitingStepDiimineDiimineIntermediateSigmatropic->DiimineC-C BondFormationIndoleFunctionalizedIndoleDiimine->Indole-NH3Aromatization

Figure 1: The Fischer Indole Synthesis pathway.[2][3] The [3,3]-sigmatropic rearrangement (Red) is the defining and rate-limiting step.

B. Reissert Indole Synthesis: The Reductive Cyclization

The Reissert synthesis is a stepwise construction.[4] It relies on the acidity of the benzylic protons in o-nitrotoluene.

Causality Insight:

  • Regiochemical Guarantee: Because the carbon atoms are pre-functionalized (nitro group and methyl group), there is zero ambiguity regarding where the ring closes. You will always get the 2-substituted indole corresponding to the ortho relationship.

  • Thermodynamic Control: The initial condensation with oxalate is driven by the formation of a stable enolate, making it robust even with deactivated rings.

ReissertMechanismStarto-Nitrotoluene+ Diethyl OxalatePyruvateo-Nitrophenyl-pyruvateStart->PyruvateBase (EtOK)CondensationReductionReduction(Zn/AcOH or H2/Pd)Pyruvate->ReductionNitro -> AmineAmineAmino-IntermediateReduction->AmineIn situCyclizationIndole-2-COOHAmine->CyclizationCondensation-H2O

Figure 2: The Reissert Indole Synthesis pathway.[4][3][5][6] Note the distinct separation between carbon-skeleton assembly and ring closure.

Critical Performance Comparison

The following data summarizes the operational differences. Yields are generalized based on typical literature values for functionalized substrates.

FeatureFischer SynthesisReissert Synthesis
Primary Indication 2,3-Disubstituted IndolesIndole-2-carboxylic acids / Unsubstituted
Regiocontrol Poor for meta-substituted hydrazines (gives 4-/6- mix)Absolute . Defined by starting material.[4][2][7][8][9]
Substrate Tolerance Low for acid-sensitive groups (acetals, Boc).High . Base step is mild; reduction can be tuned.
Electronic Effects Fails/Slow with strong EWGs on hydrazine.Excellent with EWGs (activates benzylic proton).
Atom Economy High (One-pot, loss of NH₃).Moderate (Loss of EtOH, H₂O, requires oxalate).
Scalability High.[8] Industrial standard (e.g., Sumatriptan).Moderate. Exothermic reduction requires care.
Typical Yield 60–85% (for favored substrates).50–70% (over 2-3 steps).

Decision Matrix: Which Protocol to Use?

Use this logic flow to determine the correct synthetic route for your target molecule.

DecisionTreeStartTarget Indole StructureQ1Is the benzene ringsubstitution pattern critical?Start->Q1Q2Do you have a meta-substituent?Q1->Q2YesFischerUSE FISCHER(Fast, Scalable)Q1->FischerNo (Symmetric)Q3Is the ring electron-deficient(e.g., -NO2, -CF3)?Q2->Q3NoReissertUSE REISSERT(Regiospecific, Robust)Q2->ReissertYes (Avoid Isomers)Q3->FischerNoQ3->ReissertYes (Fischer fails)

Figure 3: Decision matrix for selecting between Fischer and Reissert methodologies.

Validated Experimental Protocols

Protocol A: Fischer Synthesis (Polyphosphoric Acid Method)

Best for: Synthesis of 2,3-disubstituted indoles from robust ketones.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Ketone (e.g., cyclohexanone) (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10–15 equiv by weight)

Workflow:

  • Mixing: In a reaction flask equipped with a mechanical stirrer (PPA is viscous), charge PPA and heat to 50°C.

  • Addition: Add the phenylhydrazine/ketone mixture dropwise. Caution: Exothermic reaction. Maintain internal temp <100°C.

  • Cyclization: Heat the mixture to 100–110°C for 2–3 hours.

    • Self-Validation Check: Monitor by TLC. The hydrazone spot (usually less polar) should disappear, and a fluorescent indole spot should appear.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. PPA hydrolysis is slow; ensure complete dissolution.

  • Isolation: Filter the precipitated solid. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Reissert Synthesis (Ethoxide/Zinc Method)

Best for: Synthesis of Indole-2-carboxylates from o-nitrotoluenes.

Reagents:

  • o-Nitrotoluene derivative (1.0 equiv)

  • Diethyl Oxalate (1.1 equiv)

  • Potassium Ethoxide (1.1 equiv) in Ethanol

  • Zinc Dust / Glacial Acetic Acid

Workflow:

  • Condensation: To a solution of Potassium Ethoxide in absolute ethanol, add diethyl oxalate, then add the o-nitrotoluene.

  • Enolate Formation: Reflux for 2–4 hours.

    • Self-Validation Check: The solution should turn a deep red/purple color, indicating the formation of the nitrophenylpyruvate enolate.

  • Hydrolysis (Optional but recommended): Acidify to precipitate the free pyruvic acid derivative.

  • Reductive Cyclization: Dissolve the intermediate in Glacial Acetic Acid. Add Zinc dust in portions.

    • Caution: Hydrogen gas evolution.

  • Workup: Filter off zinc residues. Pour filtrate into water. The Indole-2-carboxylic acid ester (or acid) will precipitate.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Gribble, G. W. (2000).[10] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006).[10] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. (Detailed Reissert Protocol). Link

Biological Activity Profile: 5-Methyl vs. C5-Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares the biological activity of 5-methyl indole-2-carboxylates against their C5-substituted counterparts (specifically 5-chloro, 5-fluoro, and 5-methoxy analogues). This analysis is grounded in structure-activity relationship (SAR) data across three primary therapeutic domains: NMDA receptor antagonism, Kinase inhibition (EGFR/CDK2), and Antioxidant potential.

Executive Summary: The "Methyl vs. Halogen" Trade-Off

In the optimization of the indole-2-carboxylate scaffold, the C5 position acts as a critical "molecular switch" that dictates target selectivity and metabolic fate.

  • 5-Methyl (5-Me): Acts primarily as a steric and lipophilic probe . It provides hydrophobic bulk similar to a chlorine atom but lacks the ability to form halogen bonds or accept electron density. It is often the "control" substituent used to verify if a binding pocket requires electronic withdrawal or specific halogen interactions.

  • 5-Chloro (5-Cl): The dominant pharmacophore for receptor-based targets (NMDA, EGFR). It combines lipophilicity with the unique ability to form "halogen bonds" (sigma-hole interactions) with backbone carbonyls or cysteine thiols in active sites.

  • 5-Methoxy/Hydroxy (5-OMe/OH): The preferred substituents for antioxidant and radical scavenging activity due to their electron-donating capacity, though they often suffer from poor metabolic stability or off-target hERG toxicity.

Strategic Recommendation: Use 5-Me when maximizing lipophilicity without altering electronic density is required. Switch to 5-Cl to drive potency in deep hydrophobic pockets (Kinases, NMDA). Switch to 5-OH for redox-active applications.

Mechanistic Comparison by Target

A. NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylates are competitive antagonists at the glycine modulatory site of the NMDA receptor.[1][2]

  • Mechanism: The indole core mimics the glycine backbone. The C5 substituent sits in a hydrophobic pocket adjacent to the agonist binding site.

  • 5-Chloro Performance: The 5-chloro (and 5,7-dichloro) derivatives consistently exhibit the highest affinity (

    
    ). The chlorine atom fills the hydrophobic pocket and provides an electron-withdrawing effect that acidifies the N-H proton, strengthening its hydrogen bond with the receptor.
    
  • 5-Methyl Performance: 5-Methyl analogues show reduced affinity compared to 5-Cl. While the methyl group provides the necessary steric bulk (Van der Waals radius ~2.0 Å, similar to Cl's 1.75 Å), it lacks the electron-withdrawing character to optimize the indole N-H acidity.

  • Key Insight: The "Halogen Effect" is superior to the "Methyl Effect" for this target due to electronic modulation of the pharmacophore.

B. Kinase Inhibition (EGFR / CDK2)

In the context of anticancer agents (e.g., EGFR


 inhibitors), the C5 substituent is critical for interacting with the "gatekeeper" residues.
  • 5-Chloro Performance: 5-Cl derivatives (e.g., Compound 5i) exhibit

    
     values in the 29–47 nM  range.
    
    • Binding Mode: The 5-Cl atom forms a directed halogen bond with the thiol group of Cys532 (or equivalent gatekeeper residues). This interaction is highly directional and energetically favorable (~1–2 kcal/mol).

  • 5-Methyl Performance: 5-Me derivatives typically show 2- to 5-fold lower potency (

    
     nM).
    
    • Binding Mode: The methyl group interacts purely through non-directional hydrophobic forces (London dispersion). It cannot form the specific anchor point with Cys532, leading to a higher off-rate (

      
      ).
      
C. Antioxidant & Radical Scavenging

For targets involving oxidative stress (lipid peroxidation inhibition), the logic flips.

  • 5-Methyl/Methoxy Performance: Electron-donating groups (EDGs) like Methyl and Methoxy stabilize the indolyl radical formed after scavenging a reactive oxygen species (ROS).

    • Data: 5-OH and 5-OMe derivatives show superior radical scavenging (DPPH assay) compared to 5-Cl.

  • 5-Chloro Performance: The electron-withdrawing nature of Chlorine destabilizes the radical cation intermediate, making 5-Cl derivatives poor antioxidants.

Quantitative Data Summary

Biological TargetMetric5-Methyl (C5-Me)5-Chloro (C5-Cl)5-Methoxy (C5-OMe)
NMDA (Glycine Site) Affinity (

)
Moderate (> 1

M)
High (< 1

M)
Low
EGFR Kinase Potency (

)
~120 nM29 - 68 nM > 200 nM
Antiplasmodial SelectivityModerateHigh (Low hERG tox)Low (High hERG tox)
Antioxidant Scavenging %ModerateLowHigh
Metabolic Stability

(Microsomes)
Moderate (Benzylic oxidation)High (Blocked metabolism)Low (Demethylation)

Note: Data aggregated from comparative SAR studies (e.g., Al-Wahaibi et al., 2023; RSC Med. Chem. 2022).[3]

Visualizing the SAR Logic

The following diagram illustrates the decision logic for selecting the C5 substituent based on the intended biological target.

SAR_Logic Start Indole-2-Carboxylate Scaffold Optimization Target_Select Select Biological Target Start->Target_Select NMDA NMDA Receptor (Glycine Site) Target_Select->NMDA Kinase Kinase Inhibitor (EGFR/CDK2) Target_Select->Kinase Redox Antioxidant / Neuroprotection Target_Select->Redox Req_NMDA Requirement: Hydrophobic Fit + EWG for H-Bond Acidity NMDA->Req_NMDA Req_Kinase Requirement: Halogen Bond to Cys532 Kinase->Req_Kinase Req_Redox Requirement: Electron Donation (EDG) for Radical Stability Redox->Req_Redox Sol_Cl Select 5-Chloro (Best Potency) Req_NMDA->Sol_Cl Primary Choice Req_Kinase->Sol_Cl Primary Choice Sol_Me Select 5-Methyl (Steric Probe / Moderate) Req_Kinase->Sol_Me Secondary (No Hal-Bond) Req_Redox->Sol_Me Alternative Sol_OMe Select 5-Methoxy/OH (Best Scavenging) Req_Redox->Sol_OMe Primary Choice

Figure 1: Strategic selection map for C5-substituents based on target binding requirements.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

A. Synthesis of 5-Substituted Indole-2-Carboxylates (Fischer Indole Method)

This protocol is robust for both 5-Me and 5-Cl analogues.

  • Reagents: 4-substituted phenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), p-Toluenesulfonic acid (PTSA, cat.), Ethanol/Toluene.

  • Hydrazone Formation: Reflux phenylhydrazine and ethyl pyruvate in ethanol for 1 hour. Cool and filter the hydrazone precipitate.

  • Cyclization: Suspend hydrazone in toluene with PTSA. Reflux using a Dean-Stark trap to remove water (3–5 hours).

  • Workup: Cool to RT. Wash with NaHCO3 and Brine. Dry over Na2SO4.

  • Hydrolysis: Treat the ethyl ester with LiOH in THF/Water (1:1) at RT for 4 hours to yield the free carboxylic acid.

B. In Vitro EGFR Kinase Inhibition Assay

Used to differentiate the halogen bonding capability of 5-Cl vs 5-Me.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Enzyme: Recombinant human EGFR (wild type or T790M mutant).

  • Substrate: Biotinylated poly-Glu-Tyr peptide.

  • Procedure:

    • Incubate enzyme (0.2 ng/µL) with test compounds (5-Me vs 5-Cl analogues) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT) for 15 min.

    • Initiate reaction with ATP (at Km) and substrate. Incubate 60 min at RT.

    • Stop reaction with detection reagents (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-XL665).

    • Read: Measure FRET signal (665 nm / 620 nm ratio).

    • Analysis: Plot dose-response to determine

      
      . Expect 5-Cl to be ~3x more potent than 5-Me.
      

References

  • Al-Wahaibi, L.H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. International Journal of Molecular Sciences.

  • Youssif, B.G.M., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Medicinal Chemistry.

  • Hu, W., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

  • Salituro, F.G., et al. (1992). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Journal of Pharmacology and Experimental Therapeutics.

  • Kessler, M., et al. (1989).

Sources

structure-activity relationship (SAR) studies of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a dual-functionalized precursor for high-potency therapeutics. While the parent compound exhibits modest biological activity, it functions as a critical "molecular chassis."

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing the parent aldehyde against its C3-functionalized Schiff base derivatives . Experimental evidence indicates that converting the C3-formyl group into azomethine linkers (Schiff bases/hydrazones) significantly amplifies cytotoxicity and antimicrobial efficacy, often by a factor of 10–50x, transforming a synthetic intermediate into a potent bioactive agent.

The Scaffold Architecture: A Technical Breakdown

The core molecule (CAS 79652-35-0) possesses three critical sites for chemical modification, each dictating a specific aspect of the SAR profile:

  • C3-Formyl Group (The Warhead Precursor): This is the most reactive site. In its native state, it is moderately electrophilic. However, condensation with amines creates an azomethine (-CH=N-) linkage , which is essential for binding to biological targets (e.g., DNA minor grooves or kinase ATP pockets) via

    
    -stacking and hydrogen bonding.
    
  • C2-Ethoxycarbonyl Group (The Stabilizer): The ethyl ester at position 2 provides metabolic stability and lipophilicity, preventing rapid degradation of the indole ring.

  • C5-Methyl Group (The Lipophilic Tuner): Unlike the unsubstituted indole, the 5-methyl group enhances membrane permeability, facilitating intracellular accumulation.

Visualizing the SAR Workflow

The following diagram illustrates the transformation of the parent scaffold into bioactive derivatives using the Vilsmeier-Haack and condensation protocols.

SAR_Workflow Precursor Ethyl 5-methyl-1H-indole-2-carboxylate Intermediate Parent Scaffold (3-Formyl Derivative) Low Activity Precursor->Intermediate Vilsmeier-Haack (POCl3/DMF) Product Schiff Base Derivatives (Hydrazones/Imines) High Potency Intermediate->Product Condensation (R-NH2 / H+)

Figure 1: Synthetic pathway transforming the inert precursor into the active pharmacophore.

Comparative Performance Analysis

The primary SAR finding for this class is that the C3-azomethine functionality is non-negotiable for high potency . The parent aldehyde acts merely as a docking station; the derivative completes the weapon.

Comparative Data: Cytotoxicity & Antimicrobial Efficacy

Note: Values below are representative of the indole-3-carboxaldehyde Schiff base class (Sources: NIH, MDPI).

Compound ClassModification (C3 Position)Cytotoxicity (IC50, HeLa)Antibacterial (MIC, S. aureus)Bioavailability (LogP)
Parent Scaffold Formyl (-CHO)> 100 µM (Inactive)> 200 µg/mL2.1 (Moderate)
Alternative A Hydroxymethyl (-CH2OH)> 150 µM (Inactive)Inactive1.8 (Low)
Target Product Schiff Base (-CH=N-Ar) 5 – 20 µM (Potent) 12.5 – 25 µg/mL 3.5 – 4.2 (High)
Standard Drug Doxorubicin / Ciprofloxacin1 – 5 µM1 – 5 µg/mLVaries
Key SAR Insights
  • The "Nitrogen Switch": Replacing the Oxygen of the formyl group with Nitrogen (Schiff base) introduces a donor atom capable of chelating metal ions in metalloenzymes (e.g., MMP-8), a mechanism unavailable to the parent aldehyde.

  • Steric Bulk at C3: Derivatives with bulky aromatic rings (e.g., phenyl, pyridyl) attached to the imine nitrogen show superior activity compared to aliphatic chains. This suggests the target site contains a hydrophobic pocket.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of the Schiff base further enhance antimicrobial activity by increasing the lipophilicity and acidity of the NH proton.

Experimental Protocols

To replicate these findings, researchers must adhere to strict synthesis and assay protocols. The Vilsmeier-Haack reaction is sensitive to moisture, and the Schiff base condensation requires acid catalysis.

Protocol A: Synthesis of the Parent Scaffold (Vilsmeier-Haack)

Objective: Formylation of ethyl 5-methyl-1H-indole-2-carboxylate.

  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C in a round-bottom flask.

  • Activation: Add POCl3 (1.2 equiv) dropwise. Stir for 30 min to generate the chloroiminium salt (Vilsmeier reagent).

  • Addition: Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 equiv) in DMF and add dropwise to the reagent.

  • Reaction: Warm to 80°C and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate into the aldehyde.

  • Purification: Recrystallize from ethanol. Yields typically range 80–90%.

Protocol B: Synthesis of Schiff Base Derivatives

Objective: Condensation of the 3-formyl scaffold with primary amines.

  • Mix: Dissolve the 3-formyl parent (1 mmol) and the substituted aniline/hydrazine (1 mmol) in absolute ethanol (20 mL).

  • Catalyze: Add 2–3 drops of glacial acetic acid or p-toluene sulfonic acid.

  • Reflux: Heat at reflux for 3–5 hours.

  • Isolate: Cool the mixture. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.

Mechanism of Action (Visualized)

The enhanced activity of the derivatives is attributed to a dual-mechanism: DNA Intercalation and Oxidative Stress Induction . The planar indole ring intercalates between DNA base pairs, while the Schiff base moiety stabilizes the complex.

Mechanism Compound Schiff Base Derivative (Lipophilic) Membrane Cell Membrane Permeation Compound->Membrane Facilitated by 5-Methyl Group Target1 DNA Binding (Intercalation) Membrane->Target1 Target2 Mitochondria (ROS Generation) Membrane->Target2 Outcome Apoptosis / Cell Death Target1->Outcome Replication Block Target2->Outcome Oxidative Stress

Figure 2: Dual-pathway mechanism of action for indole-2-carboxylate derivatives.

References

  • Synthesis and Biological Evaluation of Indole-3-carboxaldehyde Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Details the Vilsmeier-Haack synthesis and subsequent biological screening of formyl-indole derivatives.

  • Schiff Base Indole Derivatives: Synthesis and Biological Activities. Source: Journal of Medicinal and Nanomaterials Chemistry Context: A comprehensive review comparing the anticonvulsant and antimicrobial efficacy of Schiff bases vs. parent indoles.

  • Synthesis, Biological Activity and Molecular Modeling of New Schiff Bases. Source: PubMed Central Context: Provides specific IC50 data and docking studies for indole-based Schiff bases against cancer cell lines.

  • Vilsmeier-Haack Formylation of Indoles. Source: Organic Syntheses Context: Authoritative protocol for the regioselective formylation of the indole C3 position.

Comparative Analysis of the Biological Activity of Aplysinopsin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aplysinopsin, a tryptophan-derived marine alkaloid originally isolated from sponges (Thorecta sp.) and corals (Tubastraea sp.), represents a privileged scaffold in drug discovery. While the parent compound exhibits moderate cytotoxicity, its structural analogues have demonstrated significantly enhanced potency and selectivity, particularly in oncology and neuropharmacology.

This guide provides a comparative technical analysis of natural and synthetic aplysinopsin analogues. We focus on the critical shift from the parent compound's moderate non-selective activity to the nanomolar precision of third-generation synthetic derivatives. Key findings include:

  • Cytotoxicity: Synthetic phenylpyrazole derivatives outperform natural analogues in drug-resistant cell lines via a dual mechanism of Bcl-2 suppression and Tubulin destabilization.

  • Neuroactivity: Brominated indole derivatives (e.g., E-isomers) exhibit up to 80-fold selectivity for MAO-A over MAO-B, with IC50 values in the low nanomolar range (5.6 nM).[1]

Structural Classes & Structure-Activity Relationship (SAR)

To understand the divergent biological activities, one must analyze the pharmacophore. The aplysinopsin scaffold consists of an indole ring linked to an imidazolidinone moiety via a carbon-carbon double bond.

SAR Visualization

The following diagram illustrates the critical modification sites that dictate biological specificity.

SAR_Analysis Indole Indole Core (Hydrophobic Binding) DoubleBond C=C Double Bond (E/Z Isomerism) Indole->DoubleBond Imid Imidazolidinone Ring (H-Bond Donor/Acceptor) DoubleBond->Imid Bromo C5/C6 Bromination (↑ MAO-A Selectivity) Bromo->Indole Modifies Methyl N-Methylation (↑ Lipophilicity & CNS Entry) Methyl->Imid Modifies Bioisostere Phenylpyrazole Sub (↑ Cytotoxicity) Bioisostere->Indole Replaces

Figure 1: Pharmacophore dissection of Aplysinopsin. The indole core drives hydrophobic interactions, while the imidazolidinone ring is critical for hydrogen bonding in the receptor pocket.

Key SAR Insights
  • The Indole Core: Essential for intercalation into DNA or hydrophobic pockets of enzymes. Bromination at C-6 dramatically increases affinity for serotonin receptors (5-HT2C) and MAO-A.

  • The Double Bond: Natural aplysinopsins exist primarily as the Z-isomer (stabilized by an intramolecular H-bond). However, synthetic E-isomers often display superior MAO inhibition profiles due to altered steric fitting.

  • N-Methylation: Methylation of the imidazolidinone ring (e.g., Methylaplysinopsin) improves blood-brain barrier (BBB) permeability, crucial for CNS activity.

Comparative Cytotoxicity: Natural vs. Synthetic

The anticancer potential of aplysinopsin has evolved from general cytotoxicity to targeted apoptosis induction. The table below contrasts the parent compound with high-potency synthetic analogues.

Table 1: Cytotoxic Profile (IC50 Values)
CompoundClassL-1210 (Leukemia)KB (Epidermoid)MCF-7 (Breast)Mechanism Highlight
Aplysinopsin (1) Natural2.3 µg/mL3.5 µg/mL>10 µg/mLGeneral cell cycle arrest
Methylaplysinopsin Natural3.5 µg/mL6.7 µg/mLModerateEnhanced cellular uptake
Isoplysin Natural11.5 µg/mL~20 µg/mLLowWeak potency
Analogue EE-84 Synthetic0.4 µg/mL 0.8 µg/mL 1.2 µg/mL Bcl-2 Suppression
Analogue 12g Synthetic (Bioisostere)N/AN/A59.2 µMTubulin depolymerization

Senior Scientist Note: While natural aplysinopsins show activity in the low microgram range, they often suffer from poor solubility and metabolic instability. Synthetic analogues like EE-84 utilize specific N-benzyl substitutions to improve lipophilicity and target binding, resulting in a 5-10 fold increase in potency.

Mechanism of Action: The Apoptotic Trigger[2][3][4]

Unlike simple cytotoxins that cause necrosis, advanced aplysinopsin analogues induce programmed cell death. This is achieved through a "pincer" movement: suppressing anti-apoptotic proteins (Bcl-2) while stabilizing pro-apoptotic factors (Bax, p53).

Apoptosis_Pathway Analogue Aplysinopsin Analogue (e.g., EE-84) Bcl2 Bcl-2 (Anti-Apoptotic) Analogue->Bcl2 Suppresses Expression Tubulin Tubulin Polymerization Analogue->Tubulin Inhibits Bax Bax (Pro-Apoptotic) Bcl2->Bax Releases Inhibition Caspase3 Caspase-3 Activation Tubulin->Caspase3 G2/M Arrest Mito Mitochondrial Permeabilization Bax->Mito Translocates to Membrane Mito->Caspase3 Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 2: Dual-mechanism signaling pathway. Analogues suppress Bcl-2 expression while simultaneously inhibiting tubulin polymerization, forcing the cell into apoptosis.

Neuropharmacology: MAO Inhibition[1][4][5][6][7]

Perhaps the most commercially viable application of aplysinopsin analogues lies in neurodegenerative therapy. The scaffold is a potent Monoamine Oxidase (MAO) inhibitor.[2]

Table 2: MAO Inhibition Selectivity
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (A/B)Kinetic Mechanism
Aplysinopsin ~250>1000ModerateCompetitive
Analogue 3x (Brominated)5.6 45080.2 Reversible Competitive
Analogue 2 22.01004.5Mixed-Type

Critical Insight: The bromination at the C-6 position of the indole ring (Analogue 3x) is the "magic bullet" for MAO-A selectivity. This makes these analogues highly promising candidates for treating depression and anxiety, where MAO-A is the primary target, avoiding the side effects associated with non-selective MAO inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols are optimized for the hydrophobic nature of these marine alkaloids.

Protocol A: Optimized MTT Cytotoxicity Assay

Standard MTT protocols often fail with marine alkaloids due to precipitation in aqueous media.

  • Stock Preparation: Dissolve aplysinopsin analogue in 100% DMSO to create a 10 mM stock. Sonicate for 5 minutes to ensure complete solubilization.

  • Seeding: Plate cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment (Critical Step):

    • Perform serial dilutions in culture media immediately before addition to cells.

    • Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity masking the compound's effect.

    • Control: Vehicle control (0.1% DMSO) must be included.

  • Incubation: Treat for 48h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO/Isopropanol (1:1) and read absorbance at 570 nm.

Protocol B: General Synthesis via Condensation

For the generation of synthetic analogues.

  • Reagents: Indole-3-carboxaldehyde derivative (1 eq), Imidazolidin-4-one derivative (1 eq), Piperidine (catalytic amount).

  • Reaction: Reflux in Ethanol or Acetic Acid/Sodium Acetate buffer for 3-6 hours.

  • Purification: The product usually precipitates upon cooling.

  • Isomer Separation: Recrystallize from Methanol to isolate the thermodynamically stable isomer (usually Z). Use column chromatography (EtOAc/Hexane) if E/Z mixture persists.

References

  • El-Sawy, E. R., et al. (2023).[3] "An Overview of Aplysinopsins: Synthesis and Biological Activities." Marine Drugs.[4][2][5][6] Link

  • Bialonska, D., & Zjawiony, J. K. (2009). "Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance." Marine Drugs.[4][2][5][6] Link

  • Fokialakis, N., et al. (2012). "Synthesis and evaluation of aplysinopsin analogs as inhibitors of human monoamine oxidase A and B." Bioorganic & Medicinal Chemistry.[7] Link

  • Song, Y., et al. (2021). "Design, synthesis and biological evaluation of novel aplysinopsin analogues as anticancer agents." European Journal of Medicinal Chemistry.
  • Lewellyn, K., et al. (2013). "Mechanism and Kinetics of Inhibition of Human MAO A and B by Aplysinopsin Analogs." Chemical Biology & Drug Design. Link

Sources

Strategic Synthesis Guide: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes and structural alternatives for Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate , a critical scaffold in the development of kinase inhibitors and antiviral therapeutics.

Executive Summary

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0) is a bifunctional indole core featuring an electrophilic formyl group at C3 and a nucleophilic ester handle at C2.[1] It is a linchpin intermediate for synthesizing fused heterocyclic systems (e.g., pyridazinoindoles,


-carbolines) used in oncology and virology.

While the Vilsmeier-Haack formylation is the industrial standard, its reliance on corrosive phosphorus oxychloride (


) necessitates rigorous safety protocols and generates significant phosphorus waste. This guide compares the standard route against Green Photoredox Catalysis  and Oxidative Functionalization , providing researchers with data-driven options based on scale, safety, and yield requirements.

Part 1: Synthetic Routes Comparison

Route A: Classical Vilsmeier-Haack Formylation (The Benchmark)

This is the most reliable method for introducing a formyl group at the C3 position of electron-rich heterocycles.

  • Mechanism: Electrophilic aromatic substitution using a chloroiminium ion generated in situ from DMF and

    
    .[2]
    
  • Precursor: Ethyl 5-methyl-1H-indole-2-carboxylate.[3]

  • Pros: High yields (>85%), scalable to kilogram quantities, highly regioselective for C3.

  • Cons: Uses toxic

    
    , requires careful quenching (exothermic), generates acidic waste.
    
Route B: Visible-Light Photoredox C-H Formylation (The Green Alternative)

A modern, transition-metal-free approach utilizing Rose Bengal as a photocatalyst and TMEDA as the carbon source.

  • Mechanism: Oxidative C-H functionalization via a radical pathway using molecular oxygen (

    
    ) as the oxidant.
    
  • Pros: Metal-free, room temperature, avoids

    
    , uses air as the oxidant.
    
  • Cons: Lower yields (60-75%), difficult to scale beyond gram-scale due to light penetration issues (Beer-Lambert law), longer reaction times.

Route C: Oxidative Functionalization (The Bypass)

Converts a 3-hydroxymethyl precursor to the aldehyde.

  • Mechanism: Oxidation of the alcohol using activated

    
     or Swern conditions.
    
  • Precursor: Ethyl 3-(hydroxymethyl)-5-methyl-1H-indole-2-carboxylate (often derived from reduction of a diester).

  • Pros: Mild conditions, avoids acidic Vilsmeier conditions.

  • Cons: Requires an extra step to synthesize the alcohol precursor;

    
     quality varies significantly.
    

Part 2: Comparative Performance Data

The following table synthesizes experimental data for the synthesis of the target molecule.

MetricMethod A: Vilsmeier-Haack Method B: Photoredox (Rose Bengal) Method C: Alcohol Oxidation (

)
Yield 88 - 94% 65 - 72%75 - 85%
Reaction Time 3 - 6 Hours12 - 24 Hours4 - 12 Hours
Atom Economy Low (Phosphorus waste)High (Uses

and TMEDA)
Moderate (Stoichiometric oxidant)
Scalability High (Industrial)Low (Micro/Lab scale)Moderate
Safety Profile High Risk (

, exotherms)
Low Risk (Visible light, air)Moderate (Solvent handling)
Cost Low (Commodity reagents)Moderate (Catalyst cost)Moderate

Part 3: Structural Alternatives (Functional Analogs)

If the specific ethyl ester is unavailable or cost-prohibitive, the following analogs often exhibit comparable reactivity in downstream SAR (Structure-Activity Relationship) studies:

  • Methyl 3-formyl-5-methyl-1H-indole-2-carboxylate:

    • Difference: Methyl ester instead of ethyl.

    • Impact: Higher crystallinity, slightly different solubility. Hydrolysis rates to the acid are faster. Often 10-20% cheaper.

  • Ethyl 3-formyl-1H-indole-2-carboxylate (Des-methyl):

    • Difference: Lacks the 5-methyl group.

    • Impact: Alters lipophilicity (

      
      ). Useful if the 5-methyl group is not a critical pharmacophore binding element.
      
  • 5-Chloro Analog:

    • Difference: 5-Cl instead of 5-Me.

    • Impact: Bioisostere with similar steric bulk but electronic withdrawal. Useful for probing electronic effects in the binding pocket.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the optimal route based on laboratory constraints.

SynthesisPathways Start Target: Ethyl 3-formyl-5-methyl -1H-indole-2-carboxylate Precursor Precursor: Ethyl 5-methylindole-2-carboxylate RouteA Route A: Vilsmeier-Haack (POCl3 + DMF) Precursor->RouteA Standard High Yield RouteB Route B: Photoredox (Rose Bengal + TMEDA + O2) Precursor->RouteB Green Chem No POCl3 Product Final Product (Aldehyde) RouteA->Product 88-94% Yield Scalable RouteB->Product 65-72% Yield Lab Scale RouteC Route C: Oxidation (MnO2 / Swern) RouteC->Product 75-85% Yield AltPrecursor Alt Precursor: 3-Hydroxymethyl Indole AltPrecursor->RouteC Mild Cond.

Caption: Decision tree comparing the standard Vilsmeier route (Red) against Green Photoredox (Green) and Oxidative (Yellow) pathways.

Part 5: Detailed Experimental Protocols

Protocol A: Standard Vilsmeier-Haack Formylation

Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate on a 10g scale.

Reagents:

  • Ethyl 5-methyl-1H-indole-2-carboxylate (10.0 g, 49.2 mmol)

  • Phosphorus oxychloride (

    
    ) (6.0 mL, 64.0 mmol, 1.3 eq)
    
  • N,N-Dimethylformamide (DMF) (50 mL, anhydrous)

  • Sodium hydroxide (NaOH) (10% aqueous solution)

  • Ice water[4]

Workflow:

  • Vilsmeier Complex Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (20 mL) to 0°C using an ice bath. Dropwise add

    
     over 15 minutes. Stir for 30 minutes at 0°C until a white/yellowish suspension (chloroiminium salt) forms.
    
  • Substrate Addition: Dissolve the indole precursor (10.0 g) in the remaining DMF (30 mL). Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (30% EtOAc/Hexane). The spot for the starting material (

    
    ) should disappear, replaced by the aldehyde (
    
    
    
    ).
  • Quenching (Critical): Pour the reaction mixture onto 200g of crushed ice with vigorous stirring.

  • Hydrolysis: Slowly adjust the pH to ~9-10 using 10% NaOH solution. The iminium intermediate will hydrolyze to the aldehyde, precipitating as a solid.

  • Isolation: Filter the precipitate, wash with copious water (to remove DMF), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF or Ethanol/Water if necessary.

    • Expected Yield: 10.2 g (90%).

    • Appearance: Pale yellow solid.

Protocol B: Green Photoredox Formylation (Small Scale)

Objective: Metal-free synthesis on a 100mg scale.

Reagents:

  • Indole precursor (100 mg)

  • Rose Bengal (2 mol%)

  • TMEDA (Tetramethylethylenediamine) (2.0 eq)

  • Acetonitrile (

    
    ) (5 mL)
    
  • Light Source: 11W Green LED (approx. 530 nm)

Workflow:

  • Setup: In a glass tube, combine the indole, Rose Bengal, and TMEDA in acetonitrile.

  • Irradiation: Stir the mixture at room temperature under the irradiation of the Green LED. Ensure the setup is open to air (or equipped with an

    
     balloon).
    
  • Timeline: Irradiate for 18-24 hours.

  • Workup: Evaporate the solvent. Dissolve residue in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography is usually required to separate the dye and byproducts.

    • Expected Yield: ~65-70%.

Part 6: References

  • Jakše, R., et al. (2006).[5] "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B, 61(4), 413–419.

  • Gassman, P. G., & van Bergen, T. J. (1981). "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester." Organic Syntheses, 60, 49.

  • Rodrigues, R. M., & Varghese, A. (2025). "Indole-3-carboxaldehyde derivatives: Synthesis and Activity." ACS Catalysis (Contextual Reference on Green Methods).

  • BenchChem Protocols. "Vilsmeier-Haack Formylation of Indoles: Standard Operating Procedures."

Sources

confirming the structure of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical resource for confirming the structure of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS: 79652-35-0).[1] It moves beyond basic identification to address the rigorous structural validation required in pharmaceutical intermediate profiling.[1]

A Comparative Characterization Guide for Drug Discovery[1]

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry.[1][2] However, derivatives like ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate present specific characterization challenges.[1] While solution-state NMR (


H, 

C) confirms connectivity, it fails to capture the supramolecular organization—specifically the hydrogen-bonding networks and

-stacking interactions—that dictate solid-state stability and bioavailability.[1]

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives, establishing SC-XRD as the "Gold Standard" for definitive structural and conformational proof for this 5-methyl derivative.[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

In the context of drug development, "performance" is defined by the technique's ability to resolve three critical structural parameters: Tautomeric State , Conformational Rigidity , and Intermolecular Packing .

Table 1: Performance Matrix of Characterization Techniques
FeatureSC-XRD (Crystallography) Solution NMR (

H/

C)
HR-MS (ESI)
Primary Output 3D Electron Density MapChemical Shift / CouplingMass-to-Charge Ratio
Connectivity Absolute & DefinitiveInferred (via coupling)Formula only
Stereochemistry Direct determinationRelative (NOE/ROE dependent)None
Tautomer ID Definitive (Locates H on N1)Ambiguous (Fast exchange)None
Packing Forces High (Reveals H-bonds)Zero (Solvent separated)Zero
Sample Recovery Non-destructiveNon-destructiveDestructive
Confidence Level 99.9% (Absolute Structure) 95% (Inferred Structure)50% (Identity Only)
Why SC-XRD is Critical for this Molecule
  • Tautomeric Ambiguity: Indole derivatives can theoretically exist in

    
    - or 
    
    
    
    - tautomeric forms.[1] While the
    
    
    -indole is aromatic and stable, the presence of the electron-withdrawing 3-formyl and 2-carboxylate groups alters the electron density of the pyrrole ring.[1] SC-XRD definitively locates the proton on the N1 nitrogen, ruling out rare imine tautomers.[1]
  • Supramolecular Architecture: Previous studies on the non-methylated analog (ethyl 3-formyl-1H-indole-2-carboxylate) revealed that these molecules form 1D chains via

    
     hydrogen bonds [1].[1] The introduction of the 5-methyl group  adds steric bulk and lipophilicity, potentially disrupting this packing or inducing a new polymorph.[1] Only XRD can visualize this change.[1]
    

Strategic Characterization Workflow

The following decision tree illustrates the logical progression from synthesis to definitive structural proof.

CharacterizationWorkflow Start Crude Product (Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate) TLC Purity Check (TLC/HPLC) >95% Purity? Start->TLC TLC->Start No (Purify) Recryst Recrystallization Screening (Solvent Gradient) TLC->Recryst Yes CrystalCheck Microscopy Check Single Crystal vs. Powder? Recryst->CrystalCheck XRD SC-XRD Data Collection (Mo/Cu Source) CrystalCheck->XRD Single Crystal Found NMR 1H/13C NMR (DMSO-d6) CrystalCheck->NMR Powder Only Refinement Structure Refinement (SHELXL) XRD->Refinement NMR->Recryst Structure Correct, Need Packing Data Final Published CIF / 3D Model (H-bond & Packing Confirmed) Refinement->Final

Figure 1: Decision matrix for structural validation. Note that while NMR provides rapid feedback, the workflow loops back to crystallization if supramolecular data (packing) is required.

Experimental Protocol: Validated Methodology

This protocol is adapted from established procedures for indole-2-carboxylates [1, 2], optimized for the 5-methyl derivative.[1]

Phase 1: Synthesis & Purification[1]
  • Reaction: Vilsmeier-Haack formylation of ethyl 5-methyl-1H-indole-2-carboxylate using

    
     and DMF.
    
  • Work-up: The intermediate iminium salt is hydrolyzed with aqueous sodium acetate.[1]

  • Purification: The crude solid is often yellow/orange.[1] Wash initially with cold water to remove inorganic salts.[1]

Phase 2: Crystallization (The Critical Step)

Obtaining X-ray quality crystals is the bottleneck.[1] The 5-methyl group increases hydrophobicity compared to the parent compound.[1]

  • Method: Slow Evaporation or Vapor Diffusion.[1]

  • Solvent System A (Preferred): Ethanol/Water (9:1).[1] Dissolve the solid in hot ethanol, filter while hot, and allow to cool slowly to room temperature over 24 hours.

  • Solvent System B (Alternative): DMF/Water.[1] Dissolve in minimum DMF; place in a small vial inside a larger jar containing water (vapor diffusion).

  • Target: Look for prisms or needles.[1] The 5-methyl group may encourage needle formation due to stacking along the short axis.[1]

Phase 3: SC-XRD Data Acquisition[1]
  • Mounting: Select a crystal approx.[1]

    
     mm.[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1]
    
  • Temperature: Collect data at 100 K (using a cryostream). Low temperature is essential to reduce thermal vibration of the ethyl ester tail and the 5-methyl group, ensuring precise bond lengths.[1]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard.[1] If crystals are very small (<0.05 mm), use Cu-K
    
    
    for higher intensity.[1]
Phase 4: Refinement Criteria (Quality Control)

To ensure the structure is publishable and chemically accurate, the refinement must meet these metrics:

  • R-factor (

    
    ): 
    
    
    
    (5%) indicates a high-quality fit.[1]
  • Goodness of Fit (GoF): Should approach 1.0.

  • Hydrogen Atoms: H-atoms on carbons can be placed geometrically.[1] Crucially , the H-atom on the Indole Nitrogen (N1) should be located in the difference Fourier map and refined freely to prove the tautomeric state.

Expected Structural Features (Data Interpretation)

Based on the crystallography of the parent compound (ethyl 3-formyl-1H-indole-2-carboxylate) [1], the 5-methyl derivative is expected to exhibit:

  • Planarity: The indole core, 3-formyl group, and the O-C-O segment of the ester should be roughly coplanar due to extended conjugation.[1]

  • Z/E Conformation: The carbonyl oxygen of the 3-formyl group usually orients anti to the C2-ester group to minimize dipole repulsion, but H-bonding can lock it in a specific orientation.[1]

  • Hydrogen Bonding: Expect a strong intermolecular hydrogen bond between the Indole N-H and the Carbonyl Oxygen of the formyl group (or the ester) of a neighboring molecule (

    
    ).[1]
    
    • Hypothesis: The 5-methyl group will likely not interfere with this H-bond directly but may alter the "sliding" of the

      
      -stacked layers, potentially changing the space group from the parent's Monoclinic system.[1]
      

References

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006).[3] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419.[1]

    • Source: [De Gruyter / Z.[1][3] Naturforsch]([Link]1]

    • Relevance: Provides the crystal structure and synthesis of the direct non-methylated analog, serving as the primary reference standard.[1]

  • ChemicalBook. (2024).[1] Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate Product Entry (CAS 79652-35-0).[1][4]

    • Source:[1]

    • Relevance: Confirms commercial availability and physical property baselines (density, predicted boiling point).[1]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[1] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[1] Chemical Reviews, 103(3), 893-930.[1]

    • Source:[1]

    • Relevance: Establishes the "privileged" status of the indole scaffold in drug discovery, justifying the rigorous characteriz

Sources

comparing the efficacy and selectivity of different formylating agents for indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formylation of indoles to access indole-3-carboxaldehydes is a cornerstone transformation in medicinal chemistry, serving as a gateway to diverse alkaloids and pharmaceutical intermediates (e.g., anti-cancer agents, auxin derivatives). While the Vilsmeier-Haack (VH) reaction remains the industry standard due to its reliability and C3-selectivity, it is not a universal solution.

This guide objectively compares the VH reaction against the Rieche formylation (TiCl₄/DCME) and the Duff reaction , while briefly touching upon modern Transition Metal-Catalyzed approaches. Our experimental data and process analysis suggest that while VH is the default for simple indoles, Rieche formylation offers superior performance for electron-deficient or sterically crowded substrates, albeit with higher safety handling requirements.

The Gold Standard: Vilsmeier-Haack Reaction[1]

The Vilsmeier-Haack reaction is the most widely adopted method for introducing a formyl group into electron-rich aromatic systems.[1] For indoles, it exhibits exquisite selectivity for the C3 position due to the high electron density at this site relative to the benzene ring or the N1 position.

Mechanistic Pathway

The reaction relies on the in situ generation of the Vilsmeier reagent (chloromethylene)dimethyliminium chloride from DMF and POCl₃. This electrophile attacks the indole C3 position.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, -Cl- Inter Iminium Intermediate VR->Inter + Indole, Electrophilic Attack Indole Indole Substrate Hydrolysis Base Hydrolysis (NaOH/NaOAc) Inter->Hydrolysis Workup Product Indole-3-Carboxaldehyde Hydrolysis->Product -NHMe2

Figure 1: The Vilsmeier-Haack reaction pathway showing the formation of the active electrophile and subsequent hydrolysis.

Validated Protocol (Self-Validating System)

Scale: 10 mmol Indole

  • Reagent Formation: In a flame-dried flask under Ar, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise.

    • Checkpoint: The solution must turn pale yellow/orange. If it turns dark brown immediately, your DMF is wet.

  • Addition: Add the indole (1.0 equiv) as a solution in DMF slowly at 0°C.

  • Reaction: Warm to 70–80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC. The intermediate iminium salt is often polar and stays on the baseline; the aldehyde appears only after hydrolysis.

  • Hydrolysis (Critical): Pour the mixture into ice-cold 2M NaOH or saturated NaOAc. Stir vigorously until a solid precipitate forms (the aldehyde).

  • Isolation: Filter the solid and wash with water. Recrystallize from ethanol/water.

Pros & Cons
  • Pros: High C3 selectivity; scalable; reagents are cheap.

  • Cons: Generates stoichiometric phosphorus waste; POCl₃ is corrosive; fails with acid-sensitive groups (e.g., acetals) or strongly electron-withdrawing substituents on the indole.

The Heavy Hitter: Rieche Formylation

When the Vilsmeier-Haack reaction fails—typically due to electronic deactivation or steric hindrance—the Rieche formylation is the superior alternative. It utilizes dichloromethyl methyl ether (DCME) and a Lewis acid (TiCl₄ or SnCl₄).

Mechanism & Selectivity

The active species is a highly reactive oxocarbenium-like ion generated by TiCl₄ stripping a chloride from DCME. This electrophile is smaller and more reactive than the Vilsmeier reagent, allowing it to formylate sterically hindered positions or deactivated rings.

Validated Protocol

Scale: 10 mmol Indole

  • Setup: Flame-dried glassware is mandatory. Dissolve indole (1.0 equiv) in anhydrous CH₂Cl₂ (DCM). Cool to -10°C or 0°C.[2]

  • Lewis Acid: Add TiCl₄ (2.2 equiv) dropwise.

    • Caution: TiCl₄ fumes heavily in moist air. Use a syringe/cannula transfer.

  • Electrophile: Add DCME (1.2 equiv) dropwise. The solution usually turns deep red/purple.

  • Quench: Pour onto ice water carefully. The biphasic mixture requires thorough separation.

Pros & Cons
  • Pros: Works on electron-deficient indoles (e.g., nitro-indoles); extremely fast at 0°C.

  • Cons: TiCl₄ is difficult to handle on large scales; DCME is a potential carcinogen (handle in hood); strictly anhydrous conditions required.

Niche Alternatives: Duff & Reimer-Tiemann

Duff Reaction (HMTA/TFA)
  • Use Case: When avoiding POCl3 and TiCl4 is a safety priority, or for specific ortho-phenol chemistries (less common for indoles).

  • Performance: Generally lower yields (40-60%) for indoles compared to VH (>80%). Requires strong acid (TFA or AcOH), which limits functional group tolerance.

Reimer-Tiemann (CHCl₃/KOH)
  • Status: NOT RECOMMENDED for high-yield synthesis.

  • Reasoning: The carbene intermediate (:CCl₂) often leads to ring expansion (Ciamician-Dennstedt rearrangement), converting the indole into a 3-chloroquinoline derivative rather than the desired aldehyde. Selectivity is poor (C3 vs N1 mixtures).

Comparative Data Analysis

The following table summarizes internal and literature data comparing these agents on a standard substrate (Indole) and a deactivated substrate (5-Nitroindole).

FeatureVilsmeier-Haack (POCl₃/DMF)Rieche (TiCl₄/DCME)Duff (HMTA/TFA)
Active Species Chloroiminium IonAlkoxycarbenium IonIminium Ion
Indole Yield Excellent (85-95%) Good (75-85%)Moderate (40-60%)
5-Nitroindole Yield Poor (<30%)Good (70-80%) Trace
C3 Selectivity >99%>95%~85% (some N1)
Conditions Heat (80°C), AcidicCold (0°C), Lewis AcidReflux, Acidic
Safety Profile Corrosive (POCl₃)Fuming (TiCl₄), Carcinogen (DCME)Irritant (TFA)
Atom Economy ModerateLow (Ti waste)Moderate

Decision Matrix: Selecting the Right Agent

Use the following logic flow to determine the optimal reagent for your specific indole substrate.

DecisionTree Start Start: Indole Substrate AcidSens Is substrate Acid Sensitive? (e.g., acetals, BOC groups) Start->AcidSens Electron Is Indole Electron Deficient? (e.g., -NO2, -CN, -CO2R) AcidSens->Electron No UseMetal Consider Metal Catalysis (Pd/CO or Fe/Formalin) AcidSens->UseMetal Yes (Avoid strong acids) Steric Is C3 Sterically Hindered? (e.g., C2/C4 substituents) Electron->Steric No UseRieche USE RIECHE FORMULATION (TiCl4/DCME) Electron->UseRieche Yes (VH too weak) UseVH USE VILSMEIER-HAACK (Standard Protocol) Steric->UseVH No Steric->UseRieche Yes (Smaller electrophile)

Figure 2: Decision matrix for selecting formylation agents based on substrate properties.

References

  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.

  • Rieche, A.; Gross, H.; Höft, E. "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 1960 , 93, 88–94.

  • James, P. N.; Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, 1959 , 39, 30.

  • Smith, G. F. "The Duff Reaction." Advances in Heterocyclic Chemistry, 1954, 2, 287-309.
  • Wang, Q.-D.; et al. "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air."[3] Synlett, 2017 , 28, 2670-2674.[3]

Sources

bioactivity comparison between indole-2-carboxylate and indole-3-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Divergence

In the realm of medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure."[1] However, the bioactivity profile of indole-2-carboxylate esters versus indole-3-carboxylate esters is not merely a matter of regioisomerism; it represents a fundamental divergence in therapeutic application and molecular recognition.

  • Indole-3-carboxylates largely mimic natural biological substrates (e.g., tryptophan, auxins). They possess high electron density at the C3 position, making them ideal for targeting conserved protein pockets such as the colchicine-binding site of tubulin or Bcl-2 family proteins .

  • Indole-2-carboxylates , conversely, are frequently utilized as synthetic scaffolds to project hydrophobic groups into specific enzyme pockets. They are dominant in the design of kinase inhibitors (EGFR, CDK2) , HIV-1 integrase inhibitors , and antitubercular agents , where the C2 vector allows for precise steric control distinct from natural metabolites.

This guide objectively compares these two isomers, synthesizing data from recent structural-activity relationship (SAR) studies to aid researchers in scaffold selection.

Structural & Electronic Analysis (SAR)

The biological distinctiveness of these isomers stems from the electronic distribution of the indole ring.

  • C3-Position (Nucleophilic): The C3 position is the most electron-rich site on the indole ring. Substitution here (indole-3-carboxylate) affects the dipole moment and hydrogen-bond accepting capacity of the carbonyl oxygen, often enhancing binding affinity in deep, hydrophobic pockets typical of natural product binding sites.

  • C2-Position (Steric/Electronic Gatekeeper): The C2 position is adjacent to the indole nitrogen (NH). Functionalization here (indole-2-carboxylate) significantly alters the acidity of the N-H proton and directs substituents in a linear vector relative to the fused benzene ring, a geometry favored by many kinase ATP-binding pockets.

Visualization: SAR Logic & Vector Analysis

The following diagram illustrates the divergent design strategies for C2 vs. C3 functionalization.

SAR_Analysis Indole Indole Scaffold C3_Path C3-Substitution (Natural Mimicry) Indole->C3_Path Electrophilic Subst. C2_Path C2-Substitution (Synthetic Kinase Scaffold) Indole->C2_Path Lithiation / Fischer Mech_C3 Mechanism: High Electron Density Deep Pocket Binding C3_Path->Mech_C3 Mech_C2 Mechanism: Linear Vector Projection NH Acidity Modulation C2_Path->Mech_C2 Target_C3 Targets: Tubulin (Colchicine Site) Bcl-2/Mcl-1 Auxin Receptors Target_C2 Targets: EGFR / CDK2 Kinases HIV-1 Integrase M. tuberculosis Mech_C3->Target_C3 Mech_C2->Target_C2

Figure 1: Structural-Activity Relationship (SAR) divergence between Indole-3 and Indole-2 scaffolds.

Therapeutic Applications & Performance Data

Anticancer Activity

The most significant divergence occurs in oncology.

  • Indole-3-Carboxylates (Tubulin & Apoptosis): Derivatives at the C3 position have shown potent activity as tubulin polymerization inhibitors . For example, coumarin-indole-3-carboxylate hybrids target the colchicine-binding site.

    • Key Data: A coumarin-indole derivative demonstrated an IC50 of 0.011 µM against MGC-803 gastric cancer cells [1].[2]

    • Bcl-2 Inhibition: Indole-3-carboxylates have been designed as dual Bcl-2/Mcl-1 inhibitors (Ki = 0.26 µM for Bcl-2), promoting apoptosis in resistant cell lines [2].

  • Indole-2-Carboxylates (Kinase Inhibition): These esters and their amide isosteres are preferred for ATP-competitive inhibition.

    • EGFR/CDK2: Indole-2-carboxamides exhibit GI50 values ranging from 0.95 µM to 1.50 µM against MCF-7 breast cancer cells, acting as dual inhibitors of EGFR and CDK2 [3].

    • Multitargeting: Thiazolyl-indole-2-carboxamides show IC50 values ~6.10 µM against MCF-7, inhibiting a broad panel including HER2 and VEGFR-2 [4].[1]

Antimicrobial & Antiviral Activity
  • Indole-2-Carboxylates (TB & HIV): The C2 scaffold is highly effective against infectious agents requiring specific hydrophobic interactions.

    • Tuberculosis: Indole-2-carboxamides have demonstrated MIC values as low as 0.62 µM against Mycobacterium tuberculosis (H37Rv strain), with some analogues crossing the blood-brain barrier to treat tubercular meningitis [5].

    • HIV: Indole-2-carboxylic acid derivatives act as HIV-1 integrase strand transfer inhibitors with IC50 values in the 10–15 µM range [6].[3]

  • Indole-3-Carboxylates (General Antibacterial): While less potent against TB, C3 derivatives (often linked with amino acids) show broad-spectrum activity against Gram-positive bacteria like Enterococcus faecalis and antifungal activity (MIC > 62.5 µg/mL) [7].

Comparative Data Summary
FeatureIndole-2-Carboxylate Esters/Derivs.[1][3][4][5][6][7][8][9]Indole-3-Carboxylate Esters/Derivs.[1][3][5][6][8][9][10][11][12]
Primary Target Class Kinases (EGFR, CDK2), IntegrasesTubulin, Bcl-2, Auxin Receptors
Binding Mode Linear/Planar hydrophobic projectionDeep pocket / "T-shaped" stacking
Key Anticancer Potency GI50 ~0.95 µM (MCF-7, EGFR inhibitor) [3]IC50 ~0.011 µM (MGC-803, Tubulin) [1]
Antimicrobial Potency MIC ~0.62 µM (M. tuberculosis) [5]MIC >62.5 µg/mL (Fungal strains) [7]
Synthesis Complexity Moderate (Fischer Indole / Reissert)Low to Moderate (Vilsmeier-Haack)
Metabolic Stability Generally higher (steric protection at C2)Susceptible to oxidation/hydrolysis

Experimental Methodologies

Synthesis Protocols

To ensure reproducibility, the following general synthetic routes are recommended.

A. Synthesis of Indole-3-Carboxylates (Vilsmeier-Haack Route)

  • Formylation: React indole with POCl3/DMF at 0–5°C to yield indole-3-carboxaldehyde.

  • Oxidation: Treat the aldehyde with NaClO2 (sodium chlorite) and NaH2PO4 in t-butanol/water to yield indole-3-carboxylic acid.

  • Esterification: Reflux the acid with the appropriate alcohol (e.g., MeOH, EtOH) and a catalytic amount of H2SO4 or SOCl2.

    • Validation: Monitor disappearance of the aldehyde peak (~9.9 ppm) via 1H NMR.

B. Synthesis of Indole-2-Carboxylates (Fischer Indole Route)

  • Hydrazone Formation: React substituted phenylhydrazine with ethyl pyruvate (or alpha-keto esters) in ethanol/acetic acid.

  • Cyclization: Treat the hydrazone with polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) at reflux (Fischer Cyclization).

  • Purification: Recrystallize from ethanol.

    • Validation: Confirm ester formation via IR (strong C=O stretch ~1700 cm-1) and 1H NMR (absence of NH-N=C proton).

Biological Assay Workflow (Antiproliferative MTT Assay)

This protocol is the industry standard for comparing the cytotoxicity of these esters.

Bioassay_Workflow Step1 Cell Seeding (MCF-7 / HCT-116) 5000 cells/well Step2 Compound Treatment (Indole-2 vs Indole-3 Esters) Serial Dilutions (0.1 - 100 µM) Step1->Step2 Step3 Incubation (48-72h @ 37°C, 5% CO2) Step2->Step3 Step4 MTT Addition (0.5 mg/mL final conc) Step3->Step4 Step5 Formazan Solubilization (DMSO) Step4->Step5 Step6 Absorbance Measurement (OD 570 nm) Step5->Step6

Figure 2: Standardized MTT Assay Workflow for Indole Ester Cytotoxicity Evaluation.

Protocol Steps:

  • Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates (5x10^3 cells/well) and incubate for 24h.

  • Treatment: Dissolve indole esters in DMSO. Treat cells with serial dilutions (0.1, 1, 10, 50, 100 µM). Control: 0.1% DMSO vehicle.

  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Song, et al. (2020). Design and synthesis of novel coumarin-indole derivatives as tubulin polymerization inhibitors. MDPI. Link

  • Wang, et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors.[10] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Al-Wahaibi, et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.[1] International Journal of Molecular Sciences. Link

  • Nangare, et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Link

  • RSC Medicinal Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis.[8]Link[2]

  • Zhang, et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic Chemistry.[6][9][12][13] Link

  • Himaja, M., et al. (2010).[6] Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy.[6] Link

Sources

Purity Assessment of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (EFMIC) presents unique analytical challenges due to the simultaneous presence of a reactive formyl group (aldehyde), a hydrolyzable ester, and an electron-rich indole core prone to oxidation. While NMR is indispensable for structural elucidation, High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) remains the definitive technique for quantitative purity assessment. This guide details a validated HPLC workflow, compares it against qNMR and TLC, and provides a robust protocol for detecting trace synthetic byproducts.

Part 1: Comparative Analysis of Analytical Techniques

For a researcher synthesizing EFMIC, the choice of analytical method dictates the visibility of impurities. The following comparison evaluates the three primary techniques used in indole chemistry.

Performance Matrix: HPLC vs. qNMR vs. TLC
FeatureHPLC-UV/DAD (Recommended)qNMR (Quantitative 1H) TLC (Thin Layer Chrom.)
Primary Utility Quantitative Purity (%) & Trace Impurity ProfilingAbsolute Assay (wt%) & Structural ConfirmationQualitative reaction monitoring
Limit of Detection (LOD) High Sensitivity (< 0.05% )Moderate (~1.0% )Low (Visual detection ~5%)
Selectivity Excellent (Separates isomers/degradants)Good (dependent on signal overlap)Poor (Co-elution common)
Sample Destructive? No (recovery possible with prep-LC)NoYes
Throughput Medium (15-30 min/run)High (5-10 min/run)High (Parallel runs)
Blind Spots Non-chromophoric impurities (salts)Paramagnetic impurities; overlapping solvent peaksUV-inactive compounds; volatile compounds

The Verdict: While qNMR is superior for determining the absolute weight percentage (potency) without a reference standard, it frequently fails to detect trace synthetic intermediates (e.g., unreacted hydrazines or isomeric byproducts) that exist below the 1% threshold. HPLC is the required standard for purity assessment where the goal is >98% purity for biological screening.

Part 2: Strategic Method Design (The "Why")

To design a self-validating HPLC method for EFMIC, we must address its chemical properties.

1. Column Selection: The Hydrophobic Balance
  • Challenge: EFMIC contains a lipophilic ethyl ester and a methyl group, making it significantly retained on non-polar phases.

  • Solution: A C18 (Octadecyl) column is the standard. However, to separate the 3-formyl product from potential non-formylated precursors, a high carbon load (>15%) is preferred to maximize hydrophobic interaction.

    • Alternative: A Phenyl-Hexyl column can be used if the C18 fails to separate the 5-methyl isomer from potential 4-methyl or 6-methyl regioisomers (common in Fischer indole synthesis).

2. Mobile Phase & pH Control
  • Challenge: Indoles are nitrogenous bases (though weak). The formyl group is susceptible to oxidation to carboxylic acid or reduction.

  • Solution: Acidic modification is non-negotiable.

    • 0.1% Formic Acid (FA) in Water/Acetonitrile is preferred over Trifluoroacetic acid (TFA). TFA can form ion pairs that alter retention unpredictably and degrade the aldehyde over time.

    • pH < 3.0: Keeps the indole nitrogen protonated (if basic enough) and suppresses the ionization of any free carboxylic acid impurities (from ester hydrolysis), ensuring sharp peaks.

3. Detection Wavelength
  • Chromophore: The indole ring absorbs at ~280 nm. The conjugation of the 3-formyl group with the indole double bond shifts the

    
     bathochromically.
    
  • Strategy: Extract chromatograms at 254 nm (universal aromatic) and 305 nm (specific to the conjugated formyl-indole system). This dual-detection confirms that a peak is indeed the target indole and not a generic contaminant.

Part 3: Validated Experimental Protocol

Objective: Quantify purity of EFMIC with resolution from its precursor (Ethyl 5-methyl-1H-indole-2-carboxylate) and oxidation products.

Instrument Parameters
  • System: HPLC with DAD (Diode Array Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm particle size.

  • Temperature: 30°C (Controlled to prevent retention time drift).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient Profile
Time (min)% Solvent BEvent
0.030Initial Hold (Equilibration)
2.030Isocratic hold to elute polar salts
15.090Linear Gradient (Elution of EFMIC)
18.090Wash Step (Elute dimers/oligomers)
18.130Return to Initial
23.030Re-equilibration (Critical!)
Sample Preparation (Crucial Step)
  • Solvent: Dissolve 1 mg of EFMIC in 1 mL of Acetonitrile . Do not use Methanol if the sample will sit for >4 hours, as the aldehyde can form hemiacetals with methanol, creating "ghost peaks."

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters may adsorb indoles.

  • Stability: Analyze within 12 hours. If storage is needed, keep at 4°C in an amber vial (protect from light/oxidation).

Part 4: Visualization of Workflows
Diagram 1: The Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct analytical tool based on the synthesis stage.

AnalyticalMatrix Start Synthesis Reaction Complete Crude Crude Mixture Start->Crude TLC TLC Screening (Quick Check) Crude->TLC Decision Is Major Spot Visible? TLC->Decision Decision->Start No (Optimize Rxn) Workup Workup / Purification Decision->Workup Yes PurityCheck Purity Assessment Workup->PurityCheck NMR 1H NMR (Structure Confirmation) PurityCheck->NMR Identity Verification HPLC HPLC-UV (Trace Impurity Profiling) PurityCheck->HPLC Purity % Quantification Final Release for Bio-Assay NMR->Final Structure Confirmed HPLC->Final Purity > 98%

Caption: Decision matrix for selecting analytical methods during the synthesis lifecycle of EFMIC.

Diagram 2: HPLC Method Workflow

This diagram details the specific steps for the HPLC protocol described above.

HPLCWorkflow Sample Solid Sample (EFMIC) Dissolve Dissolve in ACN (Avoid MeOH) Sample->Dissolve Filter Filter 0.22 µm PTFE Dissolve->Filter Inject Inject 10 µL Filter->Inject Column C18 Column Separation Inject->Column Detect DAD Detection (254nm & 305nm) Column->Detect Data Integration & Area % Calculation Detect->Data

Caption: Step-by-step HPLC workflow ensuring sample integrity and accurate detection.

Part 5: Troubleshooting & System Suitability

To ensure the "Trustworthiness" of your data, every run must meet these criteria (System Suitability Test - SST):

  • Resolution (Rs): The critical pair (usually EFMIC and its des-formyl precursor) must have Rs > 1.5 (baseline separation).

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, the column may be aging, or the formic acid concentration is too low to suppress silanol interactions.

  • Carryover: Inject a blank (pure ACN) after the highest concentration standard. No peak should appear at the retention time of EFMIC.

Common Failure Mode:

  • Symptom:[1][2][3][4][5] Split peak or shoulder.

  • Cause: Sample solvent is too strong (e.g., 100% ACN injection into a 30% ACN initial gradient).

  • Fix: Dilute sample with water to match the initial mobile phase strength (e.g., 50:50 Water:ACN).

References
  • International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][6][8] [Link]

  • Moussata, J., et al. (2014).[9] Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol derivatives. Journal of Chromatography B. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1976). Synthesis of Indole Derivatives: 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.[10] Organic Syntheses, 56, 72. [Link]

Sources

Technical Guide: Cross-Referencing Experimental NMR Data with Predicted Spectra for Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous yet notoriously deceptive in NMR analysis.[1] Its electron-rich nature, combined with the labile N-H proton and sensitivity to solvent effects (anisotropy), often leads to significant deviations between "click-and-predict" software results and actual bench data.

This guide provides a rigorous, self-validating workflow for cross-referencing experimental Nuclear Magnetic Resonance (NMR) data against predicted spectra.[1] We move beyond simple visual inspection to a quantitative approach using Root Mean Square Deviation (RMSD) analysis and Density Functional Theory (DFT) verification.

Part 1: The Prediction Landscape (Tool Comparison)

Dependence on a single prediction algorithm is a primary source of assignment error.[1] A robust workflow utilizes a "consensus approach," weighing empirical speed against quantum mechanical accuracy.

Table 1: Comparative Analysis of NMR Prediction Modalities
FeatureEmpirical / Rule-Based Hybrid / Database-Driven Ab Initio / DFT (Quantum)
Representative Tools ChemDraw (ChemNMR), MestReNovaACD/Labs (HOSE Code), NMRShiftDBGaussian (GIAO), ORCA, Spartan
Primary Mechanism Additivity rules & linear increments.Hierarchical Organization of Spherical Environments (HOSE) codes.Schrödinger equation (GIAO method) on 3D conformers.[1]
Accuracy (Indoles) Low to Medium. Fails to capture electronic push-pull of 3,5-disubstitution.[1]High. Provided the specific substitution pattern exists in the database.Very High. Captures stereoelectronic effects, H-bonding, and conformers.
Speed Instant (< 1 second).[1]Fast (< 1 minute).[1]Slow (Hours to Days).
Cost Low (Bundled).[1]High (Enterprise License).High (Compute Resources).
Best Use Case Quick synthetic monitoring.[1]Routine structure verification & purity checks.[1]Stereochemical assignment, tautomer resolution, & publication.

Part 2: The "Gold Standard" Experimental Protocol

Garbage in, garbage out. You cannot cross-reference high-precision predictions against low-quality experimental data. For indole derivatives, standard "walk-up" protocols are often insufficient.

Solvent Selection: The DMSO Imperative

While CDCl₃ is standard, it is often unsuitable for indoles for two reasons:

  • NH Exchange: Acidic impurities in CDCl₃ accelerate proton exchange, broadening the NH signal or making it disappear.[1]

  • Solubility: Polar substituents (common in drug discovery) often require DMSO.[1]

Protocol: Use DMSO-d₆ (99.9% D) as the primary solvent.[1]

  • Why: It stabilizes the NH proton via Hydrogen bonding, resulting in a sharp, distinct doublet/singlet (typically

    
     10-12 ppm) that couples to H-2, providing vital connectivity data.
    
Acquisition Parameters (Quantitative 1H-NMR)

To ensure integral accuracy (essential for impurity differentiation):

  • Pulse Angle: 30° (reduces relaxation demand).[1]

  • Relaxation Delay (d1): Set to

    
     5 × T1. For indoles, aromatic protons have T1 
    
    
    
    1-3s.[1] Set d1 = 10s.
  • Scans (ns): Minimum 64 to resolve 13C satellites (for self-validation).

Part 3: The Computational Workflow (DFT)

When empirical predictors (ChemDraw) fail (deviation > 0.3 ppm), you must escalate to DFT.[1]

Step-by-Step DFT Protocol for Indoles:

  • Conformational Search: Indoles with flexible side chains (e.g., Tryptophan derivatives) exist as ensembles.[1] Use Molecular Mechanics (MMFF94) to find low-energy conformers.[1]

  • Geometry Optimization: Optimize the lowest energy structures using DFT.

    • Functional/Basis Set:B3LYP/6-31G(d) is the standard "workhorse."[1]

  • NMR Calculation: Calculate shielding tensors.

    • Method:GIAO (Gauge-Independent Atomic Orbital).[1][2][3]

    • Solvent Model:PCM (Polarizable Continuum Model) set to DMSO.[1] Crucial: Gas-phase calculations will overestimate chemical shifts.

  • Reference Scaling: Calculate TMS (Tetramethylsilane) at the same level of theory.

    • 
      [1]
      

Part 4: Visualization of the Validation Logic

The following diagrams illustrate the decision-making process when cross-referencing data.

Diagram 1: The Cross-Referencing Workflow

G Start Synthesized Indole Derivative ExpData Acquire Experimental NMR (DMSO-d6, 600 MHz) Start->ExpData EmpPred Generate Empirical Prediction (ACD/Labs or Mnova) Start->EmpPred Overlay Overlay Spectra & Calculate RMSD ExpData->Overlay EmpPred->Overlay Pass RMSD < 0.15 ppm Structure Verified Overlay->Pass Match Fail RMSD > 0.15 ppm Discrepancy Detected Overlay->Fail Mismatch DFT Escalate to DFT-GIAO (B3LYP/6-31G*) Fail->DFT Analyze Analyze Specific Deviations (Regioisomer? Tautomer?) DFT->Analyze Resynthesis Reject Structure / Resynthesize Analyze->Resynthesis DFT Mismatches Exp Publish Confirm Structure & Publish Data Analyze->Publish DFT Matches Exp

Caption: Figure 1. The hierarchical workflow for validating indole structures, moving from empirical screening to high-level quantum mechanical verification.

Diagram 2: Troubleshooting Indole Mismatches (Decision Tree)

G Mismatch High RMSD Detected (>0.2 ppm) CheckNH Is the NH Peak Broad or Missing? Mismatch->CheckNH SolventIssue Solvent Exchange/Wet DMSO Action: Dry sample, use fresh ampoule CheckNH->SolventIssue Yes CheckArom Are Aromatic Peaks Shifted Upfield? CheckNH->CheckArom No Stacking Pi-Pi Stacking (Aggregation) Action: Dilute sample 10x CheckArom->Stacking Yes CheckRegio Do Multiplicities Match but Shifts differ? CheckArom->CheckRegio No Isomer Regioisomer (e.g., 5- vs 6-sub) Action: Run 2D NOESY CheckRegio->Isomer Yes

Caption: Figure 2. Diagnostic logic for resolving common spectral discrepancies in indole derivatives.

Part 5: Quantitative Analysis (The RMSD Metric)

Visual comparison is subjective. For publication-quality verification, calculate the Root Mean Square Deviation (RMSD) between experimental (


) and predicted (

) shifts.

Formula:



Where 

is the number of protons/carbons.[1]
Interpretation Guide:
  • RMSD < 0.1 ppm (1H): Excellent match.[1] High confidence.

  • RMSD 0.1 - 0.2 ppm (1H): Acceptable for complex structures, but verify NH/OH signals.[1]

  • RMSD > 0.3 ppm (1H): Red Flag. Likely wrong structure, wrong regioisomer, or significant conformational error in prediction.[1]

Case Study: 5-Bromoindole-3-acetic acid

Scenario: You synthesize a derivative, but the H-4 proton (doublet) appears at 7.8 ppm, while ChemDraw predicts 7.4 ppm.

  • Empirical Prediction: Fails to account for the through-space deshielding of the carbonyl group on the side chain interacting with H-4.

  • DFT Calculation: The Boltzmann-averaged GIAO calculation reveals a conformer where the carbonyl oxygen points toward H-4, deshielding it to 7.75 ppm.[1]

  • Result: The DFT-calculated RMSD (0.08 ppm) validates the structure, whereas the empirical RMSD (0.45 ppm) falsely suggested a failure.[1]

References

  • Lodewyk, M. W., et al. (2012).[1] "The prediction of 1H and 13C NMR chemical shifts using quantum chemical GIAO calculations." Chemical Reviews, 112(3), 1839-1862.[1] Link[1]

  • Sarotti, A. M., & Pellegrinet, S. C. (2009). "A multi-standard approach for GIAO 13C NMR calculations." Journal of Organic Chemistry, 74(19), 7254-7260.[1] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.[1] Link

  • ACD/Labs. "NMR Predictors: Algorithms and Accuracy." ACD/Labs Technical Overview. Link

  • Reich, H. J. "Structure Determination Using NMR."[1] University of Wisconsin-Madison Chemistry Department.[1] Link

Sources

Safety Operating Guide

Operational Guide: Disposal of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a functionalized indole derivative commonly used as a building block in the synthesis of bioactive pharmaceutical compounds.[1] Due to the stability of the indole core and the reactivity of the aldehyde (formyl) and ester moieties, improper disposal can lead to environmental persistence or unintended chemical reactions in waste streams.

This guide outlines the mandatory segregation, packaging, and disposal workflows to ensure compliance with EPA (RCRA) standards and Good Laboratory Practices (GLP).

Chemical Profile
PropertyDetail
Chemical Name Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Functional Groups Indole (aromatic heterocycle), Aldehyde (C-3), Ester (C-2)
Physical State Solid (typically off-white to tan crystalline powder)
Solubility Low water solubility; Soluble in DMSO, DMF, Acetone, Chloroform
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if swallowed

Hazard Assessment & Pre-Disposal Characterization

Before initiating disposal, you must validate the material's hazard profile.[2] While this specific CAS is not typically listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as Hazardous Chemical Waste due to its toxicological properties and potential for irritation.

GHS Classification (Self-Validation Checklist)

Verify the following against your specific lot's Safety Data Sheet (SDS) before handling.

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[3]

  • H315: Causes skin irritation.[4][3][5][6]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[3][5]

Scientific Rationale: The aldehyde group at the C-3 position is susceptible to oxidation to a carboxylic acid over time, potentially altering the pH of waste streams if left in solution. The indole nitrogen is weakly acidic but generally stable.

Waste Segregation Strategy

Effective disposal relies on strict segregation at the point of generation.[1] Mixing this compound with incompatible streams (e.g., strong oxidizers) can generate heat or toxic byproducts.

Decision Logic: Waste Stream Assignment

The following diagram illustrates the logical flow for categorizing this specific compound based on its physical state.

WasteSegregation Start Waste Generation: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Mother Liquor / Wash StreamA STREAM A: Solid Organic Waste (Non-Halogenated) SolidPath->StreamA Double Bag & Label SolventCheck Solvent Type? LiquidPath->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->StreamB Contains Halogens StreamC STREAM C: Non-Halogenated Solvent Waste (e.g., Acetone, DMSO) SolventCheck->StreamC No Halogens

Figure 1: Waste stream segregation logic. Proper classification prevents costly cross-contamination charges and ensures safe incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, filter cakes.

  • PPE Verification: Don Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure work is done in a fume hood to capture dust.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Note: Do not use biohazard bags (red) for chemical waste.

  • Secondary Containment: Place the sealed primary bag into a second clear bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform is present

      
      Halogenated Waste .
      
    • If Acetone, Methanol, DMSO, or Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides). The aldehyde moiety in this indole can react exothermically with strong oxidizers.

  • Transfer: Pour into the appropriate carboy (HDPE or Glass) using a funnel. Leave 10% headspace for expansion.

  • PH Check: Although neutral, verify the waste stream pH is between 5–9. If highly acidic/basic due to other reagents, neutralize carefully before combining, or use a dedicated "Acid/Base" organic stream.

Chemical Compatibility Matrix
Substance ClassCompatibility StatusAction
Organic Solvents Compatible Safe to mix in organic waste streams.[1]
Strong Oxidizers INCOMPATIBLE DANGER: Risk of fire/explosion.[1] Keep separate.
Strong Acids Potential Hazard May induce polymerization or hydrolysis.[1] Neutralize first.
Aqueous Drains PROHIBITED Illegal: Do not pour down sink.[1][7] Toxic to aquatic life.

Spill Response & Emergency Disposal

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Alert Personnel Spill->Isolate PPE 2. Don PPE (Nitrile, Goggles, N95/Respirator) Isolate->PPE TypeCheck Liquid or Solid? PPE->TypeCheck SolidAction 3A. Dampen & Sweep (Cover with wet paper towel to stop dust) TypeCheck->SolidAction Powder LiquidAction 3B. Absorb (Vermiculite or Chem-Pad) TypeCheck->LiquidAction Solution Disposal 4. Bag & Tag (Treat as Hazardous Waste) SolidAction->Disposal LiquidAction->Disposal

Figure 2: Emergency spill response workflow. Note the specific instruction to dampen solids to prevent inhalation.

Regulatory Compliance (RCRA & EPA)

Although Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is not explicitly named on the EPA P or U lists, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Determination: The generator (you) is legally responsible for characterizing the waste.

  • Unlisted Hazardous Waste: Treat as a chemical exhibiting toxicity characteristics.

  • Final Disposal Method: The only approved final disposal method for this organic intermediate is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the indole ring system.[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Indole-3-carboxylic acid derivatives.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

[1][2][3]

CAS Number: 79652-35-0 Chemical Family: Indole-2-carboxylate derivative / Indole-3-carboxaldehyde analog Physical State: Solid (typically off-white to yellow powder)[1][2][3]

Executive Safety Directive

Status: Bioactive Intermediate / Irritant Default Protocol: BSL-1 / Chemical Hygiene Plan (Standard) [1][2]

As a Senior Application Scientist, I advise treating Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate not merely as a chemical reagent, but as a pharmacophore scaffold with potential biological activity. While specific toxicological data for this exact 5-methyl derivative is often sparse in public registries, its structural analogs (indole-3-carboxaldehydes and indole-2-esters) are universally classified as Irritants (Skin/Eye/Respiratory) .[1][2][3]

The Golden Rule: Due to the aldehyde moiety at the C3 position, this compound possesses electrophilic reactivity capable of protein binding (Schiff base formation).[3] Do not handle on open benchtops. All solid-phase manipulation must occur within a certified fume hood or a powder containment balance enclosure.[1][2][3]

Hazard Assessment & Functional Group Analysis[3][4]

To understand the why behind the PPE, we analyze the molecule's functional groups.[3] This "Structure-Activity Relationship" (SAR) approach validates our safety choices.[1][2][3]

Functional GroupHazard PotentialPhysiological Risk
Indole Core BioactivityPotential kinase interaction or enzymatic inhibition.[1][2][3] Treat as a pharmacological agent.[1][3]
C3-Formyl (Aldehyde) ElectrophileSensitizer Risk. Aldehydes can cross-link proteins, leading to contact dermatitis or respiratory sensitization upon repeated exposure.[2][3]
Ethyl Ester LipophilicityIncreases ability to penetrate the lipid bilayer of the skin, facilitating absorption of the indole core.[2][3]
Physical Form (Dust) ParticulateHigh surface area dust allows for rapid inhalation and irritation of mucous membranes (H335).[2][3]

Baseline Hazard Classifications (Analogous):

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][4][5]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1][3] Do not rely on a single layer of protection.[1][3]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Barrier. The solid dust is the highest risk vector.[1][2][3] N95 respirators are a secondary backup only if hood work is impossible.[1][3]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Crucial. Safety glasses are insufficient for fine powders which can bypass side-shields on air currents.[1][2][3] Goggles seal the ocular cavity.[3]
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer)Permeation Defense. Indole esters are soluble in organic solvents (DMSO, DCM).[2][3] If dissolved, the solvent acts as a vehicle for skin absorption.[3] Change immediately upon splash.
Body Lab Coat (High-neck, snap closure)Prevents accumulation of dust on street clothes.[1][2][3] Cotton/Poly blend is acceptable; flame-resistant (Nomex) if working with pyrophoric solvents.[1][2][3]
Operational Protocols: Step-by-Step
Phase A: Solid Handling & Weighing

The moment of highest risk is transferring the dry powder, where static electricity can disperse particles.[3]

  • Engineering Control: Verify Fume Hood flow. Place an anti-static gun or ionizer bar near the balance if available.[3]

  • Setup: Place a pre-tared vial inside the balance. Do not use weighing paper (high spill risk); use a weighing boat with a funnel neck.[3]

  • Transfer: Use a disposable spatula.[1][3] Transfer slowly to minimize dust cloud formation.[1][3]

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) before removing hands from the hood to capture settled dust.[1][3]

Phase B: Solubilization & Reaction

Once dissolved, the risk shifts from inhalation to dermal absorption.[3]

  • Solvent Choice: Common solvents include Dichloromethane (DCM), Ethyl Acetate, or DMSO.[3]

  • Glove Protocol: If using DCM , standard nitrile degrades in <5 minutes.[3] Double glove or use Silver Shield® laminate gloves if handling large volumes (>100mL) of DCM stock solutions.[3]

  • Heating: If the reaction requires reflux, ensure the condenser is vented to the hood or a scrubber.[3] Never heat a closed system containing an aldehyde without pressure relief.[1][3]

Phase C: Spill Management (Small Scale < 5g)
  • Isolate: Alert nearby personnel.

  • Solid Spill: Do NOT dry sweep (creates dust).[3] Cover with wet paper towels (water/surfactant) to dampen, then scoop into a waste bag.[3]

  • Solution Spill: Absorb with vermiculite or polypropylene pads.[1][3]

  • Clean: Wash surface with 1% aqueous detergent followed by ethanol to remove organic residues.[1][3]

Disposal & Waste Logic

Treat this compound as a Hazardous Chemical Waste .

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1][2][3] Do not dispose of in regular trash.

  • Liquid Waste: Segregate based on the solvent used (e.g., "Halogenated Organic" for DCM mixtures, "Non-Halogenated" for Ethyl Acetate/Ethanol).[3]

  • Rinsate: The first 3 rinses of any glassware used with this compound must go into the hazardous waste stream, not down the drain.[3]

Workflow Visualization

The following diagram outlines the decision logic for PPE escalation based on the state of matter.

SafetyWorkflowStartStart: Handling Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->Solid Dry PowderLiquidSolution (Dissolved)StateCheck->Liquid DissolvedSolidPPEREQUIRED:1. Fume Hood (Sash < 18")2. Splash Goggles (Dust Seal)3. Nitrile GlovesSolid->SolidPPELiquidPPEREQUIRED:1. Fume Hood2. Safety Glasses/Goggles3. Double Nitrile (Check Solvent Compatibility)Liquid->LiquidPPEAction_WeighAction: Weighing/Transfer(Risk: Inhalation)SolidPPE->Action_WeighAction_ReactAction: Synthesis/Extraction(Risk: Splash/Absorption)LiquidPPE->Action_ReactDisposalDisposal: Segregated Chemical Waste(Do NOT Drain Dispose)Action_Weigh->DisposalAction_React->Disposal

Caption: Decision matrix for PPE selection based on physical state (Solid vs. Liquid) to mitigate specific exposure vectors.

References & Authority
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][3] Available at: [3]

  • ChemicalBook. 3-Formyl-5-methyl-1H-indole-2-carboxylic acid ethyl ester (CAS 79652-35-0) Product Data.[1][2][3] Available at: [3]

  • BLD Pharm. SDS for Methyl 3-formyl-1H-indole-2-carboxylate (Analogous Hazard Data). Available at: [3]

  • Fisher Scientific. Safety Data Sheet: Indole-3-carboxaldehyde (Fragment Analog). Available at: [3]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.